Furaptra
描述
Structure
3D Structure
属性
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O11/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDURUKZNVHEHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1OCC(=O)O)N(CC(=O)O)CC(=O)O)C3=NC=C(O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152907 | |
| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120551-15-7 | |
| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: The Mechanism and Application of Furaptra (Mag-Fura-2) as a Fluorescent Ion Indicator
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Furaptra, also known as Mag-Fura-2, a ratiometric fluorescent indicator used for the quantitative measurement of intracellular magnesium (Mg²⁺) and calcium (Ca²⁺) concentrations. Contrary to functioning as a therapeutic agent with a pharmacological mechanism of action, this compound's utility lies in its photophysical properties as a chemical probe. Its mechanism is based on a shift in its fluorescence excitation spectrum upon binding to divalent cations, enabling precise determination of ion concentrations in living cells and subcellular compartments. This guide details its operational mechanism, summarizes key quantitative parameters, provides established experimental protocols, and illustrates the underlying principles and workflows through diagrams.
Core Mechanism of Action: A Photophysical Perspective
This compound (Mag-Fura-2) is a fluorescent chelator derived from Fura-2, designed to have a lower affinity for Ca²⁺ and a suitable affinity for Mg²⁺, making it a valuable tool for measuring physiological concentrations of free magnesium.[1] Its "mechanism of action" is not biological but photophysical. As a ratiometric indicator, the ratio of its fluorescence emission intensity when excited at two different wavelengths changes in proportion to the ambient concentration of the target ion.[1][2]
The core mechanism is as follows:
-
Ion Binding: this compound binds to divalent cations, primarily Mg²⁺ and Ca²⁺. While it can detect Ca²⁺, its lower affinity for this ion compared to indicators like Fura-2 makes it particularly useful for measuring the much higher physiological concentrations of Mg²⁺ or large, transient Ca²⁺ spikes.[1]
-
Spectral Shift: Upon binding an ion, the electron distribution within the this compound molecule is altered. This change causes a shift in its optimal excitation wavelength.
-
Ratiometric Measurement: By alternating the excitation wavelength between the ion-bound peak (e.g., 330 nm) and the ion-free peak (or an isosbestic point, where the fluorescence is independent of ion concentration) and measuring the resulting fluorescence emission (typically around 500 nm), a ratio of intensities is calculated. This ratio is directly related to the concentration of the free ion and allows for quantitative measurements that are largely independent of indicator concentration, cell path length, and instrument efficiency.
Quantitative Data and Photophysical Properties
The performance of this compound as an indicator is defined by its dissociation constants (Kd) and spectral characteristics. These values are crucial for accurate calibration and interpretation of experimental data.
Table 1: Dissociation Constants (Kd) of this compound
| Ion | Dissociation Constant (Kd) | Experimental Context | Reference |
|---|---|---|---|
| Mg²⁺ | 1.9 mM | In vitro | [1][3] |
| Mg²⁺ | 5.5 mM | In vitro | [4][5] |
| Mg²⁺ | 5.3 mM | In situ (Rat Ventricular Myocytes) | [6] |
| Ca²⁺ | ~50 µM | In vitro | [7][8] |
| Ca²⁺ | Exhibits both high (nM) and low (µM) affinity | In vitro and in situ (A7r5 cells) |[7][8] |
Note: The variability in reported Kd values can be attributed to differences in experimental conditions such as pH, ionic strength, temperature, and the use of in vitro versus in situ calibration methods.[4][6][7][8]
Table 2: Spectral Properties of this compound (Hydrolyzed AM Ester)
| State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
|---|---|---|---|
| Ion-Free | ~369 nm | ~511 nm | [1][2] |
| Mg²⁺-Bound | ~330 nm | ~491 nm |[1][2] |
Experimental Protocols
Accurate measurement of intracellular ion concentrations using this compound requires careful execution of cell loading, fluorescence imaging, and calibration protocols.
Cell Loading with this compound, AM Ester
The most common method for introducing this compound into living cells is through its membrane-permeant acetoxymethyl (AM) ester form.[2][9]
-
Objective: To load cells with this compound, which becomes trapped intracellularly upon cleavage of the AM esters.
-
Materials:
-
Procedure:
-
Prepare Loading Solution: Prepare a stock solution of this compound, AM in DMSO. Immediately before use, dilute the stock solution into the physiological buffer to a final concentration typically in the range of 1-5 µM. To prevent precipitation, first mix the this compound, AM stock with an equal volume of 20% (w/v) Pluronic® F-127 before diluting into the buffer.
-
Cell Incubation: Replace the cell culture medium with the loading solution. Incubate the cells for a period of 30-60 minutes at room temperature or 37°C. The optimal time and temperature may vary by cell type.
-
De-esterification: After loading, wash the cells with fresh physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow intracellular esterases to completely hydrolyze the AM esters, which traps the active, ion-sensitive form of this compound inside the cell and activates its fluorescence.[9]
-
Fluorescence Measurement and Ratiometric Imaging
-
Objective: To acquire fluorescence intensity data at two excitation wavelengths for ratiometric analysis.
-
Equipment:
-
A fluorescence microscope equipped with a light source capable of rapid wavelength switching (e.g., xenon arc lamp with filter wheel or LED source).
-
Excitation filters for the ion-bound (~330-340 nm) and ion-free (~370-380 nm) wavelengths.
-
An emission filter appropriate for this compound's fluorescence (~510 nm).
-
A sensitive digital camera.
-
-
Procedure:
-
Mount the coverslip with dye-loaded cells onto the microscope stage.
-
Acquire a background image from a cell-free region to subtract background fluorescence.
-
Excite the cells alternately with the two selected wavelengths and capture the corresponding emission images.
-
Calculate the ratio image by dividing the background-corrected image acquired at the ion-bound excitation wavelength by the one acquired at the ion-free wavelength on a pixel-by-pixel basis.
-
In Situ Calibration
-
Objective: To determine the relationship between the fluorescence ratio and the absolute ion concentration within the cellular environment.
-
Procedure:
-
After experimental measurements, expose the cells to buffers containing ionophores (e.g., ionomycin (B1663694) for Ca²⁺, or a combination of ionophores like monensin (B1676710) and nigericin (B1684572) for Mg²⁺) and known concentrations of the ion of interest.[6]
-
Measure the fluorescence ratio at zero ion concentration (Rmin) by adding a high concentration of a chelator (e.g., EGTA for Ca²⁺).
-
Measure the ratio at a saturating ion concentration (Rmax).
-
Use the Grynkiewicz equation to convert experimental ratios to ion concentrations: [Ion] = K_d * [(R - R_min) / (R_max - R)] * β (where β is a scaling factor determined from measurements at the two excitation wavelengths).
-
Mandatory Visualizations
Diagram 1: Principle of Ratiometric Ion Sensing with this compound
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Biotium this compound, Tetrasodium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular calibration of the fluorescent Mg2+ indicator this compound in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. This compound, AM Ester - Biotium [bioscience.co.uk]
The Core Principles of Furaptra (Mag-Fura-2) Fluorescence: A Technical Guide
Furaptra, more commonly known as Mag-Fura-2, is a ratiometric fluorescent indicator widely utilized by researchers for the quantitative measurement of intracellular free magnesium ions (Mg²⁺). Its development has been pivotal for understanding the crucial roles of Mg²⁺ in a multitude of cellular processes, including enzymatic reactions, DNA synthesis, and muscle contraction.[1][2] This guide provides an in-depth exploration of the core principles of Mag-Fura-2 fluorescence, detailed experimental protocols, and key quantitative data for professionals in research and drug development.
Core Principle of Fluorescence
Mag-Fura-2 is a UV-excitable dye whose chemical structure is based on the tricarboxylate APTRA (o-aminophenol-N,N,O-triacetic acid) chelator.[1][3] Its fundamental principle of operation lies in a spectral shift that occurs upon binding to its target ion, Mg²⁺. This characteristic allows for ratiometric measurement, a powerful technique that enhances the accuracy of ion concentration determination.[3]
Ratiometric Mechanism:
Unlike indicators that only exhibit a change in fluorescence intensity, Mag-Fura-2 undergoes a pronounced shift in its optimal excitation wavelength upon binding Mg²⁺.[2][3]
-
Mg²⁺-Free State: In the absence of magnesium, Mag-Fura-2 has a maximum excitation wavelength of approximately 369 nm.[1][3][4]
-
Mg²⁺-Bound State: When saturated with Mg²⁺, the excitation maximum shifts to a shorter wavelength, around 330 nm.[1][3][4]
The fluorescence emission wavelength, however, remains relatively constant at around 510 nm, with a slight shift observed from 511 nm (Mg²⁺-free) to 491-508 nm (Mg²⁺-bound).[4][5][6] By exciting the indicator at these two wavelengths (e.g., 340 nm and 380 nm, which are common filter set wavelengths that capture the spectral shift) and measuring the ratio of the resulting fluorescence intensities at ~510 nm, researchers can calculate the precise intracellular Mg²⁺ concentration.[3][7][8] This ratiometric approach provides a robust measurement that corrects for variables such as dye concentration, photobleaching, and cell thickness, which can confound measurements based on intensity alone.[8]
Affinity and Selectivity:
Mag-Fura-2 is designed to be sensitive to Mg²⁺ concentrations in the physiological range of most mammalian cells (typically 0.1 to 6 mM).[2][3] Its dissociation constant (Kd) for Mg²⁺ is reported to be approximately 1.9 mM.[1][4][9]
A critical consideration is that APTRA-based indicators also bind calcium ions (Ca²⁺), with a spectral response nearly indistinguishable from that of Mg²⁺ binding.[1] The Kd of Mag-Fura-2 for Ca²⁺ is approximately 25 µM.[1][5] While typical resting intracellular Ca²⁺ levels (10 nM - 1 µM) do not significantly interfere with Mg²⁺ measurements, this cross-reactivity becomes a factor when Ca²⁺ concentrations rise into the micromolar range, such as during cellular activation events.[1] This property can also be exploited to use Mag-Fura-2 as a low-affinity Ca²⁺ indicator for measuring high, transient Ca²⁺ spikes that would saturate high-affinity indicators like Fura-2.[1][9]
Quantitative Data Summary
The spectral and binding properties of Mag-Fura-2 are summarized below. These values are essential for instrument setup and data calibration.
| Property | Mg²⁺-Free | Mg²⁺-Bound | Ca²⁺-Bound | Reference |
| Peak Excitation | ~369 nm | ~330 nm | ~329-335 nm | [1][3][4][5][6] |
| Peak Emission | ~511 nm | ~491 nm | ~508 nm | [4][5][6] |
| Dissociation Constant (Kd) | N/A | 1.9 mM | 25 µM | [1][4][5] |
Experimental Protocols
Accurate measurement of intracellular Mg²⁺ using Mag-Fura-2 requires careful adherence to established protocols for dye loading, measurement, and calibration.
Dye Loading into Live Cells
The most common method for introducing Mag-Fura-2 into live cells is through its cell-permeant acetoxymethyl (AM) ester form.[6][7][10] The non-polar AM esters allow the molecule to diffuse across the cell membrane.[6][8]
Protocol Steps:
-
Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of Mag-Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[7] This stock solution should be stored at -20°C, protected from light, and divided into single-use aliquots to avoid repeated freeze-thaw cycles.[7]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into a suitable physiological buffer (e.g., Hanks and Hepes buffer) to a final concentration of 2 to 20 µM.[7] For many cell lines, a final concentration of 4-5 µM is recommended.[7]
-
Enhancing Solubility: To increase the aqueous solubility of the AM ester and facilitate cell loading, the nonionic detergent Pluronic® F-127 is often added to the working solution at a concentration of ~0.04%.[6][7]
-
Cell Incubation: Replace the cell culture medium with the Mag-Fura-2 AM working solution and incubate the cells for 30 to 60 minutes at room temperature or 37°C.[7] The optimal time and temperature should be determined empirically for each cell type.
-
De-esterification: Once inside the cell, cytosolic esterases cleave the AM ester groups, converting Mag-Fura-2 into its active, membrane-impermeant carboxylate form.[8][11] This process traps the indicator inside the cell. Allow an additional 30 minutes after loading for complete de-esterification.[12]
-
Washing: After incubation, wash the cells with fresh buffer to remove any excess, extracellular dye.[7]
-
Reducing Dye Leakage: The active form of Mag-Fura-2 can be actively removed from some cells by organic anion transporters. To reduce this leakage, the transporter inhibitor probenecid (B1678239) (0.5-1 mM) can be included in the buffer during and after dye loading.[6][7][9]
Ratiometric Fluorescence Measurement
Measurements are typically performed using a fluorescence microscope or a microplate reader equipped with appropriate filters and a light source capable of rapid wavelength switching.
Instrumentation Setup:
-
Excitation Wavelengths: Use filter sets for ~340 nm and ~380 nm.
-
Emission Wavelength: Collect fluorescence emission at ~510 nm.[7]
-
Data Acquisition: Record the fluorescence intensity from both excitation wavelengths. The ratio of the intensities (F₃₄₀/F₃₈₀) is then used to determine the intracellular Mg²⁺ concentration.
In Situ Calibration
To convert fluorescence ratios into absolute ion concentrations, an in situ calibration is necessary. This procedure involves treating the loaded cells with ionophores in buffers containing known concentrations of Mg²⁺ to determine the minimum (Rₘᵢₙ) and maximum (Rₘₐₓ) fluorescence ratios.
Example Calibration Protocol:
-
Prepare Calibration Buffers: Create a series of buffers with varying, known concentrations of free Mg²⁺, typically using a combination of Mg²⁺-free and high-Mg²⁺ solutions.
-
Determine Rₘₐₓ: Expose cells to a high-Mg²⁺ buffer containing a Ca²⁺/Mg²⁺ ionophore (e.g., 4Br-A23187) to saturate the intracellular indicator with Mg²⁺.[12] Measure the fluorescence ratio.
-
Determine Rₘᵢₙ: Expose cells to a Mg²⁺-free buffer (containing a chelator like EGTA) with the same ionophore to measure the ratio of the ion-free indicator.
-
Calculate Concentration: The intracellular Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺] = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sf₂ / Sb₂) where R is the experimentally measured ratio, Kd is the dissociation constant, and (Sf₂ / Sb₂) is the ratio of fluorescence intensities at the second excitation wavelength (~380 nm) for the ion-free and ion-bound forms of the indicator.
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows associated with the use of Mag-Fura-2.
Mechanism of Action
References
- 1. interchim.fr [interchim.fr]
- 2. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Mag-Fura-2 AM | 130100-20-8 | Benchchem [benchchem.com]
- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. biotium.com [biotium.com]
- 10. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
Furaptra: An In-depth Technical Guide for Intracellular Magnesium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Furaptra (also known as Mag-Fura-2), a ratiometric fluorescent indicator used for the measurement of intracellular magnesium ([Mg²⁺]i). It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application. This document details the probe's spectral and binding properties, provides in-depth experimental protocols, and presents key data in a structured format for easy reference and comparison.
Core Principles of this compound
This compound is a fluorescent chelator structurally analogous to the calcium indicator Fura-2.[1][2] Its utility in measuring intracellular magnesium lies in a characteristic shift in its fluorescence excitation spectrum upon binding to Mg²⁺.[1][2] When unbound, this compound has a peak excitation wavelength around 369-370 nm.[1][3] Upon chelation of a magnesium ion, the excitation maximum shifts to a shorter wavelength, approximately 330-335 nm.[1][3] The fluorescence emission is typically measured around 510 nm.[1] This ratiometric nature, comparing the fluorescence intensity at two different excitation wavelengths, allows for a quantitative determination of [Mg²⁺]i that is largely independent of probe concentration, path length, and instrumental variations.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.
Table 1: Spectral Properties of this compound
| Property | Unbound (Mg²⁺-free) | Bound (Mg²⁺-saturated) | Isosbestic Point |
| Excitation Maximum | ~369 nm[3][4] | ~330 nm[3][4] | ~346 nm[1] |
| Emission Maximum | ~511 nm[3] | ~491 nm[3] | - |
Table 2: Ion Binding Affinity of this compound
| Ion | Dissociation Constant (Kd) | Notes |
| Magnesium (Mg²⁺) | 1.5 mM - 5.5 mM | The Kd can vary depending on experimental conditions such as temperature, pH, and ionic strength.[1][5][6] In vitro values are generally lower than those determined intracellularly.[6] |
| Calcium (Ca²⁺) | 53 µM | This compound also binds to calcium, which can be a source of interference in measurements if intracellular calcium levels are high.[1] |
| Zinc (Zn²⁺) | 20 nM | This compound has a high affinity for zinc, with a peak excitation at 323 nm.[7] This allows for the potential to simultaneously measure [Zn²⁺] and [Mg²⁺].[7] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in measuring intracellular magnesium.
Cell Loading with this compound AM
The acetoxymethyl (AM) ester form of this compound is membrane-permeant and is used to load the indicator into cells.[1][8]
Materials:
-
This compound AM (Mag-Fura-2 AM)[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)[4][8]
Protocol:
-
Prepare a this compound AM stock solution: Dissolve this compound AM in anhydrous DMSO to a final concentration of 1-5 mM.[9]
-
Prepare the loading buffer: For each experiment, dilute the this compound AM stock solution into a physiological buffer to a final concentration of 1-5 µM.[9] To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, it is recommended to first mix the this compound AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.[9]
-
(Optional) To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[9]
-
Cell Loading:
-
For adherent cells, replace the culture medium with the loading buffer.
-
For suspension cells, pellet the cells and resuspend them in the loading buffer.
-
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C.[9] The optimal loading time and temperature should be determined empirically for each cell type.
-
Washing: After incubation, wash the cells at least twice with a fresh physiological buffer to remove extracellular this compound AM.
-
De-esterification: Allow the cells to incubate in the fresh buffer for an additional 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases, trapping the active form of this compound within the cells.
Intracellular [Mg²⁺] Measurement and Calibration
The intracellular magnesium concentration is determined by measuring the ratio of fluorescence intensities at two excitation wavelengths.
Instrumentation:
-
A fluorescence microscope or plate reader equipped with dual-excitation wavelength capabilities and an emission filter centered around 510 nm.
Measurement Protocol:
-
Excite the this compound-loaded cells alternately at approximately 335 nm and 370 nm.[1]
-
Record the fluorescence emission intensity at 510 nm for each excitation wavelength.[1]
-
Calculate the ratio (R) of the fluorescence intensities (F335/F370).
Calibration Protocol: To convert the fluorescence ratio into an absolute [Mg²⁺]i, a calibration must be performed to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[1]
-
Determination of Rmax (Mg²⁺-saturated):
-
Expose the this compound-loaded cells to a buffer containing a high concentration of Mg²⁺ (e.g., 10-50 mM) in the presence of an ionophore such as ionomycin (B1663694) (e.g., 5-10 µM) to equilibrate intracellular and extracellular [Mg²⁺].
-
Measure the fluorescence ratio as described above. This ratio represents Rmax.
-
-
Determination of Rmin (Mg²⁺-free):
-
Following the Rmax measurement, expose the same cells to a Mg²⁺-free buffer containing a strong Mg²⁺ chelator like EDTA (e.g., 50 mM) to deplete intracellular Mg²⁺.
-
Measure the fluorescence ratio. This ratio represents Rmin.
-
-
Calculation of [Mg²⁺]i: The intracellular magnesium concentration can then be calculated using the Grynkiewicz equation:[1]
[Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of this compound for Mg²⁺ under the experimental conditions.
-
R is the experimentally measured fluorescence ratio in the cells.
-
Rmin is the fluorescence ratio in the absence of Mg²⁺.
-
Rmax is the fluorescence ratio at saturating Mg²⁺ concentrations.
-
Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength (~370 nm) for the Mg²⁺-free and Mg²⁺-bound forms of the indicator, respectively.[1]
-
Visualizations
The following diagrams illustrate key aspects of using this compound for intracellular magnesium measurement.
Caption: Experimental workflow for intracellular magnesium measurement using this compound.
Caption: Principle of ratiometric measurement with this compound.
Important Considerations and Limitations
-
Interference from other ions: As this compound also binds to Ca²⁺ and Zn²⁺, it is crucial to consider the potential for interference from these ions.[1][7] In experimental systems where significant changes in intracellular calcium are expected, the interpretation of this compound signals should be approached with caution.
-
Intracellular Environment: The dissociation constant (Kd) of this compound can be influenced by the intracellular environment, including pH, temperature, and protein binding.[10] Therefore, in situ calibration is highly recommended for accurate quantification of [Mg²⁺]i.[6]
-
Dye Compartmentalization and Extrusion: In some cell types, this compound may be actively extruded from the cytoplasm or compartmentalized into organelles.[3][4] The use of inhibitors like probenecid can mitigate extrusion.[4][8] Verifying the cytosolic localization of the dye is advisable.[11]
-
Phototoxicity and Photobleaching: As with any fluorescent probe, prolonged exposure to excitation light can lead to phototoxicity and photobleaching. It is important to minimize light exposure to maintain cell health and signal integrity.
This technical guide provides a solid foundation for the application of this compound in intracellular magnesium measurement. By understanding its principles, adhering to detailed protocols, and being mindful of its limitations, researchers can effectively utilize this powerful tool to investigate the critical role of magnesium in cellular physiology and drug development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular calibration of the fluorescent Mg2+ indicator this compound in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. interchim.fr [interchim.fr]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pnas.org [pnas.org]
Furaptra's Calcium Binding Affinity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the calcium binding affinity of Furaptra, also known as Mag-Fura-2. This compound is a ratiometric fluorescent indicator initially designed for measuring intracellular magnesium. However, its significant sensitivity to calcium, particularly at micromolar concentrations, has made it a valuable tool for studying high, transient calcium fluxes in various cellular contexts. This document consolidates key quantitative data, details experimental methodologies for determining its binding affinity, and provides visual representations of experimental workflows and binding principles.
Quantitative Analysis of this compound's Binding Affinity
This compound's interaction with divalent cations is complex, exhibiting a dual affinity for calcium and a distinct affinity for magnesium. The dissociation constant (Kd), a measure of binding affinity, is crucial for the accurate interpretation of fluorescence data. The following table summarizes the reported Kd values for this compound with calcium and magnesium.
| Ion | Dissociation Constant (Kd) | Remarks |
| Calcium (Ca²⁺) | ~20 µM[1][2] | Low-affinity binding site. |
| 25 µM[3] | Low-affinity binding site. | |
| 14 to 65 µM[4] | Range observed for the low-affinity site in situ. | |
| Nanomolar (nM) range[4][5] | High-affinity binding site has also been observed.[4][5] | |
| Magnesium (Mg²⁺) | 1.9 mM[3][6] | |
| ~2 mM[1][2] |
It is important to note that the binding affinity of this compound for calcium can be influenced by environmental factors such as pH.[4][5]
Experimental Determination of Binding Affinity
The determination of this compound's dissociation constant for calcium is critical for its application in quantitative fluorescence microscopy. The primary methods employed are in vitro and in situ titrations.
In Vitro Titration Protocol
In vitro calibration is performed in a controlled buffer system to determine the Kd of the free indicator.
-
Buffer Preparation : A standard buffer is prepared, typically containing 100 mM KCl and 10 mM MOPS.[1] MOPS is often chosen over other buffers like HEPES due to its lower affinity for calcium.[4] To control the free calcium concentration, CaEGTA buffers are used.
-
Fluorescence Measurement : All fluorescence measurements are conducted using a spectrofluorometer equipped with a temperature-controlled cuvette holder and a magnetic stirrer.[4]
-
Excitation and Emission : this compound is a UV-excitable dye. Upon binding to calcium, its excitation wavelength undergoes a blue shift from approximately 369 nm to 330 nm, with the emission being monitored around 510 nm.[3][6]
-
Titration : Aliquots of a solution with a known high calcium concentration are added sequentially to a cuvette containing the indicator in a calcium-free buffer. The fluorescence ratio at the two excitation wavelengths is recorded after each addition.
-
Data Analysis : The dissociation constant (Kd) is determined by fitting the titration data to the following equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * Q where:
-
R is the measured fluorescence ratio.
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at calcium saturation.
-
Q is the ratio of fluorescence intensity at the denominator wavelength in the absence of calcium to that at calcium saturation.
-
In Situ Calibration
In situ calibration is performed within the cellular environment to account for factors like viscosity and interactions with cellular components that might alter the indicator's properties.
-
Cell Loading : The membrane-permeant acetoxymethyl (AM) ester form of this compound is loaded into the cells.[4]
-
Buffer System : To control the intracellular calcium concentration, cells are exposed to buffers containing ionophores (e.g., ionomycin) and varying concentrations of calcium, often using K/CaEGTA buffers for submicromolar concentrations and a high potassium buffer for higher concentrations.[4]
-
Fluorescence Imaging : A fluorescence microscope equipped with an appropriate filter set is used to capture the fluorescence signals from the cells at the two excitation wavelengths.
-
Data Analysis : Similar to the in vitro method, the fluorescence ratios are measured at different known intracellular calcium concentrations, and the data is fitted to the binding equation to determine the in situ Kd.
Visualizing the Experimental Workflow and Binding Principle
To further clarify the processes involved in characterizing this compound's calcium binding, the following diagrams illustrate the experimental workflow and the fundamental principle of calcium detection.
Conclusion
This compound is a versatile fluorescent indicator with a complex binding profile for divalent cations. Its lower affinity for calcium, with a Kd in the micromolar range, makes it particularly suitable for measuring large and rapid changes in intracellular calcium concentrations that would saturate high-affinity indicators.[3] However, its dual affinity for calcium and sensitivity to magnesium and pH necessitate careful in situ calibration for accurate quantitative measurements.[4][5] The experimental protocols and principles outlined in this guide provide a framework for the effective use of this compound in cellular calcium signaling research.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
Mag-Fura-2: An In-depth Technical Guide to its Excitation and Emission Spectra for Cellular Magnesium Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mag-Fura-2, a ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular magnesium ions (Mg²⁺). This document details the spectral properties of Mag-Fura-2, experimental protocols for its use, and its application in studying cellular signaling pathways.
Core Principles of Mag-Fura-2
Mag-Fura-2 is a UV-excitable dye that exhibits a spectral shift upon binding to magnesium ions. This property allows for ratiometric measurement of Mg²⁺ concentrations, a technique that minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, thus enabling more accurate quantification of intracellular ion concentrations.
Upon binding to Mg²⁺, the excitation maximum of Mag-Fura-2 shifts from approximately 369 nm (Mg²⁺-free) to 330 nm (Mg²⁺-bound), while the emission maximum undergoes a smaller shift from around 511 nm to 491 nm.[1][2][3] The ratio of the fluorescence intensity at these two excitation wavelengths (typically 340 nm and 380 nm) is directly proportional to the intracellular Mg²⁺ concentration.
Quantitative Data Presentation
The spectral and chemical properties of Mag-Fura-2 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ||
| Mg²⁺-free | ~369 nm | [1][2][3] |
| Mg²⁺-bound | ~330 nm | [1][2][3] |
| Emission Maximum (λem) | ||
| Mg²⁺-free | ~511 nm | [1] |
| Mg²⁺-bound | ~491 nm | [1] |
| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~25 µM | [3] |
| Molecular Weight (AM ester) | ~722.58 g/mol | |
| Solubility | DMSO (AM ester), Water (salt form) |
Experimental Protocols
Accurate measurement of intracellular Mg²⁺ using Mag-Fura-2 requires careful adherence to established protocols. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Determination of Mag-Fura-2 Dissociation Constant (Kd) for Mg²⁺
This protocol describes the determination of the dissociation constant of Mag-Fura-2 for Mg²⁺ in a cell-free system using fluorescence spectroscopy.
Materials:
-
Mag-Fura-2, potassium salt
-
Magnesium-free calibration buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
High-magnesium calibration buffer (e.g., 10 mM MgCl₂ in magnesium-free buffer)
-
Fluorometer capable of dual-wavelength excitation and emission scanning
-
Cuvettes
Procedure:
-
Prepare a stock solution of Mag-Fura-2 (salt form) in the magnesium-free buffer. A typical concentration is 1-10 µM.
-
Prepare a series of calibration buffers with known free Mg²⁺ concentrations by mixing the magnesium-free and high-magnesium buffers in different ratios. The concentrations should span the expected Kd value (e.g., 0.1 mM to 10 mM).
-
Determine Rmin: Measure the fluorescence ratio of the Mag-Fura-2 solution in the magnesium-free buffer (zero Mg²⁺). Excite at 340 nm and 380 nm and record the emission at 510 nm. Rmin = (Intensity at 340 nm) / (Intensity at 380 nm).
-
Determine Rmax: Measure the fluorescence ratio of the Mag-Fura-2 solution in the high-magnesium buffer (saturating Mg²⁺). Rmax = (Intensity at 340 nm) / (Intensity at 380 nm).
-
Measure fluorescence ratios for all calibration standards: For each Mg²⁺ concentration, record the fluorescence intensities at the two excitation wavelengths and calculate the corresponding ratio (R).
-
Calculate the Dissociation Constant (Kd): Plot the fluorescence ratio (R) against the free Mg²⁺ concentration. The data can be fitted to the following equation to determine the Kd:
[Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where Fmax380 and Fmin380 are the fluorescence intensities at 380 nm excitation in the absence and presence of saturating Mg²⁺, respectively.
Protocol 2: Measurement of Intracellular Mg²⁺ Concentration Using Mag-Fura-2 AM
This protocol details the loading of cells with the acetoxymethyl (AM) ester form of Mag-Fura-2 and the subsequent measurement of intracellular Mg²⁺.
Materials:
-
Mag-Fura-2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional)
-
Probenecid (B1678239) (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader with appropriate filter sets (Ex: 340/10 nm and 380/10 nm; Em: 510/20 nm)
-
Cultured cells
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO. This solution can be stored at -20°C, protected from light and moisture.
-
Cell Loading: a. Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or microplates). b. Prepare a loading buffer by diluting the Mag-Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. c. For cells that are difficult to load, the addition of Pluronic F-127 (0.02-0.04% final concentration) to the loading buffer can aid in the dispersion of the AM ester. d. To prevent the extrusion of the de-esterified dye by organic anion transporters, probenecid (1-2.5 mM) can be included in the loading and subsequent imaging buffers. e. Remove the cell culture medium and wash the cells with HBSS. f. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
De-esterification: a. After loading, wash the cells twice with fresh HBSS (containing probenecid if used) to remove extracellular dye. b. Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of Mag-Fura-2 inside the cells.
-
Fluorescence Measurement: a. Mount the cells on the fluorescence imaging system. b. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm. c. The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular Mg²⁺ concentration using the in vitro calibration parameters (Rmin, Rmax, and Kd) as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for measuring intracellular Mg²⁺ using Mag-Fura-2 AM.
Caption: Experimental workflow for intracellular Mg²⁺ measurement.
Signaling Pathway: TRPM7-Mediated Mg²⁺ Influx
Mag-Fura-2 has been instrumental in elucidating the role of specific channels in magnesium homeostasis. The following diagram illustrates a simplified signaling pathway involving the TRPM7 channel, a key mediator of Mg²⁺ influx.
Caption: TRPM7-mediated Mg²⁺ influx and its measurement.
This guide provides a foundational understanding of Mag-Fura-2 and its application in cellular magnesium research. For specific experimental conditions and troubleshooting, researchers are encouraged to consult the primary literature and manufacturer's guidelines.
References
Furaptra AM Ester for Intracellular Ion Measurement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Furaptra AM ester, a ratiometric fluorescent indicator used for measuring intracellular magnesium ([Mg²⁺]) and high concentrations of calcium ([Ca²⁺]). Also known as Mag-Fura-2 AM, this cell-permeant dye is a valuable tool in cellular biology, neuroscience, and drug discovery for investigating the roles of these critical second messengers in various signaling pathways.
Core Principles and Mechanism of Action
This compound AM is the acetoxymethyl (AM) ester form of this compound (Mag-Fura-2). The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, membrane-impermeant form, this compound.[1][2] This trapping mechanism ensures the indicator remains within the cytoplasm for subsequent measurement.[1]
The active this compound molecule is a BAPTA-based ion indicator that exhibits a spectral shift upon binding to its target ions.[3] Specifically, it is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths changes in response to ion concentration.[3][4] This ratiometric property is highly advantageous as it minimizes artifacts from uneven dye loading, photobleaching, and changes in cell thickness, leading to more reliable and quantifiable data.[1][5]
Caption: General experimental workflow for cell loading with this compound AM.
-
Prepare Loading Solution:
-
For a final loading concentration of 1-5 µM, first mix equal volumes of the this compound AM stock solution and the 20% Pluronic® F-127 solution. [5] * Add this mixture to your pre-warmed physiological buffer and mix well.
-
[5]2. Cell Incubation:
- Aspirate the culture medium from your cells.
- Add the this compound AM loading solution to the cells.
- Incubate for 25-60 minutes, protected from light. T[5][6]he optimal incubation time and temperature should be determined empirically. Incubation at room temperature is often recommended to reduce dye compartmentalization into organelles, whereas 37°C may promote it.
[5][7]3. Washing and De-esterification:
- After incubation, wash the cells twice with fresh, pre-warmed buffer to remove any extracellular dye. [5] * Add fresh buffer to the cells and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
[7]#### Considerations for Optimal Results
-
Dye Efflux: The active this compound indicator is not covalently bound and can be actively transported out of the cell by organic anion transporters. T[3][8]o reduce this efflux, the organic anion transporter inhibitor Probenecid can be included in the final incubation and measurement buffer. *[3][8] Compartmentalization: Under certain conditions, AM ester dyes can accumulate in organelles such as mitochondria. T[5][7]his can be minimized by using the lowest possible dye concentration and incubating at room temperature. *[5] Fixability: BAPTA-based indicators like this compound can be fixed in situ using EDC/EDAC, which is useful for subsequent immunofluorescence or immunohistochemistry studies. *[3][8] Ion Selectivity: While primarily used as a Mg²⁺ indicator, this compound also binds to Ca²⁺ with a lower affinity (Kd of ~25 µM) than traditional Ca²⁺ indicators like Fura-2 (Kd of ~145 nM). T[5][9]his makes it suitable for measuring high, transient Ca²⁺ concentrations that might saturate high-affinity indicators. H[9][8][10][11]owever, it's important to be aware of its dual sensitivity, as it has been shown to respond to submicromolar changes in cytosolic Ca²⁺ as well. T[12][13]he pH of the environment can also affect the ion-binding affinity of this compound.
[12][13]### Applications in Research
This compound AM is a versatile tool for investigating a wide range of biological processes where Mg²⁺ and Ca²⁺ play crucial roles:
-
Neuroscience: Studying ion homeostasis and signaling in neurons.
-
Muscle Physiology: Investigating the role of Mg²⁺ in muscle contraction and relaxation.
-
Cell Signaling: Elucidating signaling pathways where Mg²⁺ acts as a cofactor or Ca²⁺ spikes to high concentrations. *[1] Drug Development: Screening compounds that modulate intracellular ion concentrations.
By providing accurate, real-time measurements of intracellular ion dynamics, this compound AM enables researchers to gain deeper insights into the complex mechanisms governing cellular function in both health and disease.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. This compound, AM Ester - Biotium [bioscience.co.uk]
- 3. biotium.com [biotium.com]
- 4. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. adam-zweifach-mcb.media.uconn.edu [adam-zweifach-mcb.media.uconn.edu]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
- 12. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
An In-depth Technical Guide to Ratiometric Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ratiometric calcium indicators, essential tools for the precise measurement of intracellular calcium concentrations. Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes, including signal transduction, muscle contraction, neurotransmission, and hormone secretion. The ability to accurately quantify dynamic changes in intracellular Ca²⁺ is therefore critical for research in numerous biological disciplines and for the development of novel therapeutics.
Ratiometric indicators offer significant advantages over single-wavelength dyes by providing a built-in correction for variations in experimental conditions, leading to more robust and reliable data. This document details the core principles of ratiometric calcium measurement, provides a comparative analysis of common indicators, outlines detailed experimental protocols, and illustrates key concepts with clear diagrams.
The Principle of Ratiometric Measurement
Ratiometric calcium indicators are fluorescent molecules that exhibit a spectral shift upon binding to Ca²⁺. This shift can occur in either the excitation or the emission spectrum. By measuring the fluorescence intensity at two different wavelengths—one sensitive to Ca²⁺ binding and one that is less sensitive or isosbestic (an intensity that is insensitive to the concentration of free Ca²⁺)—a ratio can be calculated. This ratiometric approach effectively minimizes variability caused by factors such as uneven dye loading, photobleaching, changes in cell thickness or volume, and fluctuations in illumination intensity. This leads to a more accurate and quantifiable measurement of intracellular Ca²⁺ concentration compared to single-wavelength indicators.
Below is a diagram illustrating the fundamental principle of dual-excitation ratiometric calcium measurement.
Common Ratiometric Indicators: A Comparative Overview
The most widely used ratiometric calcium indicators are Fura-2 and Indo-1. While both are effective, they differ in their spectral properties, making them suitable for different applications and instrumentation. Another common ratiometric dye, BCECF, is primarily used for pH measurement but is included here for its methodological similarities.
| Indicator | Type | Excitation (Ca²⁺-free / Ca²⁺-bound) | Emission (Ca²⁺-free / Ca²⁺-bound) | Dissociation Constant (Kd) | Primary Application |
| Fura-2 | Dual-Excitation | ~380 nm / ~340 nm | ~510 nm | ~145 nM - 5.5 µM (derivatives) | Ratio-imaging microscopy |
| Indo-1 | Dual-Emission | ~350 nm | ~475 nm / ~400 nm | Varies by derivative | Flow cytometry |
| BCECF | Dual-Excitation (pH) | ~450 nm (low pH) / ~500 nm (high pH) | ~531 nm | pKa ~6.97-7.0 | Intracellular pH measurement |
Experimental Protocol: Measurement of Intracellular Calcium using Fura-2 AM
This section provides a detailed, generalized protocol for measuring intracellular Ca²⁺ using Fura-2 AM, a cell-permeant version of the dye. Optimization for specific cell types is crucial for successful experiments.
Reagent Preparation
-
Stock Solution: Dissolve the acetoxymethyl (AM) ester of Fura-2 (Fura-2 AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.
-
Loading Buffer: Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution - HBSS, or Tyrode's solution). Ensure the buffer is free of phenol (B47542) red, which can increase background fluorescence.
-
Working Solution: Immediately before use, dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. The optimal concentration must be determined empirically for each cell type.
Cell Loading
-
Cell Plating: Plate cells on glass coverslips or in imaging-compatible microplates 24-48 hours prior to the experiment to ensure they are adherent and healthy.
-
Washing: Wash the cells twice with the loading buffer to remove any residual culture medium.
-
Incubation: Replace the buffer with the Fura-2 AM working solution and incubate the cells for 15-60 minutes at room temperature or 37°C. Incubation time and temperature are critical parameters that require optimization.
-
De-esterification: After loading, wash the cells twice with fresh loading buffer to remove extracellular dye. Incubate the cells for an additional 15-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.
Imaging and Data Acquisition
-
Microscopy Setup: Use an inverted fluorescence microscope equipped with a light source capable of rapidly switching between ~340 nm and ~380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source). The emission filter should be centered around ~510 nm.
-
Image Acquisition: Sequentially acquire fluorescence images at both excitation wavelengths. The exposure time should be minimized to prevent phototoxicity, and the gain should be set to avoid saturation at the brighter wavelength (~380 nm in resting cells).
-
Time-Lapse: For dynamic measurements, set up a time-lapse experiment, acquiring image pairs at intervals appropriate for the biological process being studied (from milliseconds to minutes).
Data Analysis and Calibration
-
Background Subtraction: For each image pair, subtract the background fluorescence from a region of interest (ROI) that does not contain cells.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities (340 nm / 380 nm) for each pixel or for defined ROIs within the cells.
-
Conversion to [Ca²⁺]: The fluorescence ratio (R) can be converted to the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
Kd: The dissociation constant of the indicator for Ca²⁺.
-
R: The experimentally measured fluorescence ratio.
-
Rmin: The ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).
-
Rmax: The ratio at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin (B1663694) in high Ca²⁺ buffer).
-
Sf2 / Sb2: The ratio of fluorescence intensities at the denominator wavelength (~380 nm) for Ca²⁺-free and Ca²⁺-bound indicator, respectively.
-
The diagram below outlines the typical workflow for a ratiometric calcium imaging experiment.
Application in Signaling Pathway Analysis
Ratiometric calcium indicators are invaluable for dissecting cellular signaling pathways where Ca²⁺ acts as a second messenger. A common example is the G-protein coupled receptor (GPCR) pathway, where ligand binding can trigger the release of Ca²⁺ from intracellular stores.
The following diagram illustrates a simplified GPCR signaling cascade leading to an increase in intracellular calcium.
By using ratiometric indicators, researchers can precisely quantify the magnitude and kinetics of the Ca²⁺ release triggered by specific ligands, providing critical data for understanding receptor function and for screening compounds that modulate these pathways in drug discovery.
Conclusion
Ratiometric calcium indicators are powerful and indispensable tools in modern biological research and drug development. Their ability to provide accurate, quantitative measurements of intracellular calcium dynamics, corrected for common experimental artifacts, allows for a deeper understanding of cellular physiology and pathology. By following well-optimized protocols and understanding
Furaptra (Mag-Fura-2): An In-depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator indispensable for the quantitative measurement of intracellular divalent cations, primarily magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺). Unlike therapeutic agents, this compound serves as a powerful research tool, enabling real-time visualization and quantification of ion dynamics within neuronal and other excitable cells. Its ability to undergo a spectral shift upon ion binding allows for ratiometric imaging, a technique that minimizes artifacts from uneven dye loading, photobleaching, and variations in cell thickness, thus providing more accurate and reproducible data.[1]
In neuroscience, where precise regulation of intracellular ion concentrations is paramount for processes such as neurotransmission, synaptic plasticity, and excitability, this compound has emerged as a key instrument. It is particularly valuable for studying high-concentration Ca²⁺ transients that would saturate high-affinity indicators, and for dissecting the distinct roles of Mg²⁺ and Zn²⁺ in neuronal function and pathology.[2][3] This guide provides a comprehensive overview of this compound's properties, detailed experimental protocols for its application in neuroscience research, and a summary of its quantitative characteristics.
Core Applications in Neuroscience
This compound's utility in neuroscience research is extensive, with specific applications in:
-
Measuring Intracellular Magnesium Dynamics: this compound allows for the quantification of resting intracellular Mg²⁺ concentrations and the study of depolarization-induced Mg²⁺ surges in neurons.[4] This is crucial for understanding the role of magnesium in modulating enzymatic activities, ion channel function, and ATP-dependent processes.
-
Quantifying High-Concentration Calcium Transients: With a lower affinity for Ca²⁺ compared to indicators like Fura-2, this compound is well-suited for measuring large and rapid increases in intracellular Ca²⁺, such as those occurring in presynaptic terminals during high-frequency stimulation or under excitotoxic conditions.[2][3]
-
Detecting Intracellular Zinc Signaling: this compound is a sensitive probe for measuring changes in intracellular Zn²⁺ concentration, which is increasingly recognized as an important signaling ion in the central nervous system.[5][6] It has been used to study Zn²⁺ influx through various channels and its role in synaptic modulation and neurotoxicity.[5][7]
-
Investigating Ion Dynamics in Subcellular Compartments: The acetoxymethyl (AM) ester form of this compound allows for loading into the cytoplasm, and under specific experimental conditions, it can be used to infer ion concentrations within organelles like the endoplasmic reticulum.[8][9]
Quantitative Data
The following tables summarize the key quantitative properties of this compound (Mag-Fura-2).
| Property | Value | Reference(s) |
| Indicator Type | Ratiometric Fluorescent Dye | [10] |
| Cell Permeability | Membrane-permeant (AM ester form) | [10] |
| Solubility (AM Ester) | Soluble in DMSO | [10] |
| Color | Green fluorescence | [10] |
| Ion | Dissociation Constant (Kd) | Excitation Wavelength (Ion-free / Ion-bound) | Emission Wavelength | Reference(s) |
| Mg²⁺ | ~1.9 mM - 5.3 mM | 369 nm / 330 nm | ~511 nm | [11] |
| Ca²⁺ | ~25 µM - 50 µM | 369 nm / 330 nm | ~511 nm | [9] |
| Zn²⁺ | ~20 nM | 369 nm / 323 nm | ~511 nm | [6] |
Experimental Protocols
This section provides a detailed methodology for using this compound (Mag-Fura-2) AM ester for intracellular ion imaging in cultured neurons.
Reagent Preparation
-
This compound (Mag-Fura-2) AM Stock Solution (1 mM):
-
Prepare a 1 mM stock solution by dissolving 50 µg of this compound AM in 48 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[12]
-
To aid dissolution, add 2 µL of a 20% Pluronic F-127 solution in DMSO.[12]
-
Vortex the solution for 10-15 minutes to ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Physiological Saline Solution (e.g., Tyrode's Solution):
-
Prepare a physiological saline solution appropriate for the neuronal culture. Ensure the solution is free of phenol (B47542) red to minimize background fluorescence.[13]
-
For imaging experiments, supplement the saline with 0.1% bovine serum albumin (BSA).[13]
-
Cell Loading Procedure
-
Grow cortical neurons on glass coverslips pre-coated with poly-ornithine and laminin (B1169045) to ensure cell adhesion during imaging.[13]
-
On the day of the experiment, prepare a loading solution by diluting the 1 mM this compound AM stock solution in the physiological saline to a final concentration of 10 µM.[12]
-
Replace the culture medium with the loading solution.
-
Incubate the cells in the dark for 30-60 minutes at 35-37°C in a humidified incubator with 5% CO₂.[12] The optimal loading time may vary depending on the cell type and should be determined empirically.
-
After incubation, wash the cells three times with fresh, pre-warmed physiological saline to remove extracellular dye.
-
Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active, ion-sensitive form of this compound inside the cells.[12]
Fluorescence Imaging
-
Mount the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at approximately 340 nm and 380 nm for Ca²⁺ and Mg²⁺ measurements, or at approximately 340 nm and 365 nm for Zn²⁺ measurements, while collecting the emission at ~510 nm.[14]
-
Acquire images at a suitable frame rate to capture the dynamics of the ion of interest.
-
At the end of the experiment, perform a calibration to convert the fluorescence ratios to ion concentrations.
In Situ Calibration
-
To determine the minimum fluorescence ratio (Rmin), perfuse the cells with a Ca²⁺/Mg²⁺/Zn²⁺-free saline containing a high concentration of a chelator like EGTA or TPEN.
-
To determine the maximum fluorescence ratio (Rmax), perfuse the cells with a saline solution containing a saturating concentration of the ion of interest and an ionophore (e.g., ionomycin (B1663694) for Ca²⁺ and Mg²⁺).
-
Use the Grynkiewicz equation to calculate the intracellular ion concentration from the measured fluorescence ratios.
Mandatory Visualizations
Experimental Workflow for Intracellular Ion Measurement
Caption: Workflow for measuring intracellular ion concentrations using this compound AM.
Principle of Ratiometric Fluorescence Measurement
Caption: Ratiometric measurement principle of this compound.
Simplified Signaling Pathway for Ion Influx Studies
Caption: Using this compound to measure stimulus-induced ion influx in a neuron.
References
- 1. Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. jneurosci.org [jneurosci.org]
- 4. Intracellular Mg2+ surge follows Ca2+ increase during depolarization in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-sensitive fluorescent dyes can report increases in intracellular free zinc concentration in cultured forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Intracellular calibration of the fluorescent Mg2+ indicator this compound in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 13. youtube.com [youtube.com]
- 14. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Loading Cells with Furaptra (Mag-Fura-2) AM Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for loading cells with Furaptra AM ester, a ratiometric fluorescent indicator used for measuring intracellular magnesium (Mg²⁺) and calcium (Ca²⁺) concentrations.
Introduction
This compound, also known as Mag-Fura-2, is a UV-excitable fluorescent indicator.[1] Its acetoxymethyl (AM) ester form is membrane-permeant, allowing for easy loading into live cells.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, ion-sensitive form of the dye, this compound, in the cytoplasm.[3][4][5] This method provides a non-invasive technique for monitoring intracellular Mg²⁺ and Ca²⁺ dynamics, which is crucial in various research fields, including neuroscience, muscle physiology, and drug discovery.[4][6]
This compound is a ratiometric indicator, meaning that the excitation wavelength shifts upon binding to its target ions.[7] This property allows for accurate determination of ion concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is independent of dye concentration, path length, and photobleaching.[4]
Principle of Action
The AM ester group renders the this compound molecule lipophilic, enabling it to passively diffuse across the cell membrane. Inside the cell, cytosolic esterases hydrolyze the AM ester, releasing the polar, membrane-impermeant this compound molecule, which is then trapped within the cell. This active form of the dye binds to intracellular Mg²⁺ and Ca²⁺, leading to a shift in its fluorescence excitation spectrum.[2][4]
Mechanism of this compound AM ester loading and activation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound, AM Ester (Mag-Fura-2, AM Ester) | [2] |
| Molecular Weight | 723 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C, protect from light | [2] |
| Indicator Type | Ratiometric | [2] |
| Excitation (Mg²⁺-free/Ca²⁺-free) | ~369 nm | [2][7] |
| Excitation (Mg²⁺-bound) | ~330 nm | [2] |
| Excitation (Ca²⁺-bound) | ~329 nm | [7] |
| Emission | ~511 nm (relatively unchanged) | [2][7] |
| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM | [1][8] |
| Dissociation Constant (Kd) for Ca²⁺ | 25 µM | [7][8] |
| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | [9][10] |
| Final Loading Concentration | 1-10 µM | [5] |
| Incubation Time | 15-60 minutes | [5][10] |
| Incubation Temperature | 20-37°C | [5][10] |
Experimental Protocols
This protocol provides a general guideline. Optimization of concentrations, incubation time, and temperature may be required for different cell types and experimental conditions.
Reagents and Materials
-
This compound, AM Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Krebs-Ringer-HEPES-glucose (KRH-glc) buffer: 136 mM NaCl, 10 mM HEPES, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 25 mM glucose, pH 7.4)[9][11]
-
Probenecid (B1678239) (optional, to prevent dye leakage)[1][10]
-
Bovine Serum Albumin (BSA) (optional)[9]
-
Cultured cells on coverslips or in microplates
Stock Solution Preparation
-
Warm the vial of this compound AM ester and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.[8][9]
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.[9][10] Mix well until the solid is completely dissolved. Dissolution can be slow, so allow sufficient time.[8][9]
-
Store the stock solution in small aliquots, tightly sealed and protected from light, at -20°C. The stock solution is stable for at least 6 months with proper storage.[8][9]
Cell Loading Protocol
Experimental workflow for cell loading with this compound AM.
-
Prepare Loading Solution:
-
On the day of the experiment, dilute the this compound AM stock solution into the physiological buffer to a final concentration of 1-10 µM.[5]
-
To aid in the dispersion of the nonpolar AM ester in the aqueous medium, the use of Pluronic® F-127 is recommended.[2][7] This can be achieved by mixing an equal volume of the this compound AM stock solution with a 20% Pluronic® F-127 solution in DMSO before diluting into the loading medium, resulting in a final Pluronic® concentration of approximately 0.02%.[10]
-
Optionally, the loading buffer can be supplemented with 0.5% BSA.[9]
-
-
Cell Preparation:
-
Grow cells to the desired confluency on coverslips or in a microplate.
-
Just before loading, wash the cells twice with the physiological buffer.[9]
-
-
Loading:
-
Remove the buffer and add the prepared loading solution to the cells.
-
Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[5][10] Note that incubation at 37°C may promote dye compartmentalization into organelles. For cytoplasmic measurements, incubation at room temperature is often recommended to reduce this effect.[9][11]
-
-
Washing and De-esterification:
-
After incubation, wash the cells several times with fresh, indicator-free physiological buffer to remove any extracellular dye.[10]
-
To prevent the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid (1-2.5 mM) can be included in the wash buffer and during the experiment.[1][10]
-
Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular this compound AM.[10]
-
-
Measurement:
-
The cells are now ready for fluorescence measurements. Excite the cells at approximately 340 nm and 380 nm and measure the emission at around 510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is used to calculate the intracellular ion concentration.
-
Troubleshooting
-
Low Fluorescence Signal: Increase the loading concentration of this compound AM or the incubation time. Ensure that the stock solution is properly prepared and stored.
-
High Background Fluorescence: Ensure adequate washing to remove all extracellular dye. Reduce the loading concentration.
-
Dye Compartmentalization: Lower the incubation temperature to room temperature.[9][10]
-
Rapid Dye Leakage: Add an organic anion transport inhibitor like probenecid to the extracellular medium.[1][10]
Applications in Research
This compound (Mag-Fura-2) is a valuable tool for investigating the roles of intracellular Mg²⁺ and Ca²⁺ in various cellular processes. While it is primarily known as a magnesium indicator, its lower affinity for calcium makes it suitable for measuring high, transient Ca²⁺ concentrations during events like calcium spikes.[1][8] Its applications span across numerous fields:
-
Neuroscience: Studying ion homeostasis in neurons and glial cells.
-
Muscle Physiology: Investigating the role of Mg²⁺ and Ca²⁺ in muscle contraction and relaxation.[12]
-
Cardiovascular Research: Examining ion signaling in cardiac myocytes.
-
Cell Signaling: Elucidating the role of Mg²⁺ and Ca²⁺ as second messengers in various signaling pathways.
-
Drug Discovery: Screening for compounds that modulate intracellular ion concentrations.[6]
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. This compound, AM Ester - Biotium [bioscience.co.uk]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. abpbio.com [abpbio.com]
- 11. biotium.com [biotium.com]
- 12. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furaptra Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for measuring intracellular calcium ([Ca²⁺]i) and magnesium ([Mg²⁺]i) concentrations. As a ratiometric dye, it allows for quantitative measurements that are less susceptible to artifacts such as variations in dye concentration, illumination intensity, and cell thickness.[1] this compound is particularly well-suited for detecting high, transient Ca²⁺ concentrations that might saturate high-affinity indicators like Fura-2.[2][3]
This document provides a comprehensive guide to using this compound for calcium imaging, including its principle of action, detailed experimental protocols for cell loading and calibration, and data analysis guidelines.
Principle of Action
This compound is a UV-excitable dye that exhibits a spectral shift upon binding to divalent cations like Ca²⁺ and Mg²⁺. In its Ca²⁺-free form, this compound has a peak excitation wavelength of approximately 369 nm.[2] When bound to Ca²⁺, the excitation peak shifts to around 329-330 nm.[2] The emission wavelength remains relatively stable at around 510 nm.[4] This change in excitation wavelength upon ion binding allows for the determination of intracellular ion concentrations by calculating the ratio of fluorescence intensities at the two excitation wavelengths (typically 340 nm and 380 nm).
This compound's lower affinity for Ca²⁺ (Kd ≈ 25 µM) compared to Fura-2 makes it an ideal tool for studying cellular events associated with large and rapid increases in intracellular calcium, such as those observed in excitable cells like neurons and cardiomyocytes.[2] It is important to note that this compound also binds to Mg²⁺ with a Kd of approximately 1.9 mM, a factor that should be considered in experimental design and data interpretation.[2]
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Spectral and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-free) | ~369 nm | [2] |
| Excitation Wavelength (Ca²⁺-bound) | ~329 nm | [2] |
| Emission Wavelength | ~510 nm | [4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~25 µM | [2] |
| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | [2] |
| Molecular Weight (AM ester) | ~1000 g/mol | N/A |
Table 2: Recommended Loading Parameters for this compound-AM
| Cell Type | Loading Concentration | Incubation Time | Incubation Temperature | Reference (Adapted from) |
| Cultured Astrocytes | 5 µM | 30 minutes | Room Temperature | [5] |
| Cultured Neurons | 1-5 µM | 30-60 minutes | 37°C | [6] |
| Brain Slices | 10 µM | 30-60 minutes | 35-37°C | [7] |
| Cardiomyocytes | 1-2 µM | 20 minutes | Room Temperature | N/A |
Experimental Protocols
I. Reagent Preparation
-
This compound-AM Stock Solution (1 mM):
-
Dissolve 50 µg of this compound-AM in 50 µL of high-quality, anhydrous DMSO.
-
Vortex thoroughly for at least 10-15 minutes to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Pluronic F-127 Stock Solution (20% w/v in DMSO):
-
Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution helps to disperse the water-insoluble AM ester in the aqueous loading buffer.
-
-
Loading Buffer:
-
Use a physiological buffer appropriate for your cell type, such as Hank's Balanced Salt Solution (HBSS) or aCSF (for brain slices), buffered with HEPES. Ensure the buffer is at the correct pH and osmolarity.
-
For a typical loading solution, add this compound-AM stock solution and Pluronic F-127 stock solution to the loading buffer to achieve the desired final concentrations. For example, to make 1 mL of 5 µM this compound-AM loading solution with 0.02% Pluronic F-127, add 5 µL of 1 mM this compound-AM stock and 1 µL of 20% Pluronic F-127 to 994 µL of loading buffer.
-
II. Cell Loading with this compound-AM
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Preparation:
-
Plate cells on glass coverslips or in imaging-compatible dishes.
-
For brain slices, prepare acute slices using a vibratome and allow them to recover in oxygenated aCSF for at least 1 hour before loading.[8]
-
-
Loading:
-
Prepare the loading solution as described above.
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Add the loading solution to the cells and incubate under the conditions specified in Table 2. Protect the cells from light during incubation.
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells 2-3 times with fresh, dye-free loading buffer to remove extracellular this compound-AM.
-
Incubate the cells in dye-free buffer for an additional 30 minutes at the appropriate temperature to allow for complete de-esterification of the AM ester by intracellular esterases. This process traps the active form of this compound inside the cells.
-
III. In Situ Calibration of this compound
To convert the fluorescence ratio to absolute intracellular calcium concentrations, an in situ calibration is necessary. This involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[9]
-
Determine Rmax (Calcium-Saturated Signal):
-
Expose the loaded cells to a high concentration of a calcium ionophore (e.g., 5-10 µM ionomycin) in a buffer containing a saturating concentration of Ca²⁺ (e.g., 1-2 mM). This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, leading to the maximum fluorescence ratio.
-
-
Determine Rmin (Calcium-Free Signal):
-
Following the Rmax measurement, perfuse the cells with a Ca²⁺-free buffer containing the same concentration of ionophore and a high concentration of a calcium chelator (e.g., 5-10 mM EGTA). This will deplete intracellular Ca²⁺, resulting in the minimum fluorescence ratio.
-
-
Calculate Intracellular Calcium:
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:
-
Kd is the dissociation constant of this compound for Ca²⁺ (~25 µM).
-
R is the experimentally measured 340/380 nm fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ levels.
-
Sf2 is the fluorescence intensity at 380 nm in the absence of Ca²⁺.
-
Sb2 is the fluorescence intensity at 380 nm at saturating Ca²⁺ levels.
-
-
IV. Image Acquisition and Analysis
-
Microscopy Setup:
-
Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a filter set appropriate for detecting emission at ~510 nm.
-
A cooled CCD camera is recommended for sensitive and low-noise image acquisition.
-
-
Image Acquisition:
-
Acquire images sequentially at 340 nm and 380 nm excitation.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the background-subtracted fluorescence intensity at 340 nm to that at 380 nm.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Use the calibration parameters (Rmin, Rmax, Sf2, Sb2) to convert the ratio values to absolute [Ca²⁺]i.
-
Various software packages are available for calcium imaging data analysis, which can automate region of interest (ROI) selection and ratio calculations.[10][11]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in Intracellular Calcium and Glutathione in Astrocytes as the Primary Mechanism of Amyloid Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. ionoptix.com [ionoptix.com]
- 10. Tools for Quantitative Analysis of Calcium Signaling Data Using Jupyter-Lab Notebooks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. divulgacion.ing.uc.cl [divulgacion.ing.uc.cl]
Application Notes and Protocols for Intracellular Mg²⁺ Measurement Using Furaptra
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular free magnesium (Mg²⁺) is a critical second messenger involved in a myriad of cellular processes, including enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction.[1][2] Accurate measurement of intracellular Mg²⁺ concentration ([Mg²⁺]i) is crucial for understanding its role in cell physiology and pathology. Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator widely used for quantifying intracellular Mg²⁺.[1][3] Structurally similar to the Ca²⁺ indicator Fura-2, this compound exhibits a shift in its excitation spectrum upon binding to Mg²⁺, allowing for the determination of [Mg²⁺]i by measuring the ratio of fluorescence intensities at two different excitation wavelengths.[4][5] This ratiometric measurement minimizes artifacts related to dye concentration, path length, and cell volume.
These application notes provide a detailed protocol for the calibration of this compound and the measurement of intracellular Mg²⁺.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound (Mag-Fura-2) and typical intracellular Mg²⁺ concentrations.
Table 1: Spectroscopic and Chemical Properties of this compound (Mag-Fura-2)
| Property | Value | References |
| Excitation Wavelength (Mg²⁺-free) | 369 nm | [3][6][7] |
| Excitation Wavelength (Mg²⁺-bound) | 330 nm | [3][6][7] |
| Emission Wavelength (Mg²⁺-free) | 511 nm | [3][6][7] |
| Emission Wavelength (Mg²⁺-bound) | 491 nm | [3][6][7] |
| Dissociation Constant (Kd) for Mg²⁺ | 1.5 - 5.4 mM (in situ/solution dependent) | [4][8][9][10] |
| Dissociation Constant (Kd) for Ca²⁺ | 25 µM - 53 µM | [1][4][11] |
| Molecular Weight (AM ester) | ~723 g/mol | [6] |
| Molecular Weight (Salt form) | ~522-587 g/mol (depending on salt) | [1][3] |
Table 2: Typical Basal Intracellular Free Mg²⁺ Concentrations in Various Cell Types
| Cell Type | Basal [Mg²⁺]i | References |
| Rat Hepatocytes | 0.59 mM | [4] |
| Rat Ventricular Myocytes | 0.91 - 1.13 mM | [8][10] |
| Guinea Pig Tenia Cecum Smooth Muscle | 0.98 mM | [10] |
| Cultured Chicken Heart Cells | 0.48 mM | [12] |
| Synaptosomes | ~0.3 mM | [1][13] |
| A7r5 Cells | 0.74 mM | [10] |
Experimental Protocols
Protocol 1: Loading Cells with this compound-AM
This protocol describes the loading of cells with the acetoxymethyl (AM) ester form of this compound, which is membrane-permeant.[6]
Materials:
-
This compound-AM (Mag-Fura-2, AM)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO, optional)
-
Physiological buffer appropriate for the cells (e.g., Hanks' Balanced Salt Solution, HBSS, or Krebs-Ringer-HEPES, KRH)
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO.[14] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[15]
-
Prepare Loading Buffer: On the day of the experiment, dilute the this compound-AM stock solution into the physiological buffer to a final concentration of 1-5 µM.[1][2]
-
Optional (for improved solubility): To aid in the dispersion of the nonpolar this compound-AM in the aqueous buffer, mix the this compound-AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading medium.[14] The final Pluronic® F-127 concentration should be around 0.02-0.04%.[14]
-
-
Cell Loading: a. Plate cells on coverslips suitable for fluorescence microscopy. b. Replace the culture medium with the prepared loading buffer. c. Incubate the cells for 15-60 minutes at 20-37°C.[2][14] The optimal loading time and temperature should be determined empirically for each cell type. Lower temperatures may reduce compartmentalization of the dye.[14] d. Optional (to prevent dye leakage): The organic anion transport inhibitor probenecid (1-2.5 mM) can be added to the loading and subsequent wash buffers to reduce the leakage of the de-esterified indicator from the cells.[14]
-
Washing and De-esterification: a. After loading, wash the cells three times with indicator-free physiological buffer to remove extracellular this compound-AM.[2] b. Incubate the cells for an additional 30 minutes in indicator-free buffer to allow for the complete de-esterification of the intracellular this compound-AM by cytosolic esterases.[2][14] This process traps the active, membrane-impermeant form of this compound within the cell.
-
Ready for Measurement: The cells are now loaded with this compound and ready for fluorescence measurements.
Protocol 2: In Situ Calibration of Intracellular this compound
To accurately determine [Mg²⁺]i, an in situ calibration is performed to determine the minimum (Rmin), maximum (Rmax), and the dissociation constant (Kd) of this compound in the intracellular environment. This is achieved by permeabilizing the cells to Mg²⁺ using ionophores.
Materials:
-
This compound-loaded cells (from Protocol 1)
-
Calibration Buffers:
-
Mg²⁺-free buffer: A buffer with 0 mM Mg²⁺ and typically containing a high concentration of EDTA or EGTA to chelate any residual divalent cations.
-
High Mg²⁺ buffer: A buffer with a saturating concentration of Mg²⁺ (e.g., 10-50 mM).
-
-
Ionophores: A combination of ionophores is often used to equilibrate intracellular and extracellular ion concentrations.
-
Fluorescence imaging system capable of ratiometric measurements (e.g., a microscope with a dual-excitation light source and an emission filter around 510 nm).
Procedure:
-
Determine Rmin: a. Perfuse the this compound-loaded cells with the Mg²⁺-free buffer. b. Add the ionophores (e.g., 5-10 µM ionomycin) to the buffer. c. Allow the fluorescence ratio to stabilize. This stable ratio represents Rmin, the fluorescence ratio of this compound in the absence of Mg²⁺.
-
Determine Rmax: a. Wash out the Mg²⁺-free buffer and ionophores. b. Perfuse the cells with the high Mg²⁺ buffer. c. Add the ionophores to the high Mg²⁺ buffer. d. Allow the fluorescence ratio to stabilize. This stable ratio represents Rmax, the fluorescence ratio of this compound when saturated with Mg²⁺.
-
Determine Sf2/Sb2:
-
Sf2 is the fluorescence intensity at the denominator excitation wavelength (e.g., 370 nm) in the Mg²⁺-free state.
-
Sb2 is the fluorescence intensity at the denominator excitation wavelength in the Mg²⁺-saturating state.
-
These values are obtained during the Rmin and Rmax measurements, respectively.
-
-
Calculate [Mg²⁺]i: The intracellular free Mg²⁺ concentration can be calculated using the Grynkiewicz equation:[4]
[Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Mg²⁺]i is the intracellular free magnesium concentration.
-
Kd is the dissociation constant of this compound for Mg²⁺ determined under similar intracellular conditions. Note that the in situ Kd may differ from the in vitro value.[8]
-
R is the experimentally measured fluorescence ratio (Intensity at excitation 1 / Intensity at excitation 2).
-
Rmin is the fluorescence ratio in the absence of Mg²⁺.
-
Rmax is the fluorescence ratio at saturating Mg²⁺ concentrations.
-
Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength for Mg²⁺-free and Mg²⁺-bound this compound, respectively.
-
Visualizations
Caption: Workflow for measuring intracellular Mg²⁺ using this compound-AM.
Caption: Logic diagram for the in situ calibration of this compound.
Considerations and Troubleshooting
-
Interference from Ca²⁺: this compound also binds to Ca²⁺ with a dissociation constant in the micromolar range.[1][4] In cells where significant changes in intracellular Ca²⁺ are expected, this can interfere with Mg²⁺ measurements. It is important to consider the relative affinities and concentrations of both ions in the experimental system.
-
Dye Compartmentalization: Like other AM esters, this compound-AM can sometimes be sequestered into organelles, leading to a non-uniform cytosolic distribution. Performing loading at lower temperatures can sometimes mitigate this issue.[14]
-
Dye Leakage: The de-esterified form of this compound can be actively transported out of some cell types.[7] The use of anion transport inhibitors like probenecid can help to reduce this leakage.[14]
-
In Situ vs. In Vitro Kd: The dissociation constant of this compound can be influenced by the intracellular environment (e.g., ionic strength, viscosity, protein binding).[8][9] Therefore, an in situ calibration is highly recommended for accurate quantification of [Mg²⁺]i.
-
pH Sensitivity: The fluorescence of this compound is relatively insensitive to pH in the physiological range.[4]
-
Phototoxicity and Photobleaching: As with any fluorescence microscopy experiment, it is important to minimize the exposure of cells to excitation light to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
References
- 1. interchim.fr [interchim.fr]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. Intracellular calibration of the fluorescent Mg2+ indicator this compound in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the use of fluorescent probes to estimate free Mg2+ in the matrix of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basal intracellular free Mg2+ concentration in smooth muscle cells of guinea pig tenia cecum: intracellular calibration of the fluorescent indicator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. abpbio.com [abpbio.com]
- 15. ionoptix.com [ionoptix.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Furaptra in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for the detection and quantification of intracellular zinc (Zn²⁺).[1] As a member of the fura-2 (B149405) family of dyes, this compound exhibits a spectral shift upon binding to its target ion, which allows for accurate ratiometric measurements that minimize the effects of photobleaching and variations in dye concentration.[2] While originally designed as a magnesium (Mg²⁺) indicator, this compound has a significantly higher affinity for Zn²⁺, making it a valuable tool for studying zinc signaling in various biological contexts.[1][3]
Zinc is an essential trace element that plays critical roles in a myriad of cellular processes, including enzymatic activity, gene expression, and neurotransmission.[4][5] Dysregulation of zinc homeostasis has been implicated in numerous diseases, making the study of intracellular zinc dynamics a key area of research. This compound's ability to provide quantitative measurements of intracellular free Zn²⁺ concentrations makes it an indispensable probe for investigating zinc signaling pathways in health and disease.[1][2]
Principle of Detection
This compound is a UV-excitable dye that, upon binding to Zn²⁺, undergoes a shift in its excitation spectrum. The peak excitation wavelength for Zn²⁺-bound this compound is approximately 323 nm, while the Zn²⁺-free form has an excitation maximum around 369 nm.[1] The emission maximum remains relatively constant at around 511 nm.[6] By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), the intracellular free Zn²⁺ concentration can be determined, independent of dye loading and cell thickness.[2]
The acetoxymethyl (AM) ester form of this compound (this compound-AM) is a cell-permeant version of the dye that can be loaded into live cells via simple incubation. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of this compound in the cytoplasm.
Quantitative Data
The following table summarizes the key quantitative properties of this compound for fluorescence microscopy applications.
| Property | Value | Notes |
| Chemical Name | 2-(2-(5-carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | Also known as Mag-Fura-2. |
| Molecular Weight | 723 g/mol (AM ester form) | The AM ester form is cell-permeant. |
| Excitation Wavelengths | ~323 nm (Zn²⁺-bound) | The peak excitation shifts upon ion binding. |
| ~369 nm (ion-free) | ||
| Emission Wavelength | ~511 nm | Relatively unchanged with ion binding. |
| Dissociation Constant (Kd) for Zn²⁺ | ~20 nM | At pH 7.0-7.8, ionic strength 0.15, and 37°C.[1] |
| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | |
| Dissociation Constant (Kd) for Ca²⁺ | Higher than for Zn²⁺ | This compound is more sensitive to Zn²⁺ than Ca²⁺.[2] |
| Solubility | Soluble in DMSO | The AM ester form is soluble in dimethyl sulfoxide. |
| Storage | -20°C, protected from light | For the AM ester solid. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Zinc Using this compound-AM
This protocol provides a general guideline for loading adherent cells with this compound-AM and subsequent imaging using fluorescence microscopy. Optimization of dye concentration and incubation times may be necessary for different cell types.
Materials:
-
This compound-AM (Mag-Fura-2 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye leakage)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and an emission filter around 510 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO. Store desiccated at -20°C.
-
Prepare a loading buffer consisting of HBSS (or other physiological buffer) with a final this compound-AM concentration of 1-5 µM. To aid in solubilization, first mix the this compound-AM stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[6]
-
If dye leakage is a concern, the loading buffer can be supplemented with 1-2.5 mM probenecid.[6]
-
-
Cell Loading:
-
Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the this compound-AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization into organelles.
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed HBSS.
-
-
De-esterification:
-
Add fresh HBSS to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the this compound-AM by intracellular esterases.
-
-
Fluorescence Imaging:
-
Mount the coverslip or dish onto the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Record the fluorescence intensity at both excitation wavelengths over time to monitor changes in intracellular zinc concentration.
-
The ratio of the fluorescence intensities (F340/F380) can be used to calculate the intracellular zinc concentration using the Grynkiewicz equation, which requires calibration with solutions of known zinc concentrations.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical experiment using this compound-AM for live-cell zinc imaging.
Caption: A flowchart of the major steps for intracellular zinc imaging.
Zinc Signaling Pathway: Modulation of NMDA Receptors
Zinc plays a crucial role as a modulator of synaptic transmission, in part by interacting with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity.[4][7] The following diagram illustrates the inhibitory effect of synaptically released zinc on NMDA receptors containing the GluN2A subunit. Fluorescent probes like this compound can be used to visualize the influx of zinc through channels and its subsequent intracellular signaling.
Caption: Zinc's inhibitory role at the glutamatergic synapse.
References
- 1. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular zinc signaling influences NMDA receptor function by enhancing the interaction of ZnT1 with GluN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Zinc and NMDA Receptors in Autism Spectrum Disorders | MDPI [mdpi.com]
- 5. Zinc Effects on NMDA Receptor Gating Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for Measuring Calcium Transients in Cardiomyocytes using Mag-Fura-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mag-Fura-2 is a ratiometric, ultraviolet (UV)-excitable fluorescent indicator widely used for measuring intracellular magnesium concentrations. However, due to its spectral properties closely resembling the calcium indicator Fura-2, and its moderate affinity for calcium, Mag-Fura-2 has also been effectively employed to detect high, transient intracellular calcium (Ca²⁺) concentrations, particularly during Ca²⁺ spikes in cardiomyocytes.[1][2][3] Its lower affinity for Ca²⁺ compared to Fura-2 makes it suitable for measuring large and rapid changes in Ca²⁺ that might saturate higher-affinity indicators.[1]
These application notes provide detailed protocols and guidelines for utilizing Mag-Fura-2 to measure Ca²⁺ transients in cardiomyocytes, covering dye loading, fluorescence measurement, and data analysis.
Properties of Mag-Fura-2
Mag-Fura-2's utility in measuring Ca²⁺ transients stems from its ratiometric nature. Upon binding to Ca²⁺, its excitation wavelength undergoes a blue shift. By measuring the ratio of fluorescence emission at a single wavelength (typically ~510 nm) while alternating excitation between two wavelengths (Ca²⁺-bound at ~340-350 nm and Ca²⁺-free at ~380 nm), a quantitative measure of intracellular Ca²⁺ concentration can be obtained.[4][5] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.
Table 1: Spectral and Chemical Properties of Mag-Fura-2
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~330-340 nm | [2][3] |
| Excitation Wavelength (Ca²⁺-free) | ~369-380 nm | [2][3] |
| Emission Wavelength | ~491-511 nm | [2][3][6][7] |
| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM | [1][2][3] |
| Dissociation Constant (Kd) for Ca²⁺ | 25 µM | [7] |
| Molecular Weight (AM ester) | 722.57 g/mol | [7] |
Experimental Protocols
Reagent Preparation
Mag-Fura-2 AM Stock Solution:
-
Prepare a 1 to 5 mM stock solution of Mag-Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][8]
-
For enhanced solubility, the non-ionic detergent Pluronic® F-127 can be used. Mix the Mag-Fura-2 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium. This will result in a final Pluronic® F-127 concentration of approximately 0.02%.[1][4]
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture to prevent hydrolysis of the AM ester.[1]
Loading Buffer:
-
A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution buffered with HEPES to a pH of 7.2-7.4.[9]
-
To reduce leakage of the de-esterified indicator from the cells, the organic anion-transport inhibitor probenecid (B1678239) (1–2.5 mM) can be added to the loading buffer.[1][4]
Cardiomyocyte Loading Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Isolate and prepare cardiomyocytes according to standard laboratory protocols. Allow the cells to adhere to laminin-coated coverslips for 25-30 minutes.[10]
-
Loading Solution Preparation: On the day of the experiment, thaw an aliquot of the Mag-Fura-2 AM stock solution to room temperature. Prepare a working solution of 2 to 20 µM Mag-Fura-2 AM in the chosen loading buffer. For most cardiomyocyte preparations, a final concentration of 4-5 µM is recommended.[4]
-
Incubation: Replace the culture medium with the Mag-Fura-2 AM loading solution. Incubate the cells for 30 to 60 minutes at 37°C in a dark environment (e.g., a cell culture incubator).[4] The exact time and temperature may need to be empirically determined to achieve adequate signal-to-noise without causing compartmentalization of the dye.[1]
-
Washing: After incubation, remove the loading solution and wash the cells three times with indicator-free buffer to remove any excess extracellular dye.[1][4]
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for the complete de-esterification of the intracellular Mag-Fura-2 AM by cellular esterases. This process traps the active, membrane-impermeant form of the dye within the cytoplasm.[1][11]
Table 2: Cardiomyocyte Loading Protocol Summary
| Step | Parameter | Recommended Value | Notes |
| Stock Solution | Mag-Fura-2 AM Concentration | 1-5 mM in DMSO | Store at -20°C in aliquots. |
| Pluronic® F-127 | 0.02% (final concentration) | Optional, aids in solubilization.[4] | |
| Working Solution | Mag-Fura-2 AM Concentration | 2-20 µM (4-5 µM recommended) | Prepare fresh for each experiment.[4] |
| Loading Buffer | HBSS or Tyrode's solution (pH 7.2-7.4) | Can be supplemented with probenecid. | |
| Loading | Incubation Time | 30-60 minutes | Optimize for cell type.[4] |
| Incubation Temperature | 37°C | Lower temperatures may reduce compartmentalization.[1] | |
| Post-Loading | Washing | 3 times with indicator-free buffer | Removes extracellular dye.[1][4] |
| De-esterification | 30 minutes | Allows for complete activation of the dye.[1] |
Measurement of Calcium Transients
Equipment:
-
An inverted fluorescence microscope equipped with a UV light source, appropriate filter sets for Fura-2 (excitation at ~340 nm and ~380 nm, emission at ~510 nm), a high-speed camera, and software for ratiometric imaging.[4][5]
-
A perfusion system for the rapid exchange of extracellular solutions to apply stimuli.[12]
Procedure:
-
Mount the coverslip with the loaded cardiomyocytes onto the microscope stage.
-
Perfuse the cells with the appropriate physiological solution (e.g., Tyrode's solution).
-
Excite the cells alternately at ~340 nm and ~380 nm and collect the emitted fluorescence at ~510 nm.
-
Record a baseline fluorescence ratio before applying any stimulus.
-
Apply the desired stimulus (e.g., electrical stimulation, pharmacological agents) and record the changes in the fluorescence ratio over time.
Data Analysis and Calibration
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca²⁺ concentration. To convert this ratio into absolute Ca²⁺ concentrations, a calibration procedure is required. This typically involves determining the minimum ratio (Rmin) in a Ca²⁺-free solution and the maximum ratio (Rmax) in a Ca²⁺-saturating solution, along with the dissociation constant (Kd) of the dye in the specific intracellular environment. However, it is important to note that the in situ Kd can vary significantly from the in vitro value due to factors like ionic strength, pH, and viscosity.[13]
Troubleshooting
Table 3: Common Problems and Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | Insufficient dye loading. | Increase dye concentration or incubation time. Ensure fresh, high-quality Mag-Fura-2 AM. |
| Photobleaching. | Reduce excitation light intensity or exposure time. | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after loading. |
| Dye leakage from cells. | Add probenecid to the buffer.[1][4] Consider performing experiments at a lower temperature. | |
| Inconsistent Calcium Signals | Uneven dye loading. | Optimize loading conditions, ensure proper mixing of the loading solution. |
| Cell detachment or poor health. | Ensure proper cell adhesion and viability. | |
| No Response to Stimulus | Instrument settings incorrect. | Verify filter sets, excitation/emission wavelengths, and camera settings.[14] |
| Inactive stimulus. | Prepare fresh stimulus solutions. |
Visualizations
Caption: Cardiomyocyte Excitation-Contraction Coupling Pathway.
Caption: Mag-Fura-2 Experimental Workflow.
Caption: Troubleshooting Mag-Fura-2 Experiments.
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Automated analysis of contractile force and Ca2+ transients in engineered heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum [Mag-fura-2] | AAT Bioquest [aatbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. ionoptix.com [ionoptix.com]
- 11. ionoptix.com [ionoptix.com]
- 12. Spontaneous and experimentally evoked [Ca2+]i-transients in cardiac myocytes measured by means of a fast Fura-2 technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Furaptra in Skeletal Muscle Fiber Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator crucial for the investigation of intracellular signaling in skeletal muscle fibers.[1][2] Its utility lies in its ability to selectively bind to and report on the concentrations of free magnesium (Mg²⁺) and calcium (Ca²⁺) ions within the myoplasm.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in skeletal muscle research, targeting professionals in academic research and drug development.
Principle of Action
This compound is a derivative of Fura-2 and operates on the principle of dual-wavelength ratiometric fluorescence.[4] Upon binding to its target ions (Mg²⁺ or Ca²⁺), its fluorescence excitation spectrum shifts. By measuring the ratio of fluorescence intensity at two different excitation wavelengths, a quantitative measure of the ion concentration can be obtained, which is independent of the indicator concentration, path length, and other variables that can affect single-wavelength measurements.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound relevant to its application in skeletal muscle fiber research, primarily derived from studies on frog skeletal muscle.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | 44 µM | 16-17°C; Ionic Strength 0.15 M; pH 7.0 | [4] |
| Dissociation Constant (Kd) for Mg²⁺ | 5.3 mM | 16-17°C; Ionic Strength 0.15 M; pH 7.0 | [4] |
| Excitation/Emission (Mg²⁺-free) | 369/511 nm | After hydrolysis | [1] |
| Excitation/Emission (Mg²⁺-bound) | 330/491 nm | After hydrolysis | [1] |
Table 2: Myoplasmic Properties and Measurements using this compound in Frog Skeletal Muscle Fibers
| Parameter | Value | Conditions | Reference |
| Apparent Longitudinal Diffusion Constant | 0.68 (± 0.02, SEM) x 10⁻⁶ cm²/s | 16-16.5°C | [4] |
| Average Time Constant of Indicator Loss | 302 (± 145, SEM) min | [4] | |
| Calibrated Peak Δ[Ca²⁺] (single action potential) | 5.1 (± 0.3, SEM) µM | < 0.5 mM this compound | [4] |
| Time to Peak Δ[Ca²⁺] | 6.3 (± 0.1) ms | [4] | |
| Half-width of Δ[Ca²⁺] | 9.5 (± 0.4) ms | [4] | |
| Estimated Myoplasmic [Mg²⁺] (in vitro KD) | 0.54 mM | Resting muscle | [3] |
| Estimated Myoplasmic [Mg²⁺] (adjusted KD) | 1.1 mM | Resting muscle | [3] |
Experimental Protocols
Two primary methods are employed for introducing this compound into skeletal muscle cells: microinjection of the salt form or incubation with the membrane-permeant AM ester form.
Protocol 1: Microinjection of this compound Salt into Single Skeletal Muscle Fibers
This method is suitable for isolated single muscle fibers and allows for precise control over the intracellular indicator concentration.
Materials:
-
This compound, tetrapotassium salt
-
Microinjection apparatus (e.g., FemtoJet®, Eppendorf)
-
Glass micropipettes
-
Intracellular buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)
-
Isolated single skeletal muscle fiber preparation
-
Fluorescence microscopy setup with dual-wavelength excitation capabilities
Procedure:
-
Prepare this compound Solution: Dissolve this compound tetrapotassium salt in the intracellular buffer to a final concentration of 1-10 mM.
-
Backfill Micropipette: Carefully backfill a glass micropipette with the this compound solution.
-
Microinjection: Under microscopic guidance, insert the micropipette into the skeletal muscle fiber and inject a small volume of the this compound solution using controlled pressure pulses.
-
Equilibration: Allow the injected this compound to diffuse and equilibrate within the myoplasm for at least 30 minutes.
-
Fluorescence Measurement: Excite the fiber alternately at ~330 nm and ~370 nm and record the emission fluorescence at ~510 nm.
-
Calibration: Determine the ratio of fluorescence intensities (F₃₃₀/F₃₇₀). Calibrate the ratio to ion concentration using in vitro calibration curves or by determining Rmin and Rmax in the fiber.
Protocol 2: Loading Skeletal Muscle Cells with this compound AM Ester
This protocol is suitable for cultured muscle cells or tissues where microinjection is not feasible.
Materials:
-
This compound, AM ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Ringer's solution or cell culture medium)
-
Probenecid (optional, to inhibit dye extrusion)
-
Cultured skeletal muscle cells or tissue
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution: Dilute the this compound AM/Pluronic® F-127 mixture in the physiological buffer to a final working concentration of 1-5 µM. If using, add Probenecid at this stage (final concentration typically 1-2.5 mM).
-
Cell Loading:
-
Replace the culture medium with the loading solution.
-
Incubate the cells for 30-60 minutes at 20-37°C, protected from light.[5]
-
-
Wash: After incubation, wash the cells twice with fresh physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of this compound inside the cells.
-
Fluorescence Measurement: Proceed with ratiometric fluorescence imaging as described in Protocol 1.
Signaling Pathways and Experimental Workflows
While this compound is a tool for measuring ion concentrations and not a direct participant in signaling pathways, its application is central to elucidating the role of Ca²⁺ and Mg²⁺ in muscle function.
Caption: Workflow for this compound Salt Microinjection.
Caption: Workflow for this compound AM Ester Loading.
Caption: Logical Flow of Ion Measurement with this compound.
Considerations and Best Practices
-
In Vivo Calibration: The binding affinity of this compound can be altered by the intracellular environment, including protein binding.[4] Therefore, in situ or in vivo calibration is recommended for the most accurate quantification.
-
Indicator Concentration: Use the lowest possible concentration of this compound that provides an adequate signal-to-noise ratio to minimize buffering of the ions being measured.
-
Dye Extrusion: Be aware that cells can actively extrude the indicator.[1][2] The use of inhibitors like Probenecid can mitigate this, but their potential off-target effects should be considered.[1][2]
-
Phototoxicity and Photobleaching: Minimize exposure to excitation light to reduce phototoxicity and photobleaching. Use neutral density filters or reduce illumination intensity where possible.
-
Temperature and pH: The dissociation constants of this compound are sensitive to temperature and pH. Ensure these parameters are controlled and consistent throughout the experiments.
By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamics of Mg²⁺ and Ca²⁺ in skeletal muscle physiology and pathophysiology, aiding in the development of novel therapeutics.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myoplasmic calcium transients in intact frog skeletal muscle fibers monitored with the fluorescent indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Live-Cell Imaging with Furaptra (Mag-Fura-2): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator essential for the quantitative measurement of intracellular free magnesium ([Mg²⁺]ᵢ) and calcium ([Ca²⁺]ᵢ) concentrations in live cells.[1][2] Its ability to bind to both Mg²⁺ and Ca²⁺ makes it a versatile tool for studying cellular processes where these ions play critical signaling roles, such as enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction.[1] This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging experiments.
This compound's spectral properties are similar to the well-known calcium indicator Fura-2.[2] Upon binding to its target ion, this compound exhibits a shift in its excitation wavelength, allowing for ratiometric measurement of ion concentrations.[3] This ratiometric approach minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible data.[4] The acetoxymethyl (AM) ester form of this compound (this compound, AM) is cell-permeant and can be easily loaded into cells, where intracellular esterases cleave the AM group, trapping the active indicator inside.[2][5]
Physicochemical and Spectral Properties
This compound's utility is defined by its specific binding affinities and spectral characteristics. The key quantitative data are summarized below for easy reference.
| Property | Value | Ion | Notes |
| Dissociation Constant (Kd) | 1.9 mM[1][3][6] | Mg²⁺ | Affinity for magnesium. |
| 25 µM[1][7] | Ca²⁺ | Lower affinity for calcium compared to Fura-2, making it suitable for measuring high Ca²⁺ transients.[1] | |
| 20.49 ± 5.20 µM[8] | Ca²⁺ | Determined in intact acini. | |
| 5.3 mM[9] | Mg²⁺ | Estimated in intracellular environment of rat ventricular myocytes. | |
| Excitation Wavelength (λex) | 369 nm[1][3] | Ion-free | |
| 330 nm[1][3] | Mg²⁺-bound | Wavelength shift upon ion binding. | |
| 329 nm[7] | Ca²⁺-bound | ||
| Emission Wavelength (λem) | ~510 nm[10][11] | Both | Relatively stable emission peak. |
| 511 nm[3][5] | Ion-free | ||
| 491 nm[3][5] | Mg²⁺-bound | ||
| Molecular Weight (MW) | 722.58 g/mol [1] | This compound, AM | |
| 522.25 g/mol [1] | This compound, Na Salt |
Key Applications in Research and Drug Development
This compound is a powerful tool for investigating a variety of physiological and pathological processes:
-
Monitoring Intracellular Mg²⁺ Homeostasis: Intracellular free Mg²⁺ levels are crucial for numerous cellular functions, and are reported to be in the range of 0.3 to 1.2 mM in various cell types.[1] this compound allows for the precise measurement of these concentrations and their changes in response to stimuli.
-
Detecting High-Concentration Ca²⁺ Transients: Due to its lower affinity for Ca²⁺ compared to indicators like Fura-2, this compound is particularly useful for measuring large and rapid increases in intracellular Ca²⁺, such as those occurring during Ca²⁺ spikes.[1][3]
-
Drug Discovery and Screening: this compound can be used in high-throughput screening assays to identify compounds that modulate Mg²⁺ or Ca²⁺ signaling pathways. This is relevant for drug development in areas such as cardiovascular diseases and neurological disorders.
-
Studying Ion Channel and Transporter Activity: The activity of various ion channels and transporters that permeate Mg²⁺ and Ca²⁺ can be assessed by monitoring the changes in intracellular concentrations of these ions with this compound.
Experimental Protocols
Protocol 1: Loading Cells with this compound, AM
This protocol describes the general procedure for loading the cell-permeant acetoxymethyl (AM) ester form of this compound into live cells for subsequent imaging.
Materials:
-
This compound, AM (Mag-Fura-2, AM)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO is recommended)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Cultured cells on coverslips or in microplates suitable for imaging
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2 to 5 mM stock solution of this compound, AM in anhydrous DMSO.[11] Store aliquots at -20°C, protected from light and moisture.[1][10]
-
If using, prepare a stock solution of Pluronic® F-127 (e.g., 20% w/v in DMSO).
-
If using, prepare a stock solution of probenecid (e.g., 100 mM in a suitable buffer).
-
-
Prepare Loading Solution:
-
On the day of the experiment, thaw the this compound, AM stock solution to room temperature.
-
For a final loading concentration of 4-5 µM, dilute the stock solution in HHBS or your buffer of choice.[11]
-
To aid in dispersing the dye, first mix the this compound, AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting in the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.[1][11]
-
If dye leakage is an issue, add probenecid to the loading solution to achieve a final concentration of 1-2.5 mM.[1]
-
-
Cell Loading:
-
Wash the cells once with pre-warmed HHBS or buffer.
-
Remove the buffer and add the this compound, AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell incubator.[10][11] The optimal loading time and temperature may need to be determined empirically for different cell types.[1]
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed HHBS or buffer to remove extracellular dye.[1]
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[1]
-
-
Imaging:
-
The cells are now ready for imaging.
-
For ratiometric imaging, acquire fluorescence emission at ~510 nm while alternating excitation between ~340 nm (ion-bound) and ~380 nm (ion-free).[10][11]
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular ion concentration.
-
Experimental workflow for loading cells with this compound, AM.
Protocol 2: In Situ Calibration of Intracellular this compound
To obtain quantitative measurements of ion concentrations, it is often necessary to perform an in situ calibration of the dye within the cells. This protocol provides a general guideline for this process.
Materials:
-
Cells loaded with this compound as described in Protocol 1
-
Ion-free buffer (e.g., buffer with EGTA to chelate Ca²⁺ and a Mg²⁺-free buffer)
-
High-ion buffer (e.g., buffer with a saturating concentration of Mg²⁺ or Ca²⁺)
-
Ionophore (e.g., ionomycin (B1663694) for both Ca²⁺ and Mg²⁺, though A-23187 is more effective for Mg²⁺)[6]
Procedure:
-
Determine Rmin (Minimum Ratio):
-
Perfuse the this compound-loaded cells with the ion-free buffer containing an ionophore (e.g., 5-10 µM ionomycin).
-
This will deplete the intracellular ions, and the resulting fluorescence ratio (340/380 nm) will correspond to Rmin.
-
-
Determine Rmax (Maximum Ratio):
-
Perfuse the cells with the high-ion buffer containing the same concentration of the ionophore.
-
This will saturate the intracellular dye with the ion of interest, and the resulting fluorescence ratio will correspond to Rmax.
-
-
Calculate Ion Concentration:
-
The intracellular ion concentration can then be calculated using the Grynkiewicz equation: [Ion] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) where:
-
[Ion] is the intracellular ion concentration.
-
Kd is the dissociation constant of this compound for the ion.
-
R is the experimentally measured fluorescence ratio.
-
Rmin is the minimum fluorescence ratio.
-
Rmax is the maximum fluorescence ratio.
-
F_free_380 / F_bound_380 is the ratio of fluorescence intensities at 380 nm for the ion-free and ion-bound forms of the dye.
-
-
Signaling Pathway Visualization
This compound is instrumental in elucidating signaling pathways involving changes in intracellular Mg²⁺ and Ca²⁺. The following diagram illustrates a generic signaling cascade that can be monitored using this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. biotium.com [biotium.com]
- 6. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Intracellular calibration of the fluorescent Mg2+ indicator this compound in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Preparation of Furaptra (Mag-Fura-2) Stock Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaptra, also known as Mag-Fura-2, is a ratiometric, UV-excitable fluorescent indicator dye used for the quantification of intracellular magnesium (Mg²⁺) concentrations.[1][2] It also exhibits a response to calcium (Ca²⁺) with a significantly higher dissociation constant (Kd) compared to its affinity for Mg²⁺, making it useful for detecting high, transient Ca²⁺ spikes.[1][2][3] this compound is available in two primary forms: the acetoxymethyl (AM) ester, which is membrane-permeant, and the membrane-impermeant salt form (tetrapotassium or tetrasodium (B8768297) salt).[1][4] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of this compound's key properties is essential for the accurate preparation of stock solutions. The properties vary between the AM ester and the salt forms.
| Property | This compound, AM Ester | This compound, Tetrapotassium Salt | This compound, Tetrasodium Salt |
| Molecular Formula | C₃₀H₃₀N₂O₁₉[4] | C₁₈H₁₀K₄N₂O₁₁[2] | C₁₈H₁₀N₂Na₄O₁₁[1] |
| Molecular Weight | 723 g/mol [4] | 587 g/mol [2] | 523 g/mol [1] |
| Appearance | Light yellow solid[4] | Light yellow solid[2] | Light yellow solid[1] |
| Solubility | Soluble in anhydrous DMSO[4] | Soluble in water (pH > 6)[2] | Soluble in water (pH > 6)[1] |
| Cell Permeability | Membrane permeant[4] | Membrane impermeant[2] | Membrane impermeant[1] |
| Excitation/Emission (after hydrolysis) | 369/511 nm (no Mg²⁺); 330/491 nm (high Mg²⁺)[4] | 369/511 nm (no Mg²⁺); 330/491 nm (high Mg²⁺)[2] | 369/511 nm (no Mg²⁺); 330/491 nm (high Mg²⁺)[1] |
| Storage | -20°C, desiccated, protected from light[4] | -20°C, desiccated, protected from light[2] | 4°C, desiccated, protected from light[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound, AM Ester Stock Solution
This compound, AM ester is the preferred form for loading the indicator into live cells. Once inside the cell, nonspecific esterases cleave the AM ester group, trapping the active, membrane-impermeant form of this compound in the cytoplasm.[6]
Materials:
-
This compound, AM ester solid
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound, AM ester and the anhydrous DMSO to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of the AM ester.[7]
-
Weighing: Due to the small quantities typically used, it is often more practical to dissolve the entire contents of a pre-weighed vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound, AM ester to achieve a stock solution concentration of 1-5 mM.[7] For example, to prepare a 1 mM stock solution from 1 mg of this compound, AM ester (MW: 723 g/mol ), add 1.38 mL of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Dissolution may be slow, so allow sufficient time.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles and moisture contamination. Store the aliquots at -20°C, protected from light.[4] A properly stored DMSO stock solution is stable for at least six months.[7]
Protocol 2: Preparation of this compound Salt (Tetrapotassium or Tetrasodium) Stock Solution
The salt forms of this compound are used for in vitro calibration or can be loaded into cells via microinjection or scrape loading.[1][2]
Materials:
-
This compound, tetrapotassium or tetrasodium salt
-
High-purity water or an appropriate aqueous buffer (pH > 6)
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
Procedure:
-
Weighing: Weigh the desired amount of this compound salt.
-
Dissolution: Dissolve the this compound salt in high-purity water or an aqueous buffer with a pH greater than 6 to the desired stock concentration (e.g., 1-10 mM).
-
Mixing: Vortex the solution until the salt is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes. Store the aliquots frozen at -20°C and protected from light. These solutions should be stable for at least six months.[8]
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Biotium this compound, Tetrasodium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. This compound, AM Ester - Biotium [bioscience.co.uk]
- 7. biotium.com [biotium.com]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for Calculating Free Calcium Concentration with Furaptra Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for quantifying intracellular free calcium concentration, particularly suited for measuring high calcium levels due to its relatively low affinity for Ca2+. This document provides detailed application notes and protocols for the use of this compound in calculating free calcium concentrations in cellular systems.
This compound's utility lies in its spectral shift upon binding to calcium. When excited by ultraviolet light, the fluorescence emission intensity at approximately 510 nm is dependent on the excitation wavelength. In a calcium-free environment, this compound is optimally excited at a longer wavelength (around 369 nm), while in a calcium-saturated environment, its excitation maximum shifts to a shorter wavelength (around 330 nm). The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular free calcium concentration, which can be calculated using the Grynkiewicz equation.[1] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and changes in cell volume, leading to more accurate and reproducible results.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound for the calculation of free calcium concentration. It is important to note that the dissociation constant (Kd) can be influenced by experimental conditions such as pH, temperature, and ionic strength.[1]
| Parameter | Description | Typical Value |
| Kd for Ca2+ | Dissociation constant for calcium. | ~25 µM[1][2] |
| Excitation Wavelength (Ca2+-free) | Optimal excitation wavelength in the absence of calcium. | ~369 nm[1][2][3] |
| Excitation Wavelength (Ca2+-bound) | Optimal excitation wavelength when saturated with calcium. | ~330 nm[1][2][3] |
| Emission Wavelength | Peak fluorescence emission wavelength. | ~510 nm[4] |
Principle of Ratiometric Calcium Measurement
The ratiometric nature of this compound allows for the accurate determination of intracellular calcium concentration. The following diagram illustrates the principle of this measurement.
Caption: Principle of ratiometric calcium measurement using this compound.
Experimental Protocols
Protocol 1: Loading Cells with this compound-AM
This protocol describes the loading of adherent cells with the acetoxymethyl (AM) ester form of this compound, which is membrane-permeant.
Materials:
-
This compound-AM (Mag-Fura-2 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
Adherent cells cultured on coverslips or in microplates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Buffer:
-
For a final concentration of 2-5 µM this compound-AM, dilute the this compound-AM stock solution into HBS.
-
Add an equal volume of the 20% Pluronic F-127 stock solution to the diluted this compound-AM to aid in dispersion. The final concentration of Pluronic F-127 should be around 0.02%.
-
Vortex the loading buffer thoroughly.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type.
-
-
Washing:
-
After incubation, remove the loading buffer and wash the cells twice with fresh HBS to remove any extracellular dye.
-
Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound-AM by intracellular esterases.
-
-
Ready for Measurement: The cells are now loaded with the active, calcium-sensitive form of this compound and are ready for fluorescence measurements.
Protocol 2: Fluorescence Measurement and Data Acquisition
This protocol outlines the procedure for measuring the fluorescence signals required for calculating the calcium concentration.
Equipment:
-
Fluorescence microscope or plate reader equipped with excitation filters for ~330 nm and ~370 nm and an emission filter for ~510 nm.
-
Data acquisition software.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelengths to alternate between the Ca2+-bound (~330 nm) and Ca2+-free (~370 nm) excitation wavelengths of this compound.
-
Set the emission wavelength to ~510 nm.
-
-
Baseline Measurement:
-
Acquire a baseline fluorescence ratio from the resting cells before applying any stimulus.
-
-
Stimulation:
-
Apply the experimental stimulus (e.g., agonist, ionophore) to the cells.
-
-
Data Acquisition:
-
Record the fluorescence intensities at the two excitation wavelengths over time.
-
Calculate the ratio (R) of the fluorescence intensity at the Ca2+-bound excitation wavelength to the intensity at the Ca2+-free excitation wavelength for each time point.
-
-
Background Correction:
-
Measure the background fluorescence from a region without cells and subtract this value from the measured fluorescence intensities before calculating the ratio.
-
Protocol 3: In Vitro Calibration for Rmin and Rmax Determination
To accurately calculate the free calcium concentration using the Grynkiewicz equation, it is essential to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is typically done through an in vitro calibration.
Materials:
-
This compound, salt form (e.g., potassium salt)
-
Calcium-free buffer (containing EGTA, e.g., 10 mM)
-
Calcium-saturating buffer (containing a high concentration of CaCl2, e.g., 10 mM)
-
Ionophore (e.g., Ionomycin or Triton X-100)
Procedure:
-
Prepare Calibration Solutions:
-
Prepare a solution of the this compound salt in the calcium-free buffer.
-
Prepare a solution of the this compound salt in the calcium-saturating buffer.
-
-
Determine Rmin:
-
Load cells with this compound-AM as described in Protocol 1.
-
Expose the cells to the calcium-free buffer containing an ionophore (e.g., 5-10 µM Ionomycin) to deplete intracellular calcium.
-
Measure the fluorescence ratio as described in Protocol 2. This ratio represents Rmin.
-
-
Determine Rmax:
-
Expose the same cells to the calcium-saturating buffer containing the ionophore to saturate the intracellular dye with calcium.
-
Measure the fluorescence ratio. This ratio represents Rmax.
-
-
Determine Sf2/Sb2:
-
Sf2 is the fluorescence intensity at the second excitation wavelength (~370 nm) in the calcium-free solution.
-
Sb2 is the fluorescence intensity at the second excitation wavelength (~370 nm) in the calcium-saturating solution.
-
Calculate the ratio Sf2/Sb2.
-
Calculation of Free Calcium Concentration
The free calcium concentration ([Ca2+]) is calculated using the Grynkiewicz equation:
[Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca2+] is the free calcium concentration.
-
Kd is the dissociation constant of this compound for Ca2+ (~25 µM).
-
R is the experimentally measured fluorescence ratio.
-
Rmin is the minimum fluorescence ratio in a calcium-free environment.
-
Rmax is the maximum fluorescence ratio in a calcium-saturating environment.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength under calcium-free and calcium-saturating conditions, respectively.
Workflow for Calculating Free Calcium Concentration
The following diagram illustrates the workflow from raw fluorescence data to the final calculated free calcium concentration.
Caption: Workflow for calculating free calcium concentration from this compound data.
Considerations and Troubleshooting
-
Dye Loading: Incomplete de-esterification of this compound-AM can lead to compartmentalization of the dye in organelles and inaccurate measurements. Ensure adequate incubation time after loading.
-
Autofluorescence: Cellular autofluorescence can interfere with the signal. It is important to measure and subtract the background fluorescence.
-
pH Sensitivity: The fluorescence of this compound can be sensitive to changes in pH. It is advisable to maintain a stable pH throughout the experiment.
-
Calibration: The accuracy of the calculated calcium concentration is highly dependent on the accuracy of the calibration parameters (Rmin, Rmax, Kd). It is recommended to perform an in situ calibration if possible, as the properties of the dye can be different inside the cell compared to a buffer solution.
-
Phototoxicity: Prolonged exposure to UV excitation light can be phototoxic to cells. Use the lowest possible excitation intensity and exposure time.
References
Application Notes and Protocols: Cell Loading with Furaptra (Mag-Fura-2) AM using Pluronic F-127
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator widely used for measuring intracellular magnesium concentrations, and it also exhibits sensitivity to calcium ions.[1][2] The acetoxymethyl (AM) ester form, this compound AM, is a membrane-permeant derivative that can be loaded into live cells noninvasively through simple incubation.[1][3] A primary challenge in cell loading with this compound AM is its low water solubility, which can lead to precipitation in aqueous cell culture media and inefficient loading.
To overcome this, the nonionic surfactant Pluronic® F-127 is commonly employed as a dispersing agent.[1][4][5][6] Pluronic® F-127 facilitates the solubilization of hydrophobic molecules like this compound AM in physiological buffers, thereby enhancing their delivery across the cell membrane.[4][7] Once inside the cell, intracellular esterases cleave the AM ester groups, converting this compound AM into its membrane-impermeant, fluorescently active form, which is then trapped within the cytoplasm. This document provides detailed protocols and data for the effective use of this compound AM with Pluronic® F-127 for cell loading.
Data Presentation
The following tables summarize key quantitative parameters for reagents and experimental conditions for successful cell loading.
Table 1: Reagent and Stock Solution Parameters
| Reagent | Solvent | Typical Stock Concentration | Storage | Notes |
|---|---|---|---|---|
| This compound, AM Ester | Anhydrous DMSO | 1–5 mM | -20°C, Protect from light | DMSO must be anhydrous to prevent hydrolysis of the AM ester.[8] |
| Pluronic® F-127 | Anhydrous DMSO | 20% (w/v) | Room Temperature | Do not refrigerate or freeze, as it may solidify.[4] If solidified, warm to 50-65°C to re-dissolve.[4][7] |
| Pluronic® F-127 | Water | 10% (w/v) | Room Temperature | Can be used as an alternative to the DMSO solution.[7] |
| Probenecid (B1678239) | Aqueous Buffer | 25-100 mM | 4°C | Optional reagent used to inhibit organic anion transporters, reducing dye leakage from the cell.[1][3][9] |
Table 2: Recommended Experimental Loading Conditions
| Parameter | Recommended Range | Typical Value | Rationale & Considerations |
|---|---|---|---|
| Final this compound AM Concentration | 1–10 µM | 2–5 µM | Optimal concentration is cell-type dependent and should be determined empirically.[3][4][5] Higher concentrations can lead to cytotoxicity or incomplete de-esterification. |
| Final Pluronic® F-127 Concentration | 0.01%–0.1% (w/v) | ~0.02%–0.04% (w/v) | Kept at or below 0.1% to avoid altering membrane properties.[5][8] High concentrations can be toxic to some cells.[10][11] |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | 37°C | Loading at room temperature may reduce the compartmentalization of the dye into organelles like mitochondria.[3][4] |
| Incubation Time | 10–60 minutes | 30–60 minutes | Must be optimized for each cell type.[3][4] Longer incubation times do not always improve loading and may increase cytotoxicity or dye leakage.[12] |
| Final Probenecid Concentration | 1–2.5 mM | 1 mM | Used to prevent dye efflux, which can vary between cell types.[1][3][13] |
Experimental Protocols
Preparation of Stock Solutions
A. This compound AM Stock Solution (1-5 mM)
-
Allow the vial of this compound AM and anhydrous DMSO to warm to room temperature before opening.
-
Prepare a 1 to 5 mM stock solution by dissolving the this compound AM solid in anhydrous DMSO.[3][4] For example, to make a 2 mM solution from 1 mg of this compound AM (MW: 723 g/mol ), add 692 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
B. Pluronic® F-127 Stock Solution (20% w/v in DMSO)
-
Pluronic® F-127 can be purchased as a ready-to-use solution or prepared from solid.[4][5][6]
-
To prepare from solid, dissolve 2 g of Pluronic® F-127 in 10 mL of anhydrous DMSO.[5] Gentle heating (e.g., ~40°C) may be required.[5][8]
-
Store the solution at room temperature.[4][5] Do not refrigerate or freeze.
-
If the solution solidifies or precipitates during storage, warm the vial to 50-65°C for 5-10 minutes and vortex until it becomes a clear liquid before use.[4][7]
Preparation of the Cell Loading Solution
This protocol is for preparing a loading solution with a final this compound AM concentration of 5 µM and a Pluronic® F-127 concentration of 0.04%.
-
Immediately before use, combine equal volumes of the this compound AM stock solution (e.g., 2 mM) and the 20% Pluronic® F-127 stock solution in a microcentrifuge tube.[3][4] For example, mix 5 µL of 2 mM this compound AM with 5 µL of 20% Pluronic® F-127.
-
Vortex the mixture gently.
-
Dilute this mixture into your buffered physiological medium of choice (e.g., Hanks' Balanced Salt Solution (HBSS) or cell culture medium) to achieve the final desired concentration.[4][7]
-
To achieve a final concentration of 5 µM this compound AM from the mixture in step 1, a 1:200 dilution is needed (since the intermediate concentration is 1 mM).
-
Add the 10 µL mixture to 1.99 mL of buffer for a total volume of 2 mL. This will yield a final this compound AM concentration of 5 µM and a final Pluronic® F-127 concentration of 0.05%.
-
-
If using probenecid to reduce dye leakage, add it to the final loading buffer at a concentration of 1-2.5 mM.[3][13]
-
Vortex the final loading solution briefly to ensure it is well-mixed. Use within 2 hours for best results.[9]
Cell Loading Procedure
-
Culture cells to the desired confluence on coverslips or in microplates suitable for fluorescence imaging.
-
Aspirate the cell culture medium from the cells.
-
Gently add the prepared loading solution to the cells, ensuring the cell monolayer is completely covered.[4][7]
-
Incubate the cells for 15-60 minutes at 37°C or room temperature.[3][4] The optimal time and temperature should be empirically determined for your specific cell type.
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with indicator-free physiological buffer to remove any extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.[3]
-
Add fresh, indicator-free buffer to the cells.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the this compound AM by intracellular esterases.[3]
-
The cells are now loaded and ready for fluorescence measurements. Experiments are typically performed within one to two hours of loading.[1]
Visualizations
Conceptual Mechanism of Cell Loading
The following diagram illustrates the role of Pluronic F-127 in facilitating the entry of this compound AM into the cell and its subsequent activation.
Caption: Mechanism of this compound AM loading using Pluronic F-127.
Experimental Workflow
This diagram outlines the step-by-step workflow for preparing reagents and loading cells with this compound AM.
Caption: Step-by-step experimental workflow for cell loading.
References
- 1. biotium.com [biotium.com]
- 2. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. biotium.com [biotium.com]
- 5. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Pluronic F127 as a cell encapsulation material: utilization of membrane-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Troubleshooting Low Signal-to-Noise with Furaptra: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low signal-to-noise ratio (SNR) when using the fluorescent indicator Furaptra (also known as Mag-Fura-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Mag-Fura-2) is a ratiometric, UV-excitable fluorescent indicator used for measuring intracellular concentrations of magnesium (Mg²⁺) and calcium (Ca²⁺).[1][2] It is particularly useful for detecting high, transient Ca²⁺ concentrations that might saturate high-affinity Ca²⁺ indicators.[2][3] Its ability to monitor both Mg²⁺ and Ca²⁺ makes it valuable for studying cellular processes where the interplay between these two ions is critical, such as in cardiac muscle function and neuronal signaling.
Q2: How does this compound work?
This compound is a ratiometric indicator, meaning its spectral properties change upon binding to its target ions. When unbound, this compound has a peak excitation wavelength of approximately 369 nm. Upon binding to Mg²⁺ or Ca²⁺, the excitation peak shifts to around 329-330 nm, while the emission maximum remains relatively stable at about 510 nm.[1][2][3] By calculating the ratio of the fluorescence intensity at these two excitation wavelengths, one can determine the concentration of the ion of interest, while minimizing issues like uneven dye loading, photobleaching, and changes in cell volume.[1]
Q3: What are the different forms of this compound and how are they used?
This compound is available in two main forms:
-
This compound, AM ester: This is a cell-permeant form that can be loaded into cells by incubation. Once inside the cell, esterases cleave the AM ester group, trapping the active indicator in the cytoplasm.[4]
-
This compound, salt form (tetrapotassium or tetrasodium): This form is cell-impermeant and is typically loaded into cells via microinjection or scrape loading.[3] It is also used for in vitro calibrations.
Q4: What are the key spectral properties and dissociation constants of this compound?
A summary of this compound's key quantitative data is provided in the table below. It is important to note that the dissociation constant (Kd) can be influenced by factors such as pH, temperature, and ionic strength.[1]
| Property | Value | Ion | Notes |
| Excitation Maximum (ion-free) | ~369 nm | - | |
| Excitation Maximum (ion-bound) | ~329-330 nm | Mg²⁺/Ca²⁺ | |
| Emission Maximum | ~508-511 nm | - | Relatively stable with ion binding. |
| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | Mg²⁺ | [1][2][3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~25 µM (low affinity) | Ca²⁺ | [1][5] this compound also exhibits a high-affinity binding site for Ca²⁺ in the nanomolar range.[6] |
| Molar Extinction Coefficient (ε) at 369 nm (low Ca²⁺/Mg²⁺) | ~22,000 M⁻¹cm⁻¹ | - | [2] |
| Molar Extinction Coefficient (ε) at 329 nm (high Ca²⁺/Mg²⁺) | ~24,000-26,000 M⁻¹cm⁻¹ | - | [2] |
Troubleshooting Guide for Low Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as noisy traces, inconsistent baseline fluorescence, or an inability to detect significant changes in ion concentrations. The following sections provide a systematic approach to troubleshooting these issues.
Step 1: Optimizing Dye Loading and Cell Health
Problem: Insufficient intracellular concentration of the active form of this compound.
Solutions:
-
Optimize Loading Concentration: For this compound AM, a starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell type.[4][7]
-
Optimize Incubation Time and Temperature: Incubate cells with this compound AM for 30-60 minutes. While 37°C is often used, some cell types may show better retention and less compartmentalization at room temperature.
-
Use a Dispersing Agent: The AM ester form of this compound has low aqueous solubility. Using Pluronic® F-127 (typically at 0.02-0.04%) can aid in its dispersion and facilitate cell loading.[7]
-
Inhibit Dye Extrusion: Some cell types actively pump out fluorescent dyes using organic anion transporters. This can be inhibited by adding probenecid (B1678239) (1-2.5 mM) to the loading and imaging buffers.[7]
-
Ensure Cell Viability: Healthy cells will retain the dye more effectively. Ensure that your cell culture conditions are optimal and that cells are not compromised during the loading and imaging process.
Step 2: Addressing Instrumentation and Imaging Parameters
Problem: Suboptimal image acquisition settings leading to weak signal or high background.
Solutions:
-
Correct Filter Sets: Ensure that your microscope is equipped with the appropriate filter sets for ratiometric imaging of this compound (excitation filters for ~340 nm and ~380 nm, and an emission filter for ~510 nm).
-
Minimize Photobleaching and Phototoxicity:
-
Use the lowest possible excitation light intensity that provides a usable signal.
-
Minimize the duration of light exposure by using a shutter to block the light path when not acquiring images.[8]
-
Excessive light exposure can lead to photobleaching (irreversible loss of fluorescence) and phototoxicity (cell damage), both of which will degrade the signal-to-noise ratio.[8]
-
-
Background Subtraction: Properly measure and subtract background fluorescence from a region of the coverslip with no cells. Inaccurate background subtraction can introduce significant errors, especially in regions with low fluorescence.[9]
Step 3: Mitigating Environmental and Chemical Interferences
Problem: Environmental factors or interfering ions affecting this compound's fluorescence.
Solutions:
-
Control pH: The affinity of this compound for Ca²⁺ is pH-dependent.[6] Ensure that your imaging buffer is adequately buffered to maintain a stable physiological pH.
-
Chelate Heavy Metals: this compound, like other BAPTA-based indicators, can bind to heavy metal ions such as zinc (Zn²⁺) and manganese (Mn²⁺), which can quench its fluorescence or interfere with Ca²⁺/Mg²⁺ measurements. If heavy metal contamination is suspected, consider using a heavy metal chelator like TPEN.[5]
Step 4: Understanding and Addressing Intrinsic Properties of this compound
Problem: Misinterpretation of signals due to the complex binding properties of this compound.
Solutions:
-
Consider Dual Ca²⁺ Affinity: this compound has both a low-affinity (micromolar) and a high-affinity (nanomolar) binding site for Ca²⁺.[6] This means it can respond to changes in Ca²⁺ in the submicromolar range, which may be unexpected for a "low-affinity" indicator. Be aware of this when interpreting small changes in the ratiometric signal.
-
Perform Proper Calibration: Due to the sensitivity of its Kd to the intracellular environment, in situ calibration is highly recommended for accurate quantitative measurements.[10] An in vitro calibration can be a useful starting point.
Experimental Protocols
Protocol 1: General Procedure for Loading Cells with this compound AM
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.
-
Prepare Loading Buffer: On the day of the experiment, prepare a loading buffer containing your physiological saline (e.g., HBSS) buffered to a stable pH. Add this compound AM to a final concentration of 1-5 µM. To aid in dispersion, you can pre-mix the this compound AM with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer.[7]
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at 37°C or room temperature. Protect the cells from light during this step.
-
Wash and De-esterification: Wash the cells twice with fresh physiological saline to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Proceed with fluorescence imaging, maintaining the cells in a physiological buffer.
Protocol 2: In Vitro Calibration of this compound
This protocol allows for the determination of this compound's dissociation constant in a controlled, cell-free environment.
-
Prepare Calibration Buffers: Prepare a set of calibration buffers with known free Ca²⁺ or Mg²⁺ concentrations using a chelator such as EGTA for Ca²⁺. These buffers should mimic the intracellular ionic strength and pH of your cells.
-
Prepare this compound Solution: Add the salt form of this compound to each calibration buffer to a final concentration of ~1 µM.
-
Measure Fluorescence: For each calibration solution, measure the fluorescence intensity at the two excitation wavelengths (~340 nm and ~380 nm) with emission at ~510 nm.
-
Determine R_min and R_max:
-
R_min is the ratio of fluorescence intensities (F_340 / F_380) in the zero ion buffer.
-
R_max is the ratio in the saturating ion buffer.
-
-
Calculate Kd: Plot the fluorescence ratio against the free ion concentration and fit the data to the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2), where Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the ion-free and ion-bound forms of the dye.[8]
Protocol 3: In Situ Calibration of this compound
This protocol determines the Kd of this compound within the cellular environment.
-
Load Cells: Load cells with this compound AM as described in Protocol 1.
-
Permeabilize Cells: Expose the cells to a buffer containing an ionophore (e.g., ionomycin (B1663694) for Ca²⁺) to equilibrate the intracellular and extracellular ion concentrations.
-
Perfuse with Calibration Buffers: Sequentially perfuse the cells with the same set of calibration buffers used for the in vitro calibration.
-
Measure Ratiometric Signal: For each calibration buffer, measure the steady-state ratiometric signal from the cells.
-
Calculate Kd: Determine R_min, R_max, and Kd as described in the in vitro calibration protocol.
Visualizing Workflows and Concepts
Caption: A step-by-step workflow for troubleshooting low signal-to-noise with this compound.
Caption: A simplified signaling pathway involving both calcium and magnesium dynamics.
Caption: Logical relationships of potential causes for a low signal-to-noise ratio.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. biotium.com [biotium.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correcting Artifacts in Ratiometric Biosensor Imaging; an Improved Approach for Dividing Noisy Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
How to correct for Furaptra pH sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent indicator Furaptra (also known as Mag-Fura-2). This compound is a valuable tool for measuring intracellular magnesium and calcium concentrations; however, its fluorescence properties can be sensitive to changes in intracellular pH (pHi), potentially leading to artifacts in experimental data. This guide offers detailed methodologies to identify and correct for this compound's pH sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used to measure the concentration of divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), within living cells. It is particularly useful for detecting high transient Ca²⁺ concentrations that would saturate high-affinity indicators.
Q2: Is this compound's fluorescence sensitive to pH?
Yes. The Ca²⁺ binding affinity of this compound is modulated by pH.[1] Changes in intracellular pH can alter the indicator's apparent dissociation constant (Kd) for Ca²⁺, which can lead to an over- or underestimation of the true intracellular Ca²⁺ concentration if not accounted for.
Q3: How does a change in intracellular pH affect my this compound signal?
A decrease in intracellular pH (acidification) can reduce the affinity of some calcium indicators for Ca²⁺.[2] For this compound, it has been noted that pH affects both its high and low affinity Ca²⁺ binding sites.[1][3] This means that a change in pHi can alter the 340/380 nm excitation ratio, which could be misinterpreted as a change in cation concentration.
Q4: What is the most reliable way to correct for this compound's pH sensitivity?
The most robust method is to perform an in situ calibration of the dye within the cells of interest at various pH levels. This procedure establishes a precise relationship between the fluorescence ratio, cation concentration, and pHi for your specific experimental conditions. An alternative, and complementary, approach is the simultaneous measurement of intracellular pH using a second, spectrally distinct fluorescent indicator, such as SNARF-1.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected changes in this compound ratio that do not correlate with expected Ca²⁺ or Mg²⁺ fluxes. | The experimental treatment may be altering intracellular pH. | Perform an in situ pH calibration of this compound to quantify the effect of pH on the fluorescence ratio. Consider simultaneous monitoring of intracellular pH with a pH-sensitive dye like SNARF-1. |
| Inconsistent baseline this compound ratios across different experiments. | Variations in intracellular pH between cell preparations or on different days. | Standardize cell handling and incubation conditions to minimize pHi variability. Perform a daily in situ calibration to ensure consistency. |
| Difficulty in distinguishing between a true Ca²⁺ signal and a pH artifact. | Overlapping fluorescence changes due to simultaneous shifts in Ca²⁺ and pHi. | Employ simultaneous imaging with a pH indicator (e.g., SNARF-1) to deconvolve the two signals. The experimental protocol for this is detailed below. |
Data Presentation
This compound (Mag-Fura-2) Spectral Properties
| Parameter | Wavelength (nm) | Condition |
| Excitation Maximum | 369 | Cation-free |
| 330 | Cation-bound (Mg²⁺) | |
| Emission Maximum | 511 | Cation-free |
| 491 | Cation-bound (Mg²⁺) | |
| Ratiometric Excitation Wavelengths | 340 / 380 | For Ca²⁺ measurement |
Dissociation Constants (Kd)
| Ion | Kd | Notes |
| Mg²⁺ | ~1.9 mM | Can vary with experimental conditions. |
| Ca²⁺ | ~25 µM | Low affinity; suitable for high Ca²⁺ concentrations. Can be affected by pH. |
Experimental Protocols
Protocol 1: In Situ pH Calibration of this compound
This protocol allows for the characterization of this compound's fluorescence response to Ca²⁺ at different intracellular pH values within your experimental system.
Materials:
-
Cells loaded with this compound-AM
-
Calibration Buffer A (ion-free): 140 mM KCl, 10 mM MOPS, 10 mM glucose, 1 mM EGTA, pH adjusted to a range of values (e.g., 6.5, 7.0, 7.5)
-
Calibration Buffer B (high Ca²⁺): 140 mM KCl, 10 mM MOPS, 10 mM glucose, 1 mM Ca²⁺-EGTA, pH adjusted to the same range as Buffer A
-
Nigericin (B1684572) and Valinomycin (ionophores)
Procedure:
-
Load cells with this compound-AM according to your standard protocol.
-
Wash the cells and replace the culture medium with Calibration Buffer A at the desired pH.
-
Add ionophores (e.g., 10 µM nigericin and 10 µM valinomycin) to equilibrate the intracellular and extracellular pH and ion concentrations.
-
Acquire fluorescence images at 340 nm and 380 nm excitation (emission at ~510 nm) to determine the minimum fluorescence ratio (R_min) at that pH.
-
Replace the buffer with Calibration Buffer B at the same pH.
-
Acquire fluorescence images to determine the maximum fluorescence ratio (R_max) at that pH.
-
Repeat steps 2-6 for each pH value in your desired range.
-
Plot the R_min and R_max values as a function of pH. This calibration data can then be used to correct your experimental Ca²⁺ measurements for any observed changes in pHi.
Protocol 2: Simultaneous Measurement of Intracellular pH and Ca²⁺
This protocol describes a method to simultaneously measure pHi with SNARF-1 and Ca²⁺ with this compound.
Materials:
-
Cells loaded with both this compound-AM and SNARF-1-AM
-
Your standard imaging buffer
Procedure:
-
Co-load cells with this compound-AM and SNARF-1-AM. Optimal loading concentrations should be determined empirically to achieve adequate signal for both dyes without causing cellular stress.
-
Wash cells and replace with your standard imaging buffer.
-
Set up your imaging system to sequentially acquire images for both indicators. This will typically involve:
-
For this compound: Excitation at 340 nm and 380 nm, with emission collected at ~510 nm.
-
For SNARF-1: Excitation at ~514 nm, with emission collected simultaneously at two wavelengths (e.g., 580 nm and 640 nm).
-
-
Perform an in situ calibration for both dyes as described in Protocol 1 (for this compound) and using standard protocols for SNARF-1.
-
During your experiment, acquire data for both channels.
-
Calculate the pHi from the SNARF-1 emission ratio.
-
Use the measured pHi and your in situ calibration data for this compound to correct the 340/380 nm ratio for pH-induced changes, allowing for a more accurate calculation of the intracellular Ca²⁺ concentration.
Visualizations
Caption: Experimental workflow for correcting this compound pH sensitivity.
References
- 1. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of pH on rate constants, ion selectivity and thermodynamic properties of fluorescent calcium and magnesium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
Optimizing Furaptra AM Ester Loading: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Furaptra AM ester loading concentration in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during this compound AM ester loading and provides step-by-step solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Fluorescence Signal / Poor Dye Loading | 1. Suboptimal Dye Concentration: The concentration of this compound AM ester is too low for the specific cell type. | Increase the loading concentration incrementally (e.g., from 1 µM to 5 µM) to find the optimal concentration that yields a robust signal without causing cytotoxicity.[1][2][3] |
| 2. Inadequate Incubation Time: The incubation period is too short for sufficient dye uptake. | Extend the incubation time. Typical loading times range from 15 to 60 minutes.[2][3][4] | |
| 3. Poor Dye Solubility: this compound AM ester is not adequately dissolved in the loading buffer. | Use a dispersing agent like Pluronic® F-127 (at a final concentration of ~0.02%) to improve solubility.[5][6] Ensure the DMSO used for the stock solution is anhydrous and of high quality.[7] | |
| 4. Presence of Esterases in Medium: Serum in the culture medium can contain esterases that cleave the AM ester extracellularly. | Load cells in a serum-free medium or buffer.[8] | |
| High Background Fluorescence | 1. Extracellular Dye: Residual this compound AM ester is present in the extracellular medium. | Wash the cells thoroughly (2-3 times) with indicator-free buffer after the loading period.[2][4] |
| 2. Incomplete De-esterification: Not all intracellular this compound AM ester has been cleaved by cytosolic esterases. | After washing, incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.[2][4] | |
| 3. Dye Compartmentalization: The dye is sequestered in organelles such as mitochondria. | Lowering the incubation temperature (e.g., to room temperature from 37°C) can reduce dye compartmentalization.[7] | |
| Cell Death / Cytotoxicity | 1. Dye Overloading: The concentration of this compound AM ester is too high, leading to toxic effects. | Use the minimal dye concentration that provides a sufficient signal-to-noise ratio.[7] It is crucial to determine this empirically. |
| 2. Toxicity of Byproducts: The hydrolysis of AM esters produces formaldehyde (B43269) and acetic acid, which can be toxic to cells.[8] | Minimize the loading concentration and incubation time to reduce the accumulation of these byproducts. | |
| 3. Solvent Toxicity: High concentrations of DMSO can be detrimental to cell health. | Ensure the final concentration of DMSO in the loading medium is low (ideally ≤ 0.1% to 0.5%).[9] | |
| Inconsistent or Variable Results | 1. Dye Leakage: The de-esterified dye is actively transported out of the cells by organic anion transporters. | Add an organic anion transporter inhibitor, such as probenecid (B1678239) (1-2.5 mM), to the loading and imaging buffer to reduce dye leakage.[4][5] |
| 2. Phototoxicity: Excessive exposure to excitation light can damage cells and lead to inconsistent responses. | Use the lowest possible excitation light intensity and exposure time required to obtain a good signal.[3] | |
| 3. Uneven Dye Loading: Cells in the population are not loaded uniformly. | Ensure proper mixing of the loading solution and a uniform cell density. |
Frequently Asked Questions (FAQs)
1. What is the typical starting concentration for this compound AM ester loading?
A common starting concentration range for this compound AM ester is 1-5 µM.[2][4] However, the optimal concentration is highly dependent on the cell type and experimental conditions and should be determined empirically.
2. How should I prepare the this compound AM ester stock solution?
Prepare a 1 to 5 mM stock solution of this compound AM ester in high-quality, anhydrous dimethylsulfoxide (DMSO).[4][7] Store the stock solution in small aliquots, desiccated and protected from light at -20°C.[7] Before use, warm the aliquot to room temperature before opening to prevent condensation and hydrolysis of the AM ester.[7]
3. What is the role of Pluronic® F-127 and is it always necessary?
Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble this compound AM ester in the aqueous loading buffer, thereby improving loading efficiency.[5] It is often used at a final concentration of approximately 0.02%. While not always essential, it is highly recommended, especially if you experience poor dye loading.
4. How can I minimize dye compartmentalization into organelles?
Dye sequestration into organelles like mitochondria can be reduced by lowering the incubation temperature during loading.[7] Incubating at room temperature instead of 37°C often helps to maintain the dye in the cytosol.
5. What should I do if the dye is leaking out of my cells?
Dye leakage is often mediated by organic anion transporters. To mitigate this, you can include an anion transport inhibitor, such as probenecid (typically at 1-2.5 mM), in your loading and imaging buffers.[4][5]
Quantitative Data on Loading Parameters
The optimal loading conditions for this compound AM ester can vary significantly between different cell types. The following table summarizes generally recommended starting parameters. It is crucial to perform a concentration-response experiment to determine the ideal conditions for your specific cell line and experimental setup.
| Parameter | General Range | Key Considerations |
| This compound AM Ester Concentration | 1 - 5 µM | Start with a low concentration and increase incrementally. The goal is to use the minimum concentration that yields a sufficient signal-to-noise ratio.[1][2] |
| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient for some cell types, while others may require longer incubation for optimal loading.[2][4] |
| Incubation Temperature | Room Temperature to 37°C | Lowering the temperature can help reduce dye compartmentalization.[7] |
| Pluronic® F-127 Concentration | 0.01% - 0.04% | A final concentration of ~0.02% is commonly used to aid in dye solubilization.[4] |
| Probenecid Concentration | 1 - 2.5 mM | Use if significant dye leakage is observed.[2][4] |
Experimental Protocol: Optimization of this compound AM Ester Loading Concentration
This protocol provides a detailed methodology for systematically determining the optimal this compound AM ester loading concentration for a given cell type.
Materials:
-
This compound AM ester
-
Anhydrous DMSO
-
Pluronic® F-127 (e.g., 20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or a Krebs-Ringer-HEPES buffer)[7]
-
Probenecid (optional)
-
Cells of interest cultured on a suitable imaging substrate (e.g., glass-bottom dishes)
-
Fluorescence microscope equipped for ratiometric imaging of this compound
Procedure:
-
Prepare a 1 mM this compound AM ester stock solution: Dissolve the required amount of this compound AM ester in anhydrous DMSO.
-
Prepare a 20% Pluronic® F-127 solution: If not already in solution, dissolve Pluronic® F-127 in anhydrous DMSO.
-
Prepare a series of loading buffers: For a final volume of 1 mL, prepare loading buffers with varying concentrations of this compound AM ester (e.g., 1 µM, 2 µM, 5 µM, and 10 µM). To do this, first mix an equal volume of your 1 mM this compound AM stock with the 20% Pluronic® F-127 solution. Then, dilute this mixture into your physiological buffer to achieve the desired final concentrations.
-
Cell Loading:
-
Wash the cells once with the physiological buffer.
-
Remove the buffer and add the prepared loading buffers to the cells.
-
Incubate the cells for a fixed time (e.g., 30 minutes) at a consistent temperature (e.g., room temperature or 37°C), protected from light.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with fresh physiological buffer.
-
Add fresh buffer to the cells and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the intracellular AM ester.
-
-
Imaging and Analysis:
-
Acquire fluorescence images of the cells at the appropriate excitation and emission wavelengths for this compound.
-
Measure the fluorescence intensity and calculate the signal-to-noise ratio for each concentration.
-
Assess cell morphology and viability for any signs of cytotoxicity at higher concentrations.
-
-
Determine Optimal Concentration: The optimal loading concentration is the lowest concentration that provides a strong, stable fluorescence signal with minimal background and no observable cytotoxic effects.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound AM ester loading.
References
- 1. researchgate.net [researchgate.net]
- 2. abpbio.com [abpbio.com]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Furaptra compartmentalization in cells
Technical Support Center: Furaptra (Mag-Fura-2)
Welcome to the technical support center for this compound (also known as Mag-Fura-2), a UV-excitable, ratiometric fluorescent indicator for measuring intracellular magnesium and calcium.[1][2] This guide provides troubleshooting advice and detailed protocols to help you overcome common challenges, particularly the issue of dye compartmentalization, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound compartmentalization?
A1: Compartmentalization is the sequestration of the this compound dye within intracellular organelles, such as mitochondria or vacuoles, instead of remaining uniformly distributed throughout the cytosol.[3] This occurs when the acetoxymethyl (AM) ester form of the dye is loaded into cells.[4] Incomplete cleavage of the AM group by cytosolic esterases can result in lipophilic intermediates that readily cross organelle membranes.[5] This phenomenon can lead to inaccurate measurements of cytosolic ion concentrations, as the dye reports from environments with different ion concentrations and properties.[3][6]
Q2: My fluorescence signal is weak and patchy. Is this due to compartmentalization?
A2: A weak and patchy or punctate fluorescence pattern is a classic indicator of dye compartmentalization.[6] Instead of a diffuse, uniform cytosolic signal, the dye accumulates in specific locations, resembling the shape of organelles like mitochondria. However, weak signals can also result from inefficient dye loading, dye efflux, or photobleaching. It is crucial to systematically troubleshoot the loading protocol.
Q3: How does temperature affect this compound loading and compartmentalization?
A3: Temperature significantly impacts both dye loading and the extent of compartmentalization.[7][8][9] While loading at 37°C can facilitate faster dye uptake, it also increases the activity of transport proteins and the likelihood of sequestration into organelles.[10] Loading cells at a lower temperature (e.g., room temperature) can slow down these processes, often reducing the degree of compartmentalization.[11] It's important to note that the dye's fluorescence properties and binding affinity for ions are also temperature-dependent, which must be considered during calibration.[12][13]
Q4: What is the purpose of Pluronic® F-127 in my loading buffer?
A4: Pluronic® F-127 is a non-ionic surfactant that acts as a dispersing agent.[8][9][11] The AM ester form of this compound is hydrophobic and has low solubility in aqueous buffers.[10] Pluronic® F-127 helps to solubilize the dye, preventing its aggregation and facilitating a more uniform loading into the cell population.[11] While essential, the concentration of Pluronic® F-127 should be optimized, as excessive amounts can be cytotoxic. Studies suggest that lower concentrations can improve loading efficiency.[14]
Q5: Can I use anything to prevent the cell from pumping the dye out?
A5: Yes. Once inside the cell and cleaved by esterases, the active form of this compound is an organic anion. Many cell types actively remove these anions from the cytoplasm using organic anion transporters.[1][10] This process, known as efflux, reduces signal intensity over time. Efflux can be inhibited by adding organic anion transport blockers like probenecid (B1678239) or sulfinpyrazone (B1681189) to the incubation and imaging buffers.[3][10][15]
Troubleshooting Guides
This section provides a systematic approach to identifying and solving common issues encountered during this compound loading.
Problem 1: Non-uniform, Punctate Fluorescence (Suspected Compartmentalization)
| Potential Cause | Recommended Solution |
| High Loading Temperature | Reduce the incubation temperature from 37°C to room temperature (20-25°C). This slows down organelle uptake mechanisms.[11] |
| Long Incubation Time | Decrease the dye loading time. Start with a shorter incubation (e.g., 15-30 minutes) and assess the signal. Prolonged exposure increases the chance of sequestration.[5] |
| High Dye Concentration | Lower the final concentration of this compound-AM. High concentrations can overwhelm cytosolic esterases, leading to a buildup of partially hydrolyzed, membrane-permeant intermediates.[5] |
| Cell Type Predisposition | Some cell types, like macrophages and certain endothelial cells, are more prone to compartmentalization.[3][16] For these cells, it is critical to optimize all other loading parameters and consider using an anion transport inhibitor like probenecid, which can block both efflux and sequestration.[3] |
Problem 2: Low Overall Fluorescence Signal
| Potential Cause | Recommended Solution |
| Inefficient Dye Solubilization | Ensure proper preparation of the this compound-AM and Pluronic® F-127 stock solutions in high-quality, anhydrous DMSO.[17] Immediately before use, mix the dye stock with the Pluronic® F-127 stock before diluting into the final loading buffer.[9][11] |
| Dye Efflux | Add an organic anion transport inhibitor, such as 1-2.5 mM probenecid, to the loading and imaging buffer to prevent the cell from actively pumping out the dye.[3][10] |
| Incomplete AM Ester Hydrolysis | Allow for a de-esterification period. After loading, wash the cells and incubate them for an additional 30 minutes in dye-free medium to allow intracellular esterases to fully cleave the AM groups, trapping the dye in the cytosol. |
| Suboptimal Reagent Concentrations | The efficiency of loading is dependent on the concentrations of DMSO and Pluronic F-127. Lowering the concentration of both reagents may improve loading efficiency.[14] |
Experimental Protocols
Protocol 1: Optimized this compound-AM Loading to Minimize Compartmentalization
This protocol is a starting point; optimal conditions may vary by cell type.
Materials:
-
This compound, AM (Mag-Fura-2, AM)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127, 20% solution in DMSO
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS) or other suitable buffer
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution (prepare fresh):
-
In a microcentrifuge tube, mix equal volumes of the this compound-AM stock solution and the 20% Pluronic® F-127 solution (1:1 ratio).[9]
-
Vortex briefly to mix.
-
Dilute this mixture into your pre-warmed (room temperature) HBSS to a final this compound-AM concentration of 2-5 µM. The final Pluronic® F-127 concentration should be ≤0.1%.[8][9]
-
Optional: If dye efflux is a known issue, add probenecid to the loading solution for a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Wash cells once with HBSS.
-
Remove the wash buffer and add the this compound loading solution to the cells.
-
Incubate for 20-45 minutes at room temperature (20-25°C) , protected from light.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm (37°C) HBSS to remove extracellular dye.
-
Add fresh HBSS (with probenecid, if used) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging. Maintain the presence of probenecid in the imaging buffer if used previously.
-
Protocol 2: Confirming Compartmentalization via Co-localization
This protocol helps visualize if this compound is accumulating in mitochondria, a common site of sequestration.
Materials:
-
Cells loaded with this compound as described above.
-
MitoTracker™ Red CMXRos or another mitochondrial-specific fluorescent probe.
-
Confocal or fluorescence microscope with appropriate filter sets for this compound (UV excitation) and the mitochondrial probe (e.g., Red).
Procedure:
-
Load cells with this compound-AM using your standard protocol. Complete the wash and de-esterification steps.
-
Prepare a working solution of MitoTracker™ Red CMXRos (e.g., 100-200 nM) in your imaging buffer.
-
Incubate the this compound-loaded cells with the MitoTracker™ solution for 15-30 minutes at 37°C.
-
Wash the cells again with fresh imaging buffer to remove excess MitoTracker™.
-
Image the cells using a confocal microscope.
-
Capture an image in the channel for this compound (e.g., excitation ~340/380 nm, emission ~510 nm).
-
Capture an image in the channel for MitoTracker™ Red (e.g., excitation ~579 nm, emission ~599 nm).
-
-
Analysis: Merge the two images. Areas of co-localization, where the this compound signal overlaps with the mitochondrial signal, will appear as a combination of the two colors (e.g., yellow or orange if using green/red pseudocolor). A high degree of overlap confirms mitochondrial compartmentalization.
References
- 1. biotium.com [biotium.com]
- 2. interchim.fr [interchim.fr]
- 3. Fura-2 secretion and sequestration in macrophages. A blocker of organic anion transport reveals that these processes occur via a membrane transport system for organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. On the use of fluorescent probes to estimate free Mg2+ in the matrix of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Fura-2 sequestration and secretion with organic anion transport blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fura-2 fluorescence is localized to mitochondria in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Furaptra photobleaching and how to minimize it
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the photobleaching of Furaptra (also known as Mag-Fura-2), a fluorescent indicator for magnesium and calcium. The information is tailored for researchers, scientists, and drug development professionals to help mitigate issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Mag-Fura-2) is a UV-excitable, ratiometric fluorescent indicator primarily used to measure intracellular concentrations of magnesium (Mg²⁺) and, with a lower affinity, calcium (Ca²⁺).[1][2] Its ratiometric nature allows for more accurate quantification of ion concentrations by minimizing issues related to uneven dye loading, cell thickness, and photobleaching. A key application is detecting high, transient Ca²⁺ concentrations during cellular events like calcium spikes.[2]
Q2: What is photobleaching and why is it a concern when using this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a progressive fading of the fluorescent signal.[3] For ratiometric dyes in the Fura family, photobleaching is a significant concern because it can alter the spectral properties of the dye.[4] This alteration can lead to the formation of fluorescent intermediates that are not sensitive to the ion of interest in the same way as the original dye, resulting in inaccurate concentration measurements.[4] For Fura-2 (B149405), a dye closely related to this compound, a loss of as little as 8% of the total fluorescence intensity is sufficient to produce large errors in calculated Ca²⁺ concentrations.[4]
Q3: How does this compound's ratiometric nature help in mitigating some experimental variability?
This compound is a ratiometric indicator, meaning its excitation wavelength shifts upon binding to its target ion.[2] For instance, its excitation maximum shifts from approximately 369 nm in the absence of Mg²⁺ to 330 nm when saturated with Mg²⁺.[2] By taking the ratio of the fluorescence emission at a constant wavelength (e.g., ~510 nm) when excited at these two wavelengths, it is possible to obtain a measure of ion concentration that is largely independent of the dye concentration within the cell. This helps to correct for variations in dye loading efficiency between cells and changes in cell volume.[5]
Q4: Are there different forms of this compound available?
Yes, this compound is available in different forms to suit various experimental needs. The most common are:
-
This compound, AM ester: This is a cell-permeant form that can be loaded into cells by simple incubation.[6][7] Once inside the cell, esterases cleave the AM group, trapping the active indicator in the cytoplasm.
-
This compound, salt form (e.g., tetrasodium (B8768297) or tetrapotassium salt): These forms are membrane-impermeant and are typically loaded into cells via microinjection or scrape loading.[2]
Q5: What are antifade reagents and can they be used with this compound?
Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation.[8] There are various commercially available antifade reagents, such as ProLong Gold, VECTASHIELD, and SlowFade, which are compatible with a wide range of fluorophores.[3][9][10][11] For live-cell imaging, it is crucial to use reagents specifically designed for this purpose, like ProLong Live Antifade Reagent, to ensure cell viability is not compromised.[10] While specific compatibility with this compound should be empirically tested for your experimental setup, these reagents are generally effective for most common fluorophores.
Troubleshooting Guide: Minimizing this compound Photobleaching
This guide addresses the common issue of signal loss due to photobleaching during this compound imaging experiments.
Problem: The fluorescent signal from this compound is fading rapidly during the experiment.
| Potential Cause | Troubleshooting Steps & Solutions |
| Excessive Illumination Intensity | Reduce the intensity of the excitation light. Use the lowest light level that provides a sufficient signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the microscope's light source settings.[4][8] |
| Prolonged Exposure Time | Minimize the duration of exposure to the excitation light.[8] Set the camera to the shortest possible exposure time that still yields a clear image. When not acquiring images, block the excitation light path. |
| Focusing Under Fluorescence | Avoid focusing on the specific area of interest using the fluorescent signal. Instead, focus on the cells using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for image acquisition. Alternatively, focus on a neighboring area and then move to the region of interest for imaging.[8] |
| High Oxygen Concentration | Photobleaching is often caused by the reaction of the excited fluorophore with oxygen.[3] If experimentally feasible, reducing the oxygen concentration in the imaging medium can minimize photobleaching.[4] |
| Absence of Antifade Reagents | For fixed samples, use a mounting medium containing an antifade reagent.[3][8][9] For live-cell imaging, add a live-cell compatible antifade reagent to the imaging medium.[10] |
| Sub-optimal Imaging Parameters | For time-lapse experiments, increase the interval between image acquisitions to the longest possible duration that still captures the biological process of interest. |
Quantitative Data Summary
Table 1: Illustrative Photostability of Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Photostability (Time to 50% Bleaching) |
| This compound (Fura family) | ~340 / 380 | ~510 | Low to Moderate |
| Fluo-4 | ~494 | ~516 | Moderate |
| Alexa Fluor 488 | ~495 | ~519 | High |
| mCherry | ~587 | ~610 | Low |
Note: This data is for illustrative purposes. Actual photostability depends heavily on the specific experimental conditions, including illumination intensity, exposure time, and the cellular environment.
The following table presents the dissociation constants (Kd) for various Fura dyes, including this compound, which is important for quantitative analysis.
Table 2: Effective Dissociation Constants (Keff) and Dynamic Ranges (Rf) of Fura Dyes with Two-Photon Excitation at 810 nm
| Dye | Keff (µM) | Dynamic Range (Rf) |
| Fura-2 | 0.181 | 22.4 |
| Fura-4F | 1.16 | 12.2 |
| Fura-6F | 5.18 | 6.3 |
| Fura-FF | 19.2 | 16.1 |
| This compound | 58.5 | 25.4 |
Source: Adapted from a study on the characterization of Fura dyes with two-photon excitation.[1]
Experimental Protocols
Protocol: Loading Adherent Cells with this compound, AM Ester
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound, AM (Mag-Fura-2, AM)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, free of phenol (B47542) red.[12]
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound, AM in anhydrous DMSO.
-
It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[7]
-
-
Prepare Loading Solution:
-
For a final concentration of 2-5 µM this compound, AM, dilute the stock solution into the physiological buffer.
-
To aid in dispersing the dye, first mix the this compound, AM stock with an equal volume of 20% Pluronic F-127, then add this mixture to the buffer. The final Pluronic F-127 concentration should be around 0.02-0.04%.[7]
-
-
Cell Loading:
-
Culture adherent cells on glass coverslips or in imaging-appropriate plates.
-
Aspirate the culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells two to three times with fresh, pre-warmed buffer to remove extracellular dye.
-
Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging.
-
During imaging, minimize light exposure by using neutral density filters and the shortest possible exposure times.[12] Illuminate the sample only when acquiring an image.
-
Visualizations
Diagram 1: General Workflow for Minimizing Photobleaching
References
- 1. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Mag-Fura-2 In Situ Calibration Technical Support Center
Welcome to the technical support center for Mag-Fura-2 in situ calibration. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Dye Loading and Signal Issues
Question: My baseline fluorescence signal is very low. What could be the cause and how can I improve it?
Answer: A low baseline signal can stem from several factors:
-
Inadequate Dye Concentration: The concentration of Mag-Fura-2 AM may be too low for your specific cell type. While typical concentrations range from 1-5 µM, you may need to empirically determine the optimal concentration to achieve a good signal-to-noise ratio without causing significant Ca2+ buffering.[1][2]
-
Insufficient Loading Time or Temperature: Loading times typically range from 15 to 60 minutes.[1] The optimal temperature for loading is often room temperature to minimize compartmentalization, while 37°C is optimal for the esterase cleavage of the AM group.[3][4] You may need to optimize both the time and temperature for your experimental setup.
-
Incomplete De-esterification: After loading, it is crucial to allow sufficient time (typically 30 minutes) for intracellular esterases to cleave the AM ester group, rendering the dye active and trapped within the cytosol.[1] Incomplete hydrolysis can lead to a poor fluorescent signal.
-
Dye Leakage: The de-esterified indicator can leak out of the cells. To mitigate this, you can add organic anion-transport inhibitors like probenecid (B1678239) (1–2.5 mM) or sulfinpyrazone (B1681189) (0.1–0.25 mM) to the extracellular medium.[1]
Question: I am observing a high and noisy background signal. How can I troubleshoot this?
Answer: High background fluorescence can interfere with accurate measurements. Here are some potential causes and solutions:
-
Extracellular Dye: Incomplete washing after loading can leave residual Mag-Fura-2 AM in the medium, contributing to background noise. Ensure thorough washing of the cells with indicator-free medium.
-
Autofluorescence: Some cell types exhibit significant intrinsic fluorescence. It is important to measure the autofluorescence of unloaded cells under the same experimental conditions and subtract it from the signal of loaded cells.
-
Photobleaching byproducts: Intense excitation light can lead to photobleaching and the formation of fluorescent byproducts that are not sensitive to magnesium or calcium, contributing to background noise.[5] To minimize this, use the lowest possible excitation intensity that still provides an adequate signal.
Section 2: Calibration (Rmin and Rmax) Issues
Question: My Rmax value is lower than expected. What could be the problem?
Answer: An unexpectedly low Rmax (the maximum fluorescence ratio at saturating ion concentrations) can be caused by:
-
Incomplete Saturation: The concentration of the ionophore (e.g., 4-Bromo A23187 or ionomycin) used to equilibrate intracellular and extracellular ion concentrations may be insufficient, or the incubation time may be too short.[6][7]
-
Presence of Quenching Agents: The calibration buffer may contain quenching agents. The presence of an extracellular factor can quench the Fura-2 (B149405) signal once platelets have been permeabilized.[8]
-
Photobleaching: Excessive exposure to excitation light during the experiment can lead to photobleaching of the dye, reducing the maximum achievable fluorescence.[5]
Question: I am having trouble getting a stable Rmin value. What should I check?
Answer: An unstable or inaccurate Rmin (the minimum fluorescence ratio in the absence of the ion) can result from:
-
Incomplete Ion Removal: The chelating agent (e.g., EGTA) concentration may not be sufficient to bind all free intracellular and extracellular ions. A concentration of 5-10 mM EGTA is typically used.[6][9]
-
Contamination with Divalent Cations: The calibration buffers may be contaminated with divalent cations. Using high-purity reagents and water is essential. Heavy metal contamination can also interfere with the signal and can be addressed using a chelator like TPEN.[10][11][12]
Section 3: Data Interpretation and Accuracy
Question: The calculated intracellular magnesium/calcium concentration seems incorrect. What factors could affect the accuracy of my measurements?
Answer: Several factors can influence the accuracy of your results:
-
In situ vs. In vitro Kd: The dissociation constant (Kd) of Mag-Fura-2 is highly sensitive to the intracellular environment, including ionic strength, pH, viscosity, and protein binding.[13][14] The in situ Kd can be significantly different from the in vitro value.[13] It is crucial to perform an in situ calibration for your specific cell type and experimental conditions.
-
Temperature and pH: Both temperature and pH can alter the Kd of the indicator.[14][15][16] Ensure that your calibration is performed at the same temperature and pH as your experiment.
-
Viscosity: The intracellular viscosity can affect the fluorescence properties of the dye.[17][18] This is another reason why in situ calibration is critical.
-
Interference from other Ions: Mag-Fura-2 also binds to Ca2+ with a Kd of approximately 25 µM.[1][14] If significant changes in intracellular Ca2+ are expected, this can interfere with Mg2+ measurements.[19]
-
Subcellular Compartmentalization: Mag-Fura-2 AM can accumulate in organelles like mitochondria and the endoplasmic reticulum.[1][20][21][22] This can be minimized by loading at a lower temperature.[1][23] The fluorescence from these compartments can contaminate the cytosolic signal.
Quantitative Data Summary
| Parameter | Mag-Fura-2 | Notes | Reference |
| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | Can vary depending on intracellular environment (pH, temperature, viscosity). | [1][14] |
| Dissociation Constant (Kd) for Ca²⁺ | ~25 µM | Mag-Fura-2 is also sensitive to calcium, which can be a source of interference. | [1][14] |
| Excitation Wavelength (Mg²⁺/Ca²⁺-free) | ~369 nm | [1][14] | |
| Excitation Wavelength (Mg²⁺/Ca²⁺-bound) | ~329-330 nm | [1] | |
| Emission Wavelength | ~510 nm | Relatively small shift upon ion binding. | [1][14] |
Experimental Protocols
Protocol 1: Cell Loading with Mag-Fura-2 AM
-
Prepare Stock Solution: Dissolve Mag-Fura-2 AM in high-quality, anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.[1][24]
-
Prepare Loading Buffer: Dilute the Mag-Fura-2 AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM. To aid in solubilization, you can mix the DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting in the buffer.[1][23][24]
-
Cell Incubation:
-
For adherent cells, replace the culture medium with the loading buffer.
-
For suspension cells, pellet the cells and resuspend them in the loading buffer.
-
-
Loading: Incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type to maximize cytosolic loading and minimize compartmentalization.[1][23]
-
Washing: Wash the cells three times with indicator-free physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete hydrolysis of the AM ester by intracellular esterases.[1]
Protocol 2: In Situ Calibration of Mag-Fura-2
This protocol is performed after cells have been successfully loaded with Mag-Fura-2.
-
Baseline Measurement: Record the baseline fluorescence ratio (Excitation 1/Excitation 2) from the loaded cells in a standard physiological buffer.
-
Determination of Rmax (Maximum Ratio):
-
Perfuse the cells with a high Mg²⁺ (or Ca²⁺, if calibrating for calcium) calibration buffer (e.g., physiological buffer with 10 mM MgCl₂).
-
Add a calcium ionophore such as 4-Bromo A23187 (final concentration 5-10 µM) to equilibrate the intracellular and extracellular ion concentrations.[6]
-
Record the stable, maximal fluorescence ratio. This value represents Rmax.
-
-
Determination of Rmin (Minimum Ratio):
-
Thoroughly wash the cells with a Mg²⁺-free calibration buffer containing a chelator (e.g., 10 mM EDTA or 5-10 mM EGTA for calcium).
-
Add the ionophore (5-10 µM) to the Mg²⁺-free buffer to chelate any remaining intracellular Mg²⁺.
-
Record the stable, minimal fluorescence ratio. This value represents Rmin.
-
-
Background Fluorescence Correction:
-
After determining Rmin, quench the intracellular fluorescence by adding a quenching agent like MnCl₂ (in the presence of an ionophore) or lyse the cells with a detergent like digitonin (B1670571) or Triton X-100.[7][25]
-
The remaining fluorescence is the background, which should be subtracted from all measurements.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. interchim.fr [interchim.fr]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ionoptix.com [ionoptix.com]
- 8. Calibration of Fura-2 signals introduces errors into measurement of thrombin-stimulated calcium mobilisation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Heavy metal chelator TPEN attenuates fura-2 fluorescence changes induced by cadmium, mercury and methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heavy metal chelator TPEN attenuates fura-2 fluorescence changes induced by cadmium, mercury and methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - IE [thermofisher.com]
- 13. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of temperature on calcium-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of pH and temperature on the dissociation constant for fura-2 and their effects on [Ca(2+)](i) in enterocytes from a poikilothermic animal, Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spectral characterization of the effect of viscosity on Fura-2 fluorescence: excitation wavelength optimization abolishes the viscosity artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alteration of intracellular Fura-2 fluorescence by viscosity: a simple correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Furaptra signal artifacts and their causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common signal artifacts and issues encountered during experiments with Furaptra (also known as Mag-Fura-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used to measure the concentration of free magnesium ions (Mg²⁺) within cells.[1] It is also sensitive to calcium (Ca²⁺) and zinc (Zn²⁺) ions, and can be used to detect high, transient Ca²⁺ concentrations during cellular signaling events.[1][2][3]
Q2: How does this compound work?
This compound is a UV-excitable dye.[1] When it binds to its target ion (e.g., Mg²⁺), its fluorescence excitation spectrum shifts. Specifically, the excitation peak shifts from approximately 369 nm in the ion-free form to around 330 nm when bound to Mg²⁺.[1][4] By measuring the ratio of fluorescence intensity at these two excitation wavelengths (while monitoring emission around 510 nm), the intracellular ion concentration can be calculated. This ratiometric measurement provides a built-in correction for variations in dye concentration, cell path length, and illumination intensity.
Q3: What is the difference between the AM ester and salt forms of this compound?
-
This compound AM ester: This is a cell-permeant form of the dye. The acetoxymethyl (AM) ester groups make the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the active, ion-sensitive form of this compound in the cytoplasm.[4]
-
This compound salt (e.g., tetrapotassium or tetrasodium (B8768297) salt): This is the active, cell-impermeant form of the dye. It is typically used for in vitro calibration or can be loaded into cells via microinjection or scrape loading.[1]
Q4: What are the key spectral properties of this compound?
The spectral properties of this compound are dependent on the ion it binds to. The following table summarizes its approximate excitation and emission maxima after hydrolysis of the AM ester.
| Ion State | Excitation Maximum | Emission Maximum |
| Mg²⁺-free | ~369 nm | ~511 nm |
| Mg²⁺-bound | ~330 nm | ~491 nm |
| Ca²⁺-bound | ~335 nm | Not specified |
| Zn²⁺-bound | ~323 nm | Not specified |
(Data sourced from Biotium and other publications.[3][4])
Q5: What are the dissociation constants (Kd) of this compound for different ions?
The dissociation constant (Kd) indicates the affinity of this compound for a particular ion. A lower Kd signifies higher affinity.
| Ion | Dissociation Constant (Kd) |
| Mg²⁺ | ~1.9 mM |
| Ca²⁺ | ~50 µM (low-affinity) |
| Zn²⁺ | ~20 nM |
(Data sourced from Biotium and other publications.[1][2][3])
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
Q: I have loaded my cells with this compound AM, but I am seeing a very weak signal or no signal at all. What could be the cause?
A: A weak or absent signal can be due to several factors, ranging from dye preparation to cellular mechanisms.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Improper Dye Preparation | This compound AM esters are susceptible to hydrolysis. Using old or improperly stored dye can lead to a loss of cell-loading capacity.[5] | 1. Prepare fresh stock solutions of this compound AM in anhydrous DMSO.[5]2. Store stock solutions at -20°C, protected from light and moisture.[4]3. Avoid repeated freeze-thaw cycles. |
| Incomplete Hydrolysis of AM Ester | For the dye to be fluorescent and ion-sensitive, the AM ester groups must be cleaved by intracellular esterases. In some cell types, this process can be inefficient. | 1. Increase the incubation time to allow for more complete hydrolysis.2. Ensure the incubation temperature is optimal for the cell type (typically 37°C).[5] |
| Dye Extrusion | Many cell types actively pump out fluorescent dyes using organic anion transporters.[1][4] This can lead to a gradual loss of intracellular dye and a weak signal. | 1. Include an organic anion transporter inhibitor, such as Probenecid, in the loading and imaging buffers.[1][4]2. Perform experiments within one to two hours of loading the cells.[1][4] |
| Poor Cell Health | Unhealthy or dying cells may not have the necessary esterase activity to activate the dye and can exhibit compromised membrane integrity, leading to dye leakage. | 1. Ensure cells are healthy and not overly confluent before loading.2. Use a viability stain to check the health of your cell culture. |
Problem 2: High Background Signal or Inconsistent Fluorescence
Q: My this compound signal has a high background, or the fluorescence is patchy and not uniformly distributed in the cytoplasm. What is happening?
A: High background and uneven dye loading are often related to issues with dye solubility and compartmentalization.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Dye Precipitation | This compound AM has low aqueous solubility. Adding it directly to aqueous media can cause it to precipitate, leading to fluorescent puncta in the background. | 1. Use a dispersing agent like Pluronic® F-127 to improve dye solubility and facilitate cell loading.[4]2. First, dilute the this compound AM stock solution in a small volume of loading buffer containing Pluronic® F-127 before adding it to the full volume of cell media. |
| Compartmentalization | Incomplete hydrolysis of the AM ester can lead to the dye becoming trapped in intracellular organelles like mitochondria or the endoplasmic reticulum, resulting in a non-uniform cytosolic signal. | 1. Optimize loading conditions (concentration, time, temperature) to favor cytosolic localization.2. Lower the loading concentration of this compound AM. |
| Autofluorescence | Cells naturally contain fluorescent molecules (e.g., NADH, riboflavins) that can contribute to background signal. | 1. Measure the autofluorescence of an unstained sample of your cells using the same imaging settings.2. Subtract the average autofluorescence from your this compound signal. |
| Ambient Light Contamination | Light from the room or other sources can increase the background noise detected by the imaging system.[6] | 1. Turn off room lights during image acquisition.[6]2. If possible, enclose the microscope in a light-tight box or use a dark curtain.[6] |
Problem 3: Signal Decreases or Drifts Over Time
Q: During my experiment, I observe a steady decrease in the baseline fluorescence intensity. What could be causing this signal drift?
A: A declining baseline signal can be caused by photobleaching or dye leakage.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Photobleaching | All fluorophores will eventually be destroyed by the excitation light, a phenomenon known as photobleaching. This is more pronounced with high-intensity light or long exposure times. | 1. Reduce the intensity of the excitation light to the minimum level required for a good signal.2. Decrease the exposure time and/or the frequency of image acquisition.3. Use an anti-fade reagent in your imaging medium if compatible with live-cell imaging. |
| Dye Leakage/Efflux | As mentioned previously, cells can actively transport this compound out, leading to a decrease in intracellular concentration over time.[1][4] The rate of efflux can increase with temperature.[4] | 1. Add Probenecid to the imaging buffer to inhibit organic anion transporters.[1][4]2. Conduct experiments at a lower temperature if the experimental design allows. |
| Changes in Cell Volume | Alterations in cell volume can lead to changes in the intracellular dye concentration, which can be misinterpreted as a change in ion concentration.[7] | 1. Monitor cell morphology during the experiment.2. The ratiometric nature of this compound should partially correct for this, but significant volume changes can still be problematic. |
Problem 4: Artifacts in Ratiometric Measurements
Q: My ratiometric data is noisy, or I am seeing unexpected shifts in the ratio that do not seem to be related to my experimental stimulus. What could be the cause?
A: Artifacts in ratiometric measurements can be complex and may stem from the dye's interaction with the intracellular environment or the instrumentation itself.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| pH Sensitivity | The binding affinity of this compound for Ca²⁺ is sensitive to changes in intracellular pH.[2] If your experimental conditions alter cellular pH, this can affect the this compound signal independently of the ion of interest. | 1. Monitor and control for intracellular pH using a pH-sensitive dye if necessary.2. Ensure your buffers are adequately fortified to maintain a stable pH. |
| Interference from Other Ions | This compound binds to Ca²⁺ and Zn²⁺ in addition to Mg²⁺.[3][5] Significant changes in the concentration of these other ions can interfere with Mg²⁺ measurements. | 1. Be aware of potential changes in intracellular Ca²⁺ or Zn²⁺ in your experimental system.2. The different excitation spectra for each ion-bound form can potentially be used to distinguish between them, but this requires more complex imaging setups.[3] |
| Lack of a True Isoexcitation Point | For nanomolar concentrations of Ca²⁺, this compound does not have a true isoexcitation point (a wavelength where fluorescence is independent of ion concentration).[7] This can complicate the interpretation of ratiometric data, especially when trying to correct for dye loading or cell volume artifacts. | 1. Perform a full in situ calibration of the dye in your specific cell type and experimental setup to accurately relate fluorescence ratios to ion concentrations. |
| Phototoxicity | High-intensity UV light can be damaging to cells, leading to the formation of reactive oxygen species (ROS) that can affect cellular health and signaling pathways.[6] | 1. Use the lowest possible excitation light intensity and exposure time.[6]2. Consider using fluorophores with longer excitation wavelengths if your experimental design permits.[6] |
Experimental Protocols and Visualizations
Protocol: Loading Cells with this compound AM
-
Prepare Loading Buffer: Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution or a HEPES-based buffer) appropriate for your cells.
-
Prepare this compound AM Solution:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.[5]
-
For a working concentration of 1-5 µM, dilute the stock solution into the loading buffer.
-
To aid dispersion, you can mix the DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the final loading buffer.[5]
-
-
Cell Loading:
-
Grow cells on coverslips suitable for microscopy.
-
Replace the cell culture medium with the this compound AM loading buffer.
-
Incubate for 15-60 minutes at 20-37°C.[5] The optimal time and temperature should be determined empirically for your cell type.
-
-
Wash and De-esterification:
-
Wash the cells with fresh, dye-free buffer to remove any extracellular this compound AM.
-
Incubate the cells in the dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging: Proceed with fluorescence imaging. If dye leakage is a concern, include Probenecid in the final imaging buffer.
Diagrams
Caption: Mechanism of this compound action in a cell.
Caption: Troubleshooting flowchart for this compound signal artifacts.
References
- 1. biotium.com [biotium.com]
- 2. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. interchim.fr [interchim.fr]
- 6. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
How to address autofluorescence in Furaptra imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues they might encounter during Furaptra imaging experiments, with a focus on mitigating autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
A1: Autofluorescence is the natural fluorescence emitted by biological structures and molecules within a sample that have not been labeled with an external fluorescent dye like this compound.[1] This intrinsic fluorescence can interfere with the detection of the specific signal from this compound, reducing the signal-to-noise ratio and potentially obscuring the calcium signals you are trying to measure.[2]
Q2: What are the common sources of autofluorescence in my biological samples?
A2: Autofluorescence can originate from various endogenous molecules and cellular components. Common sources include:
-
Metabolic Coenzymes: NADH and flavins (FAD, FMN) are major contributors, especially in metabolically active cells.[1][2]
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, are known to autofluoresce, primarily in the blue and green spectral regions.[1][3]
-
Cellular Components: Lipofuscin, an aggregate of oxidized proteins and lipids that accumulates with age, exhibits broad-spectrum autofluorescence.[1][3] Mitochondria and lysosomes can also contribute.[1]
-
Pigments: Heme groups in red blood cells and melanin (B1238610) are significant sources of autofluorescence.[1][4]
-
Fixatives: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[5][6]
-
Culture Media: Components like phenol (B47542) red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[2][7]
Q3: How can I determine if my sample has significant autofluorescence?
A3: The most straightforward method is to prepare an unstained control sample.[2][5] This involves processing your sample using the exact same protocol (including fixation and mounting) but omitting the this compound dye.[5] When you image this control sample using the same settings as your experimental samples, any fluorescence you detect is autofluorescence.[2] This will help you understand the intensity and spectral properties of the background signal.
Q4: this compound is a ratiometric indicator. Does autofluorescence still affect my measurements?
A4: Yes, autofluorescence can still be a significant issue with ratiometric indicators like this compound (also known as Mag-Fura-2).[8][9] While ratiometric measurements can correct for variations in dye concentration and illumination intensity, they do not inherently eliminate the contribution of background fluorescence. Autofluorescence can add to the signal at one or both of the excitation or emission wavelengths, which can skew the ratio and lead to inaccurate measurements of ion concentrations.
Q5: Are there commercially available reagents to reduce autofluorescence?
A5: Yes, several commercial kits are available to quench autofluorescence. Reagents like Vector® TrueVIEW® Autofluorescence Quenching Kit can diminish unwanted fluorescence from non-lipofuscin sources.[5][10] Other compounds like Sudan Black B and Eriochrome Black T are also used to reduce lipofuscin and formalin-induced autofluorescence.[4]
Troubleshooting Guide: High Autofluorescence
High background fluorescence can significantly impact the quality of your this compound imaging data. This guide provides a systematic approach to troubleshooting and mitigating autofluorescence.
Problem: High background fluorescence is obscuring the this compound signal.
Workflow for Troubleshooting Autofluorescence
Caption: A step-by-step workflow for troubleshooting autofluorescence in this compound imaging.
Quantitative Comparison of Autofluorescence Reduction Methods
The effectiveness of different methods for reducing autofluorescence can vary depending on the sample type and the source of the autofluorescence. The table below provides a summary of reported reduction efficiencies.
| Method | Target Autofluorescence Source | Reported Reduction Efficiency | Key Considerations |
| Sodium Borohydride | Aldehyde-induced | Variable, can be effective[4][5] | Can have mixed results and may not be universally recommended.[4] |
| Sudan Black B | Lipofuscin | Effective[4][11] | Can introduce its own background in red and far-red channels.[11] |
| Photobleaching | General | 50-80%[12][13] | Time-consuming and carries a risk of photodamage to the sample.[12] |
| Commercial Kits (e.g., TrueVIEW®) | Non-lipofuscin sources | Significant reduction[5][10] | Optimized for ease of use and compatibility with many fluorophores.[10] |
| Spectral Unmixing | All sources | Highly effective (variable)[12][14] | Requires a spectral detector and specialized software; involves complex data analysis.[12][14] |
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by fixation with aldehyde-based fixatives like formaldehyde and glutaraldehyde.[15]
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Methodology:
-
Following fixation and permeabilization steps, wash the samples thoroughly with PBS.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS. Caution: Sodium borohydride is a chemical reducing agent and should be handled with care.[16]
-
Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[15] For some samples, multiple incubations may be necessary.[16]
-
Wash the samples extensively with PBS (at least 3 times for 5 minutes each) to completely remove any residual sodium borohydride.[15]
-
Proceed with your standard blocking and immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
Sudan Black B is a lipophilic dye that is effective at quenching autofluorescence originating from lipofuscin and other lipid-rich structures.[11][17]
Materials:
-
Sudan Black B powder
-
PBS or TBS
Methodology:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it.[17]
-
After completing your final staining step with this compound and subsequent washes, incubate the sample in the Sudan Black B solution for 5-10 minutes at room temperature.[15]
-
Briefly rinse the sample with 70% ethanol to remove excess Sudan Black B.[17]
-
Wash the sample thoroughly with PBS or TBS.
-
Mount the sample in an aqueous mounting medium.
Protocol 3: Photobleaching to Reduce General Autofluorescence
This protocol uses intense light exposure to destroy autofluorescent molecules before imaging.[12][17]
Materials:
-
Fluorescence microscope with a broad-spectrum light source.
Methodology:
-
Place your unstained or fully stained sample on the microscope stage.
-
Expose the sample to intense illumination from your microscope's light source. The duration of exposure needs to be optimized for your specific sample and can range from 30 minutes to several hours.[12]
-
It is recommended to monitor the reduction in autofluorescence on a control sample periodically to determine the optimal exposure time that significantly reduces background without affecting the integrity of your sample or the specific signal of your probe.[12] A 70-80% reduction in autofluorescence is a good target.[12]
-
After photobleaching, proceed with imaging your sample.
Protocol 4: Spectral Imaging and Linear Unmixing
This advanced technique computationally separates the emission spectra of different fluorophores, including autofluorescence.[14][18]
Workflow for Spectral Unmixing
Caption: The general workflow for performing spectral unmixing to remove autofluorescence.
Methodology:
-
Acquire Reference Spectra:
-
Image an unstained control sample to capture the emission spectrum of the autofluorescence. This will serve as one of your reference spectra.[14][18]
-
Image a sample stained only with this compound (if possible) or a region of your experimental sample with strong, clean this compound signal to obtain its reference spectrum.
-
-
Acquire Experimental Data: Acquire a "lambda stack" of your fully stained experimental sample. This is a series of images taken at different emission wavelengths.[1]
-
Perform Linear Unmixing: Use imaging software with spectral unmixing capabilities. Load the acquired lambda stack and the reference spectra for both autofluorescence and this compound.[1][14] The software will then mathematically calculate the contribution of each spectrum to every pixel in your image, effectively separating the this compound signal from the autofluorescence.[14][19]
References
- 1. benchchem.com [benchchem.com]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Causes of Autofluorescence [visikol.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.research.missouri.edu [docs.research.missouri.edu]
- 17. benchchem.com [benchchem.com]
- 18. microscopist.co.uk [microscopist.co.uk]
- 19. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
Improving temporal resolution of Furaptra measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Furaptra (also known as Mag-Fura-2) for intracellular calcium measurements, with a specific focus on improving temporal resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Fura-2?
This compound, also known as Mag-Fura-2, is a ratiometric fluorescent indicator structurally related to Fura-2.[1] Like Fura-2, it is used for measuring intracellular ion concentrations. The primary difference lies in its binding affinities. This compound has a lower affinity for calcium (Ca²⁺) and is also sensitive to magnesium (Mg²⁺), making it particularly useful for detecting high, transient Ca²⁺ concentrations that might saturate high-affinity indicators like Fura-2.[1][2][3]
Q2: What are the spectral properties of this compound?
This compound is a UV-excitable dye. Upon binding to ions, its excitation peak shifts, while the emission peak remains relatively stable. This property allows for ratiometric measurement of ion concentrations, which minimizes issues like variable dye loading, cell thickness, and photobleaching.[4][5][6]
Q3: Why is ratiometric measurement important for temporal resolution?
Ratiometric measurement involves calculating the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2 like dyes).[6] This approach provides a more accurate and stable signal over time by correcting for artifacts such as uneven dye loading, dye leakage, and photobleaching, which can all affect signal intensity during high-speed acquisitions.[5] However, achieving high temporal resolution with ratiometric dyes requires an imaging system capable of rapidly switching between excitation wavelengths.[7][8]
Q4: Can this compound be used to measure ions other than Ca²⁺?
Yes, this compound was originally designed as a magnesium (Mg²⁺) indicator and is also sensitive to other divalent cations like Zinc (Zn²⁺).[4][9] Its lower affinity for Ca²⁺ (Kd ≈ 20-25 µM) compared to Fura-2 makes it suitable for measuring Ca²⁺ in environments where concentrations are high, such as during large calcium spikes.[1][4][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound to aid in experimental design.
Table 1: Spectral and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Mag-Fura-2 | [1] |
| Indicator Type | Ratiometric | [4][11] |
| Excitation (Ca²⁺-free) | ~369 nm | [4] |
| Excitation (Ca²⁺-bound) | ~329-330 nm | [2][4] |
| Emission | ~510 nm | [6] |
| Molecular Weight | 723 g/mol | [11] |
Table 2: Ion Binding Properties of this compound
| Ion | Dissociation Constant (Kd) | Reference |
| Calcium (Ca²⁺) | ~20-25 µM | [1][4] |
| Magnesium (Mg²⁺) | ~1.9 mM | [4] |
| Zinc (Zn²⁺) | ~20 nM | [9] |
Table 3: Recommended Loading Conditions for this compound AM
| Parameter | Recommended Range | Reference |
| Stock Solution Conc. | 1-5 mM in anhydrous DMSO | [12] |
| Final Loading Conc. | 1-5 µM | [12] |
| Incubation Time | 15-60 minutes | [12] |
| Incubation Temperature | 20-37°C (Room temperature is often preferred to reduce compartmentalization) | [12][13] |
| Pluronic® F-127 | 0.02% (Optional, aids in dye dispersion) | [12] |
| Probenecid (B1678239) | 1-2.5 mM (Optional, reduces dye leakage) | [11][12] |
Troubleshooting Guide
Q: My temporal resolution is poor when performing ratiometric measurements. How can I improve it?
A: Poor temporal resolution in ratiometric imaging is often due to the time it takes for the imaging system to switch between excitation wavelengths.[7]
-
Hardware Limitation: The speed of your light source and filter wheel is a primary limiting factor. Modern LED-based light sources offer much faster switching times (microseconds) compared to older arc lamps with mechanical filter wheels.[8][14]
-
Alternative Measurement Protocol: If hardware upgrades are not feasible, you can use a method that combines single-wavelength acquisition with intermittent ratiometric measurements. This involves acquiring data rapidly at a single wavelength (the one most sensitive to Ca²⁺ changes) and taking full ratiometric image pairs at regular, less frequent intervals.[7] The ratiometric pairs are used to correct for changes in dye concentration over the course of the experiment, thus improving the accuracy of the high-speed, single-wavelength data.[7]
}
Q: The fluorescence signal is weak or has a low signal-to-noise ratio. What should I do?
A: A weak signal can result from several factors related to dye loading and imaging conditions.
-
Inadequate Dye Loading: Ensure that the this compound AM concentration and incubation time are optimized for your cell type.[12] Some cell types may require longer incubation or slightly higher concentrations. However, avoid excessively high concentrations, which can lead to cytotoxicity and Ca²⁺ buffering.[15]
-
Incomplete De-esterification: After loading, cells must be incubated in dye-free media for a period (e.g., 30 minutes) to allow intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cell.[12]
-
Photobleaching: Excessive exposure to the UV excitation light can bleach the dye, reducing the signal over time. Minimize exposure by using the lowest possible excitation intensity that provides an adequate signal and use a sensitive detector (e.g., sCMOS or EMCCD camera).[14]
-
Dye Leakage: Some cells actively pump out the dye using organic anion transporters.[11] Including an anion transport inhibitor like probenecid in the loading and imaging buffer can improve dye retention.[11][12]
Q: I am observing significant background fluorescence. How can I reduce it?
A: High background fluorescence can obscure the desired signal.
-
Extracellular Dye: Ensure cells are thoroughly washed with indicator-free medium after the loading step to remove any dye that is nonspecifically associated with the cell surface.[12]
-
Autofluorescence: Cellular components like NADH can contribute to autofluorescence, especially with UV excitation. Acquire a background image from an untoaded cell sample under the same imaging conditions and subtract this from your experimental images.
-
Compartmentalization: At higher temperatures (e.g., 37°C), AM esters can accumulate in organelles like mitochondria.[13] For measurements of cytosolic Ca²⁺, loading at room temperature is often recommended to minimize this effect.[13]
Experimental Protocols
Protocol: Loading Cells with this compound AM
This protocol provides a general guideline for loading adherent cells with the acetoxymethyl (AM) ester form of this compound. Optimization for specific cell types is recommended.[12][13][15]
Materials:
-
This compound AM (Mag-Fura-2 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO, optional)
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution (prepare fresh for each experiment):
-
Warm the this compound AM stock solution and Pluronic® F-127 to room temperature before opening.
-
In a microfuge tube, add an aliquot of the this compound AM stock solution to your chosen physiological buffer to achieve a final concentration of 1-5 µM.[12]
-
Optional: To aid in dye dispersion, you can first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the loading buffer.[12]
-
Optional: To reduce dye leakage, add probenecid to the loading solution (final concentration 1-2.5 mM).[12]
-
Vortex the solution briefly to mix thoroughly.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 15-60 minutes at room temperature (or 37°C, if optimized), protected from light.[12]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells gently two to three times with fresh, warm (room temp or 37°C) physiological buffer to remove extracellular dye.[12] If you used probenecid, include it in the wash buffer as well.
-
Add fresh buffer and incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[12]
-
-
Imaging:
-
The cells are now ready for imaging. Proceed with your experiment, acquiring fluorescence images by alternating excitation between the Ca²⁺-bound and Ca²⁺-free wavelengths and measuring the emission at ~510 nm.
-
}
References
- 1. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. interchim.fr [interchim.fr]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Fura-2 - Wikipedia [en.wikipedia.org]
- 7. A simple method for high temporal resolution calcium imaging with dual excitation dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Products - Prizmatix [prizmatix.com]
- 9. Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca transients in cardiac myocytes measured with a low affinity fluorescent indicator, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. abpbio.com [abpbio.com]
- 13. biotium.com [biotium.com]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. ionoptix.com [ionoptix.com]
Technical Support Center: Furaptra (Mag-Fura-2)
Welcome to the technical support center for Furaptra (Mag-Fura-2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during intracellular calcium measurements, with a specific focus on mitigating dye leakage from cells.
Troubleshooting Guide: this compound Leakage
This compound, in its acetoxymethyl (AM) ester form, is membrane-permeant and readily loaded into cells.[1][2] Once inside, cellular esterases cleave the AM group, trapping the indicator.[3][4] However, this "trapped" dye can be actively extruded from the cell by organic anion transporters, leading to a gradual decrease in the intracellular fluorescent signal and potential artifacts from extracellular dye.[1][5][6] The rate of this leakage can vary depending on the cell type and experimental conditions.[1][5]
Problem: Rapid loss of fluorescent signal or high background fluorescence.
This is often a primary indicator of this compound leakage from the cells.[7] The extruded dye in the extracellular medium, which typically has a high calcium concentration, will fluoresce brightly, contributing to a high background signal.[7]
Logical Troubleshooting Workflow
Here is a step-by-step workflow to diagnose and resolve this compound leakage:
Caption: Troubleshooting workflow for this compound leakage.
Frequently Asked Questions (FAQs)
What is this compound and why is it used?
This compound, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used to measure intracellular magnesium and high concentrations of intracellular calcium.[5][8] Its lower affinity for Ca2+ compared to indicators like Fura-2 (B149405) makes it suitable for detecting calcium spikes and events where calcium concentrations reach micromolar levels.[8][9] It is UV-excitable and exhibits a shift in its excitation wavelength upon binding to Ca2+.[5]
What causes this compound to leak from cells?
The primary mechanism of this compound leakage is active transport out of the cell by organic anion transporters.[1][5][6] While the AM ester form of this compound is designed to be trapped intracellularly after cleavage by esterases, the resulting free acid form can still be recognized and extruded by these transporters.[1][6] The rate of leakage is often temperature-dependent and can vary between different cell types.[1][5][6]
How can I reduce this compound leakage?
Several strategies can be employed to minimize this compound leakage:
-
Lowering the Temperature: Reducing the experimental temperature (e.g., to room temperature) can slow down the activity of organic anion transporters.[6][10]
-
Using Transport Inhibitors: Probenecid is a commonly used organic anion transport inhibitor that can be added to the cell loading and imaging buffers to reduce dye extrusion.[1][5][6][11][12]
-
Optimizing Dye Concentration: Using the lowest possible concentration of this compound AM that still provides an adequate signal-to-noise ratio can reduce the driving force for transport out of the cell.[11]
-
Optimizing Loading Time: Incubating cells with this compound AM for the shortest duration necessary can help prevent overloading and subsequent leakage.[3][11]
What is the recommended concentration of Probenecid to use?
The optimal concentration of Probenecid should be determined empirically for your specific cell type and experimental conditions. However, a common starting concentration range is 1-2.5 mM.[8][11]
Can Pluronic® F-127 help with this compound leakage?
Pluronic® F-127 is a non-ionic detergent used to aid in the solubilization and dispersion of the water-insoluble this compound AM ester in aqueous media during cell loading.[1][13] While it facilitates more efficient and uniform dye loading, it does not directly prevent the leakage of the de-esterified this compound from the cells.
Data Presentation
Properties of this compound (Mag-Fura-2)
| Property | Value | Reference |
| Molecular Weight | 723 g/mol | [1] |
| Excitation (Mg2+-free) | ~369 nm | [1][5] |
| Excitation (Mg2+-bound) | ~330 nm | [1][5] |
| Emission | ~511 nm (Mg2+-free), ~491 nm (Mg2+-bound) | [1] |
| Kd for Mg2+ | ~1.9 mM | [5][8] |
| Kd for Ca2+ (low affinity) | ~20-53 µM | [14][15][16] |
| Form for Cell Loading | Acetoxymethyl (AM) ester | [1] |
Commonly Used Reagent Concentrations for this compound Experiments
| Reagent | Typical Concentration | Purpose | Reference |
| This compound AM Stock | 1-5 mM in anhydrous DMSO | Initial stock solution | [11][13] |
| This compound AM Loading | 1-5 µM in buffer | Cell loading | [11][13] |
| Pluronic® F-127 | ~0.02% (w/v) final | Dispersing agent for AM ester | [11] |
| Probenecid | 1-2.5 mM | Organic anion transport inhibitor | [8][11] |
Experimental Protocols
Protocol 1: Standard this compound AM Loading Protocol for Adherent Cells
-
Prepare Loading Buffer: For each well of a 96-well plate, prepare a loading buffer containing 1-5 µM this compound AM in a suitable physiological buffer (e.g., HBSS or Krebs-Ringer-HEPES). To aid in solubilization, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the final buffer.[11]
-
Cell Preparation: Grow cells to 80-90% confluency in a clear-bottom, black-walled 96-well plate.[4][17]
-
Wash Cells: Carefully aspirate the culture medium and wash the cells once with the physiological buffer.[17]
-
Loading: Add the this compound AM loading buffer to the cells and incubate for 30-60 minutes at room temperature, protected from light.[11][13] Incubation at 37°C can promote dye compartmentalization into organelles.[2][13]
-
Wash: Aspirate the loading buffer and wash the cells twice with the physiological buffer to remove extracellular dye.[11][13]
-
De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound AM.[11]
-
Proceed with Experiment: The cells are now ready for fluorescence measurements.
Protocol 2: Reducing this compound Leakage with Probenecid
-
Prepare Buffers with Probenecid: Prepare the loading buffer (as in Protocol 1, Step 1) and the final imaging/wash buffer, both supplemented with 1-2.5 mM Probenecid.[8][11]
-
Follow Standard Loading: Proceed with the cell preparation, loading, and washing steps as described in Protocol 1, using the Probenecid-containing buffers.
-
De-esterification and Imaging: Perform the de-esterification step and subsequent fluorescence measurements in the presence of Probenecid to continuously inhibit the organic anion transporters.[11]
Visualizations
Mechanism of this compound Loading and Leakage
Caption: this compound loading, activation, and leakage pathway.
Signaling Pathway Involving Intracellular Calcium Release
Calcium ions are crucial second messengers in numerous signaling pathways.[18][19][20] An external stimulus, such as a hormone or neurotransmitter, can activate G protein-coupled receptors (GPCRs), leading to the activation of Phospholipase C (PLC).[19] PLC then cleaves PIP2 into IP3 and DAG.[19] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm, an event that can be measured by this compound.[18][20]
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. ionoptix.com [ionoptix.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Leakage of the fluorescent Ca2+ indicator fura-2 in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Ca transients in cardiac myocytes measured with a low affinity fluorescent indicator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 11. abpbio.com [abpbio.com]
- 12. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. Calcium signaling - Wikipedia [en.wikipedia.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
Furaptra vs. Fura-2: A Comparative Guide for Measuring High Calcium Concentrations
For researchers, scientists, and drug development professionals navigating the complexities of intracellular calcium signaling, the choice of fluorescent indicator is paramount. This guide provides a detailed, data-driven comparison of two ratiometric calcium indicators, Furaptra and Fura-2, with a specific focus on their utility in measuring high calcium concentrations.
While both indicators are valuable tools, their differing affinities for calcium ions dictate their optimal applications. Fura-2, a high-affinity indicator, excels at detecting resting and low-level physiological calcium changes. However, it becomes saturated at higher concentrations, limiting its dynamic range. In contrast, this compound (also known as Mag-Fura-2) is a low-affinity indicator, making it the superior choice for accurately quantifying the large and rapid calcium transients that occur in various cellular processes, such as muscle contraction and excitotoxicity.
Quantitative Performance Comparison
The selection of a calcium indicator is critically dependent on its photophysical properties and its affinity for calcium. The table below summarizes the key quantitative parameters for this compound and Fura-2 to facilitate a direct comparison.
| Property | This compound (Mag-Fura-2) | Fura-2 |
| Ca2+ Dissociation Constant (Kd) | ~25 µM - 50 µM[1][2] | ~140 nM - 285 nM[3] |
| Excitation Wavelength (Ca2+-bound) | ~329 nm - 330 nm[1][4] | ~335 nm - 340 nm[5][6] |
| Excitation Wavelength (Ca2+-free) | ~369 nm - 370 nm[1] | ~363 nm - 380 nm[5][6] |
| Emission Wavelength | ~508 nm - 511 nm[1] | ~505 nm - 510 nm[5][6] |
| Primary Application | Measuring high intracellular Ca2+ concentrations | Measuring resting and low intracellular Ca2+ concentrations |
| Ratiometric Nature | Yes | Yes |
Deciphering Calcium Signaling Pathways
Intracellular calcium signaling is a fundamental mechanism regulating a vast array of cellular functions. The diagram below illustrates a generalized signaling pathway leading to an increase in intracellular calcium, a process that can be monitored using indicators like this compound and Fura-2.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 6. Fura-2 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Low-Affinity Calcium Indicators: Mag-Fura-2 vs. Fura-2FF
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) dynamics is paramount. This guide provides a detailed comparison of two commonly used low-affinity fluorescent Ca²⁺ indicators, Mag-Fura-2 and Fura-2FF, to aid in the selection of the most appropriate tool for your experimental needs.
When studying cellular signaling pathways where Ca²⁺ concentrations can rise to micromolar levels, high-affinity indicators like Fura-2 (Kd ≈ 145 nM) become saturated. Low-affinity indicators are essential in these scenarios to accurately quantify large and rapid Ca²⁺ transients. Both Mag-Fura-2 and Fura-2FF are ratiometric dyes, meaning their fluorescence emission is measured at two different excitation wavelengths, allowing for a more quantitative and robust measurement of Ca²⁺ concentrations, as it minimizes issues such as uneven dye loading, cell thickness, and photobleaching.
Quantitative Comparison of Binding Affinities
The defining characteristic of a Ca²⁺ indicator is its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion. A higher Kd indicates lower affinity. Crucially, for experiments in physiological systems, the indicator's affinity for magnesium (Mg²⁺), which is present at much higher intracellular concentrations (in the millimolar range), is a critical determinant of its Ca²⁺ selectivity.
| Indicator | Ca²⁺ Dissociation Constant (Kd) | Mg²⁺ Dissociation Constant (Kd) | Ca²⁺ Selectivity (Kd Mg²⁺ / Kd Ca²⁺) |
| Mag-Fura-2 | ~20-50 µM[1][2] | ~1.9-2 mM[1][3] | ~38-100 fold |
| Fura-2FF | ~6-35 µM[1] | >10 mM[1][4] | >285-1667 fold |
As the data indicates, Fura-2FF exhibits significantly higher selectivity for Ca²⁺ over Mg²⁺ compared to Mag-Fura-2. This is a critical advantage for Fura-2FF, as it minimizes interference from the high intracellular Mg²⁺ background, leading to a more accurate measurement of Ca²⁺ dynamics. While Mag-Fura-2 was initially designed as a Mg²⁺ indicator, its response to Ca²⁺ has led to its use in measuring high Ca²⁺ transients[3][5]. However, its substantial affinity for Mg²⁺ can complicate the interpretation of Ca²⁺ signals.
Key Experimental Considerations
Beyond binding affinities, several other factors should be considered when choosing between Mag-Fura-2 and Fura-2FF:
-
pH Sensitivity: The binding affinity of fluorescent indicators can be influenced by pH. Studies have shown that the Ca²⁺ binding of Mag-Fura-2 is affected by pH, which requires careful consideration and control of pH in experimental conditions[2]. Fura-2FF is reported to have low pH sensitivity, making it a more robust choice in experimental systems where pH fluctuations may occur[1][4].
-
Affinity for Other Divalent Cations: Both indicators can bind to other divalent cations, such as zinc (Zn²⁺) and manganese (Mn²⁺), which can be a source of interference in certain cell types or experimental conditions[1].
-
Dynamic Range: Fura-2FF is reported to have a wide dynamic range upon Ca²⁺ binding, which is advantageous for resolving a broad spectrum of Ca²⁺ concentrations[1][4].
Experimental Protocol: Measurement of Intracellular Ca²⁺ using Fura-2FF AM
This protocol provides a general workflow for loading cells with the acetoxymethyl (AM) ester form of Fura-2FF and measuring intracellular Ca²⁺ concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Mag-Fura-2 (Furaptra) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibodiesinc.com [antibodiesinc.com]
Unveiling the Advantages of Furaptra: A Comparative Guide to Magnesium Indicators
In the intricate world of cellular signaling, the precise measurement of intracellular magnesium ions (Mg²⁺) is paramount to understanding a vast array of physiological processes. For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent indicator is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of Furaptra (also known as Mag-Fura-2) with other commercially available magnesium indicators, supported by experimental data and detailed protocols.
This compound at a Glance: Key Performance Metrics
This compound stands out as a ratiometric, ultraviolet (UV)-excitable fluorescent indicator for magnesium. Its ability to undergo a spectral shift upon binding to Mg²⁺ allows for a more accurate quantification of intracellular concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is less susceptible to variations in indicator concentration, photobleaching, and cell volume.
A key advantage of this compound lies in its dissociation constant (Kd) for Mg²⁺, which is typically around 1.9 mM.[1] This positions it well for measuring the physiological range of free intracellular Mg²⁺, which is generally in the hundreds of micromolar to low millimolar range. While this compound also binds to calcium ions (Ca²⁺), its selectivity for Mg²⁺ over Ca²⁺ is a crucial consideration for experiments where both ions are present.
Comparative Analysis of Magnesium Indicators
To provide a clear overview of this compound's performance relative to its counterparts, the following table summarizes the key photophysical and binding properties of several common magnesium indicators.
| Indicator | Type | Excitation (nm) (Free/Bound) | Emission (nm) (Free/Bound) | Kd for Mg²⁺ (mM) | Kd for Ca²⁺ (µM) | Quantum Yield (Φ) (Free/Bound) | Brightness (ε × Φ) |
| This compound (Mag-Fura-2) | Ratiometric | 369 / 330 | 511 / 491 | 1.9[1] | 25[2] | 0.24 / 0.30[3] | 6240 / 8400 |
| Mag-Indo-1 | Ratiometric | 352 / 331 | 476 / 417 | 2.7[1] | 35[2] | 0.36 / 0.59[3] | 13680 / 19470 |
| KMG-104 | Non-Ratiometric | ~490 | ~510 | 2.1[3] | 7500[3] | - | - |
| Magnesium Green | Non-Ratiometric | ~506 | ~531 | 0.9 | 5.4 | 0.04 / 0.42[3] | 3040 / 31920 |
| Mag-Fluo-4 | Non-Ratiometric | ~495 | ~528 | 4.7 | 22[2] | - / 0.16 | - / 13120 |
Brightness is calculated as the product of the molar extinction coefficient (ε) and the quantum yield (Φ). Values for ε for this compound (26000 M⁻¹cm⁻¹ for free, 28000 M⁻¹cm⁻¹ for bound) and Mag-Indo-1 (38000 M⁻¹cm⁻¹ for free, 33000 M⁻¹cm⁻¹ for bound) were obtained from reference[3]. Brightness for KMG-104 is not available due to missing quantum yield data. Brightness for Magnesium Green (ε = 76000 M⁻¹cm⁻¹) and Mag-Fluo-4 (ε = 82000 M⁻¹cm⁻¹) were calculated using data from references[3] and[4] respectively. It is important to note that experimental conditions can affect these values.
Experimental Protocol: Measuring Mitochondrial Free Mg²⁺ with this compound AM
This protocol outlines a method for the quantitative measurement of free magnesium concentration within the mitochondria of cultured cells using the cell-permeant acetoxymethyl (AM) ester form of this compound.
Materials:
-
This compound AM (Mag-Fura-2 AM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Calibration buffers with known concentrations of free Mg²⁺ (and EGTA to chelate Ca²⁺)
-
Cultured cells of interest
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths ~340 nm and ~380 nm, emission ~510 nm)
Procedure:
-
Indicator Loading:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
On the day of the experiment, mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 to aid in dispersion.
-
Dilute the this compound AM/Pluronic F-127 mixture in HBSS to a final loading concentration of 1-5 µM.
-
Incubate the cultured cells with the loading solution for 30-60 minutes at 37°C. This allows the AM ester to cross the cell and mitochondrial membranes.
-
Wash the cells twice with fresh HBSS to remove extracellular indicator.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active form of this compound within the cell, including the mitochondria.
-
-
Fluorescence Imaging:
-
Place the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Acquire fluorescence images by alternating excitation between approximately 340 nm and 380 nm, while collecting the emission at approximately 510 nm.
-
Record a series of images to establish a baseline fluorescence ratio (F340/F380).
-
-
In Situ Calibration:
-
To determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, permeabilize the cells to allow equilibration with calibration buffers.
-
Perfuse the cells with a Ca²⁺-free buffer containing a low concentration of digitonin (e.g., 10-50 µM) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Once the plasma membrane is permeabilized, perfuse the cells with a series of calibration buffers containing known concentrations of free Mg²⁺ (e.g., 0 mM, 0.5 mM, 1 mM, 5 mM, 10 mM) and EGTA to chelate any residual Ca²⁺.
-
Record the fluorescence ratio at each Mg²⁺ concentration to generate a calibration curve. Rmin is the ratio in the zero Mg²⁺ buffer, and Rmax is the ratio at a saturating Mg²⁺ concentration.
-
-
Calculation of Mitochondrial [Mg²⁺]:
-
Use the Grynkiewicz equation to calculate the free mitochondrial Mg²⁺ concentration: [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where:
-
Kd is the dissociation constant of this compound for Mg²⁺.
-
R is the measured fluorescence ratio in the mitochondria.
-
Rmin and Rmax are the minimum and maximum ratios determined from the in situ calibration.
-
Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength (~380 nm) for the free and bound forms of the indicator, respectively.
-
-
Visualizing Magnesium's Role in Mitochondrial Energy Production
Magnesium is a critical cofactor for numerous enzymes involved in cellular metabolism, particularly in mitochondrial ATP synthesis. The following diagram, generated using the DOT language, illustrates the key steps of mitochondrial magnesium transport and its influence on the electron transport chain and ATP synthase.
References
- 1. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Magnesium transport by brain mitochondria: energy requirement and dependence on Ca2+ fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Lifetime Characterization of Magnesium Probes: Improvement of Mg2+ Dynamic Range and Sensitivity Using Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium transport by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Furaptra and Other Low-Affinity Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Furaptra (also known as Mag-Fura-2) measurements by comparing its performance with other commonly used low-affinity calcium indicators. The information presented here is supported by experimental data to assist researchers in selecting the optimal fluorescent probe for their specific applications, particularly for the measurement of high-concentration intracellular calcium transients.
Introduction to this compound (Mag-Fura-2)
This compound is a UV-excitable, ratiometric fluorescent indicator. While it was initially designed for measuring intracellular magnesium concentrations, its lower affinity for calcium ions (Ca²⁺) compared to traditional indicators like Fura-2 makes it an invaluable tool for quantifying high-amplitude Ca²⁺ transients that would otherwise saturate high-affinity probes.[1] this compound's ability to bind to both Mg²⁺ and Ca²⁺ necessitates careful consideration of the experimental context, but its ratiometric nature allows for robust and quantitative measurements.[1][2]
Comparative Analysis of Low-Affinity Calcium Indicators
To provide a clear comparison, this guide evaluates this compound alongside other low-affinity Ca²⁺ indicators: Fura-2FF, BTC, and Mag-fluo-4. Each of these indicators offers a unique set of characteristics, making them suitable for different experimental needs.
Data Presentation: Quantitative Comparison of Low-Affinity Ca²⁺ Indicators
The following table summarizes the key quantitative parameters of this compound and its alternatives. This data has been compiled from various experimental studies to provide a standardized basis for comparison.
| Feature | This compound (Mag-Fura-2) | Fura-2FF | BTC | Mag-fluo-4 |
| Indicator Type | Ratiometric | Ratiometric | Ratiometric | Non-ratiometric |
| Excitation (Ca²⁺-free / Ca²⁺-bound) | ~369 nm / ~329 nm[2] | ~380 nm / ~340 nm | ~400 nm / ~490 nm | ~490 nm[2] |
| Emission | ~511 nm[2] | ~510 nm | ~515 nm | ~517 nm[2] |
| Kd for Ca²⁺ (in vitro) | ~20-50 µM[1][3][4] | ~6-35 µM[3][4] | ~12 µM[3][4] | ~22 µM[2] |
| Kd for Mg²⁺ (in vitro) | ~1.9-2 mM[2][3][4] | > 10 mM[3][4] | > 10 mM[3][4] | ~4.7-6.5 mM[2][5] |
| Primary Advantages | Ratiometric, sensitive to high Ca²⁺ transients, also measures Mg²⁺ | High specificity for Ca²⁺ over Mg²⁺, wide dynamic range, low pH sensitivity[3][4] | Visible wavelength excitation | High signal-to-noise ratio, tracks rapid Ca²⁺ kinetics well[6] |
| Primary Limitations | Sensitive to both Ca²⁺ and Mg²⁺[7] | UV excitation required | Modest dynamic range, susceptible to photodamage, pH sensitive[3][4] | Non-ratiometric, sensitive to Mg²⁺ interference[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent indicators. Below are representative protocols for measuring intracellular Ca²⁺ transients in cardiomyocytes using a ratiometric indicator like this compound and for the in situ calibration of the fluorescent signal.
Protocol 1: Measurement of Intracellular Ca²⁺ Transients in Cardiomyocytes
This protocol is adapted from methodologies used for measuring Ca²⁺ transients in cardiac myocytes with fluorescent indicators.[7][8]
1. Cell Preparation:
- Isolate primary cardiomyocytes from adult rats or mice using established enzymatic digestion protocols.
- Plate the isolated myocytes on laminin-coated glass coverslips for culture.
- Culture the cells overnight to allow for recovery and attachment.
2. Dye Loading:
- Prepare a stock solution of this compound-AM (acetoxymethyl ester) in anhydrous DMSO.
- On the day of the experiment, dilute the this compound-AM stock solution in a physiological buffer (e.g., Tyrode's solution) to a final concentration of 1-5 µM. The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of ~0.02%) can aid in dye solubilization.
- Incubate the cardiomyocytes with the dye-loading solution for a specified period (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.
- After incubation, wash the cells with the physiological buffer to remove extracellular dye.
- Allow for a de-esterification period of at least 30 minutes to ensure the AM ester is cleaved by intracellular esterases, trapping the active form of the indicator inside the cells.
3. Calcium Imaging:
- Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
- Perfuse the cells with the physiological buffer.
- Excite the cells alternately with light at approximately 340 nm and 380 nm (or wavelengths appropriate for this compound's Ca²⁺-bound and Ca²⁺-free forms).
- Collect the fluorescence emission at around 510 nm.
- Record the ratio of the fluorescence intensities (e.g., F340/F380) over time to measure changes in intracellular Ca²⁺ concentration.
- Induce Ca²⁺ transients through electrical field stimulation or agonist application.
Protocol 2: In Situ Calibration of Intracellular Calcium Concentration
To convert the fluorescence ratio to an absolute Ca²⁺ concentration, an in situ calibration is necessary, following the principles of the Grynkiewicz equation.[9][10]
1. Determination of Rmin (Minimum Ratio):
- After recording the experimental Ca²⁺ transients, perfuse the cells with a Ca²⁺-free buffer containing a Ca²⁺ chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin).
- This will deplete intracellular Ca²⁺, and the resulting fluorescence ratio will represent Rmin.
2. Determination of Rmax (Maximum Ratio):
- Following the Rmin measurement, perfuse the cells with a buffer containing a saturating concentration of Ca²⁺ and the calcium ionophore.
- The resulting fluorescence ratio will represent Rmax.
3. Calculation of Intracellular Ca²⁺ Concentration:
- Use the following equation to calculate the intracellular Ca²⁺ concentration ([Ca²⁺]i): [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where:
- Kd is the dissociation constant of the indicator for Ca²⁺.
- R is the experimentally measured fluorescence ratio.
- Rmin is the minimum fluorescence ratio.
- Rmax is the maximum fluorescence ratio.
- Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for the Ca²⁺-free and Ca²⁺-bound forms of the indicator.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound and other fluorescent indicators.
Caption: Experimental workflow for intracellular Ca²⁺ measurement.
References
- 1. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca transients in cardiac myocytes measured with a low affinity fluorescent indicator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca transients in cardiac myocytes measured with a low affinity fluorescent indicator, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionoptix.com [ionoptix.com]
Furaptra (Mag-fura-2): A Comparative Guide to its Cross-Reactivity with Divalent Cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent indicator Furaptra's (also known as Mag-fura-2) binding affinity for its primary target, magnesium (Mg²⁺), versus other biologically relevant divalent cations. The information presented here is crucial for the accurate interpretation of experimental data where fluctuations in various divalent cation concentrations could influence this compound's fluorescence signal.
Introduction to this compound
This compound is a ratiometric, UV-excitable fluorescent indicator originally designed for the measurement of intracellular Mg²⁺ concentrations.[1][2] It is widely used in cellular biology to monitor Mg²⁺ dynamics, which are critical in a vast array of physiological processes, including enzymatic reactions, signal transduction, and muscle contraction.[3] However, like many fluorescent indicators, this compound exhibits cross-reactivity with other divalent cations, which can be a significant source of interference in experimental settings.[4][5] This guide focuses on quantifying this cross-reactivity to aid researchers in designing experiments and analyzing data with greater accuracy.
Cross-Reactivity of this compound with Divalent Cations
This compound's fluorescence is modulated by the binding of divalent cations to its chelating moiety. While it has a moderate affinity for Mg²⁺, its affinity for Ca²⁺ is notably higher, and it also interacts with other divalent cations such as Zn²⁺, Cd²⁺, and Gd³⁺.[4][6] Understanding the dissociation constants (Kd) for these interactions is paramount for deconvoluting fluorescence signals in environments where multiple cations are present.
Quantitative Comparison of Dissociation Constants
The following table summarizes the reported dissociation constants (Kd) of this compound for various divalent cations. A lower Kd value signifies a higher binding affinity.
| Divalent Cation | Dissociation Constant (Kd) | Notes |
| Magnesium (Mg²⁺) | ~1.9 mM | Primary target cation.[1][2] |
| Calcium (Ca²⁺) | ~20-50 µM | Significantly higher affinity than for Mg²⁺.[4][7] Some studies suggest both high (nM) and low (µM) affinity binding sites for Ca²⁺.[7] |
| Zinc (Zn²⁺) | ~20 nM | Very high affinity, potential for significant interference.[6] |
| Cadmium (Cd²⁺) | Binds to this compound | Quantitative Kd value is not consistently reported in the reviewed literature, but binding is confirmed.[4] |
| Gadolinium (Gd³⁺) | Binds to this compound | Quantitative Kd value is not consistently reported in the reviewed literature, but binding is confirmed.[4] |
| Manganese (Mn²⁺) | Not readily available | Data on the specific dissociation constant with this compound is not prominent in the reviewed scientific literature. |
| Iron (Fe²⁺) | Not readily available | Data on the specific dissociation constant with this compound is not prominent in the reviewed scientific literature. |
Note: The exact Kd values can vary depending on experimental conditions such as pH, ionic strength, temperature, and the presence of other substances.[7]
Signaling Pathway and Competitive Binding
The following diagram illustrates the competitive binding of various divalent cations to this compound, leading to a fluorescent signal. This visualization helps in understanding how the presence of multiple cations can influence the overall measured fluorescence.
Caption: Competitive binding of divalent cations to this compound.
Experimental Protocols
The determination of dissociation constants for fluorescent indicators like this compound typically involves spectrofluorometry. Below is a generalized experimental workflow for such a measurement.
Caption: Experimental workflow for Kd determination.
Detailed Methodology
-
Preparation of Solutions:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (salt form) in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Calibration Buffer: Prepare a buffer solution with a known pH and ionic strength that mimics the experimental conditions. Buffers like MOPS (3-(N-morpholino)propanesulfonic acid) are often chosen for their low affinity for divalent cations.
-
Divalent Cation Stock Solutions: Prepare high-concentration stock solutions of the divalent cations to be tested (e.g., MgCl₂, CaCl₂, ZnCl₂) in deionized water.
-
Chelator Solutions (for Calcium): To create a range of known free calcium concentrations, calcium buffers are typically prepared using a chelator like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid).
-
-
Instrumentation and Measurement:
-
Spectrofluorometer: Use a calibrated spectrofluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths. For this compound, the excitation ratio is typically measured at 340 nm and 380 nm, with emission collected around 510 nm.
-
Temperature Control: Maintain a constant and known temperature throughout the experiment, as binding affinities can be temperature-dependent.
-
-
Titration Procedure:
-
Initial Measurement (F_min): In a cuvette, add the calibration buffer and a known concentration of this compound. Measure the fluorescence ratio in the absence of the divalent cation of interest. This provides the fluorescence of the ion-free indicator (F_min).
-
Incremental Addition: Make sequential additions of the divalent cation stock solution to the cuvette, allowing the solution to equilibrate after each addition.
-
Fluorescence Measurement: After each addition, record the fluorescence ratio.
-
Final Measurement (F_max): Continue adding the divalent cation until the fluorescence ratio no longer changes, indicating that the indicator is saturated. This gives the fluorescence of the ion-bound indicator (F_max).
-
-
Data Analysis and Kd Calculation:
-
The free cation concentration at each step of the titration is calculated based on the total amount of cation added and the buffering capacity of the solution (if a chelator is used).
-
The dissociation constant (Kd) is then determined by fitting the fluorescence ratio data to the following equation:
[Cation] = Kd * [(R - R_min) / (R_max - R)] * Q
Where:
-
[Cation] is the free divalent cation concentration.
-
Kd is the dissociation constant.
-
R is the measured fluorescence ratio at a given cation concentration.
-
R_min is the fluorescence ratio in the absence of the cation.
-
R_max is the fluorescence ratio at cation saturation.
-
Q is the ratio of the fluorescence intensity at the denominator wavelength for the ion-free and ion-bound forms of the indicator.
-
-
Conclusion
This compound is a valuable tool for measuring intracellular Mg²⁺ concentrations. However, its significant cross-reactivity with other divalent cations, particularly Ca²⁺ and Zn²⁺, necessitates careful experimental design and data interpretation. Researchers should be aware of the potential for interference from these cations and, where possible, independently measure or control their concentrations. The high affinity of this compound for Zn²⁺ suggests that it could potentially be used as a Zn²⁺ indicator under specific conditions where other interfering cations are absent. The provided experimental protocol offers a framework for researchers to validate the binding characteristics of this compound in their specific experimental systems, ensuring more accurate and reliable results.
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Calcium Indicators: Mag-Fura-2 vs. Genetically Encoded Calcium Indicators
In the landscape of cellular and neuroscience research, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis. This guide provides a comprehensive comparison of two major classes of calcium indicators: the chemical dye Mag-Fura-2 and the protein-based genetically encoded calcium indicators (GECIs). This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific experimental needs.
Quantitative Performance Comparison
The selection of a suitable calcium indicator hinges on a variety of factors, including its affinity for calcium, dynamic range, and kinetic properties. The following table summarizes the key quantitative parameters of Mag-Fura-2 and a popular family of GECIs, the GCaMPs.
| Parameter | Mag-Fura-2 | Genetically Encoded Calcium Indicators (GECIs) - GCaMP series |
| Indicator Type | Chemical Dye | Genetically Encoded Protein |
| Ca²⁺ Affinity (Kd) | ~25 µM[1] - 50 µM[2][3] | Varies widely by variant (e.g., GCaMP6s: ~330 nM, GCaMP6f: ~370 nM) |
| Mg²⁺ Affinity (Kd) | ~1.9 mM[1][4][5] | Generally low sensitivity to Mg²⁺[6] |
| Dynamic Range (ΔF/F₀) | Moderate | Can be very high (e.g., GCaMP6 variants can exceed 50-fold)[7] |
| Kinetics (Rise Time) | Fast | Slower than chemical dyes (e.g., GCaMP6f is faster than GCaMP6s)[7] |
| Kinetics (Decay Time) | Fast | Slower than chemical dyes[7] |
| Ratiometric | Yes[1][8] | Some are ratiometric (e.g., GEM-GECO1, GEX-GECO1), but many popular ones like GCaMP are intensiometric[6] |
| Excitation Wavelength | ~330 nm (Ca²⁺-bound), ~370 nm (Ca²⁺-free)[1][5] | Varies (e.g., GCaMP: ~488 nm) |
| Emission Wavelength | ~510 nm[1][8] | Varies (e.g., GCaMP: ~510 nm) |
| Advantages | - Broad range of affinities commercially available.[1]- Well-established loading protocols.[1]- Ratiometric nature allows for more quantitative measurements.[8] | - Can be targeted to specific cell types or subcellular compartments.[9][10]- Enables long-term and in vivo imaging.[11]- No need for acute loading in transgenic animals.[10] |
| Disadvantages | - Difficult to target to specific organelles.[1]- UV excitation can be phototoxic.[7]- Can be extruded from cells over time.[5] | - Can have slower kinetics compared to chemical dyes.[7]- Expression levels can vary, potentially buffering intracellular Ca²⁺.[12]- Can perturb cellular physiology.[7] |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and experimental processes, the following diagrams have been generated using the DOT language.
Mechanism of a single-fluorophore GECI (e.g., GCaMP).
Experimental workflow for Mag-Fura-2 calcium imaging.
Experimental workflow for GECI-based calcium imaging.
Detailed Experimental Protocols
Mag-Fura-2 AM Loading Protocol for Cultured Cells
This protocol is a generalized procedure for loading adherent cells with Mag-Fura-2 AM. Optimization may be required for different cell types.
Materials:
-
Mag-Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Buffer:
-
For a final loading concentration of 5 µM Mag-Fura-2 AM, add 5 µL of the 1 mM Mag-Fura-2 AM stock solution and 5 µL of the 20% Pluronic F-127 stock solution to 1 mL of HBSS.
-
Vortex the solution thoroughly to disperse the dye.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading buffer to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal loading time will vary with cell type.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading buffer.
-
Wash the cells twice with fresh HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[8]
-
-
Imaging:
-
Mount the coverslip in an imaging chamber.
-
Excite the cells alternately at approximately 340 nm and 380 nm and collect the emission at approximately 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration.
-
Genetically Encoded Calcium Indicator (GCaMP) Imaging Protocol
This protocol outlines a general procedure for expressing and imaging GCaMPs in cultured neurons using adeno-associated virus (AAV) vectors.
Materials:
-
AAV vector encoding the desired GCaMP variant under a suitable promoter (e.g., AAV-hSyn-GCaMP6f for pan-neuronal expression).
-
Cultured neurons.
-
Imaging system (e.g., epifluorescence or two-photon microscope).
Procedure:
-
Vector Delivery:
-
On the desired day in vitro (DIV), add the AAV vector directly to the culture medium at a predetermined multiplicity of infection (MOI).
-
Gently swirl the plate to ensure even distribution of the virus.
-
-
Expression:
-
Return the cultures to the incubator.
-
Allow for sufficient time for the GECI to be expressed. This can range from several days to a few weeks, depending on the promoter and virus serotype.[9]
-
-
Imaging:
-
Prior to imaging, the culture medium may be replaced with a physiological imaging buffer.
-
Mount the culture dish on the microscope stage.
-
For GCaMP, excite the cells at approximately 488 nm and collect the emission at around 510 nm.
-
Acquire images at a suitable frame rate to capture the calcium dynamics of interest.[9]
-
Record baseline fluorescence (F₀) and the change in fluorescence upon stimulation (ΔF).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as ΔF/F₀, where ΔF = F - F₀.
-
Regions of interest (ROIs) are drawn around individual cells or subcellular compartments to analyze their specific calcium activity.
-
Conclusion
Both Mag-Fura-2 and genetically encoded calcium indicators are powerful tools for investigating intracellular calcium signaling. Mag-Fura-2 and other chemical dyes offer the advantages of rapid loading and fast kinetics, making them well-suited for acute experiments in cell culture.[1] Their ratiometric properties also allow for more quantitative measurements of calcium concentrations.[8] However, their use is limited by potential phototoxicity from UV excitation and the difficulty in targeting them to specific cell populations or subcellular locations.[1][7]
In contrast, GECIs have revolutionized the field by enabling researchers to monitor calcium dynamics in genetically defined cell populations and in vivo over extended periods.[10][11] The continuous development of new GECI variants with improved brightness, dynamic range, and kinetics has further expanded their utility.[13] However, researchers should be mindful of their slower kinetics compared to chemical dyes and the potential for overexpression to buffer intracellular calcium and perturb normal cellular function.[7][12] The choice between these two classes of indicators will ultimately depend on the specific biological question, the experimental model system, and the required temporal and spatial resolution.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Mag-Fura-2 (Furaptra) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. The GCaMP-R Family of Genetically Encoded Ratiometric Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Frontiers | A robust and reliable methodology to perform GECI-based multi-time point neuronal calcium imaging within mixed cultures of human iPSC-derived cortical neurons [frontiersin.org]
- 10. Calcium imaging - Wikipedia [en.wikipedia.org]
- 11. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reporting neural activity with genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetically encoded Ca2+ indicators; expanded affinity range, color hue and compatibility with optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Micromolar Calcium: A Comparative Guide to Furaptra and its Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of intracellular calcium signaling, the accurate measurement of micromolar calcium levels is paramount. This guide provides a comprehensive comparison of Furaptra (also known as Mag-Fura-2), a widely used low-affinity calcium indicator, with other popular alternatives. We delve into their performance characteristics, supported by experimental data, and provide detailed protocols to ensure robust and reproducible results.
Introduction to Low-Affinity Calcium Indicators
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. While resting cytosolic Ca²⁺ concentrations are tightly regulated in the nanomolar range, transient increases into the micromolar domain are crucial for activating specific cellular functions. High-affinity Ca²⁺ indicators, such as Fura-2, are ideal for monitoring these low resting levels but become saturated during significant Ca²⁺ influx. This is where low-affinity indicators like this compound become indispensable, offering a broader dynamic range for quantifying these larger, transient increases in Ca²⁺ concentration.
This compound is a ratiometric fluorescent dye, meaning that the ratio of its fluorescence emission at two different excitation wavelengths changes upon binding to Ca²⁺. This ratiometric property is a significant advantage as it minimizes the impact of experimental variables such as dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable measurements.
Performance Comparison of Low-Affinity Calcium Indicators
The choice of a fluorescent Ca²⁺ indicator is critical and depends on the specific experimental requirements. Factors such as the expected Ca²⁺ concentration range, the presence of other ions, and the instrumentation available all play a role. Below is a comparison of this compound with other commonly used low-affinity indicators.
| Indicator | Type | Kd for Ca²⁺ (µM) | Kd for Mg²⁺ (mM) | Excitation (nm) (Ca²⁺-free / Ca²⁺-bound) | Emission (nm) | Key Advantages | Key Disadvantages |
| This compound (Mag-Fura-2) | Ratiometric | ~20-50[1][2] | ~2[1][2] | 369 / 330 | ~510 | Ratiometric, suitable for high Ca²⁺ levels. | Sensitive to Mg²⁺ and pH[1]; dual affinity can complicate interpretation. |
| Fura-2FF | Ratiometric | ~6-35[1][2] | >10[1][2] | ~362 / 335 | ~505 | High specificity for Ca²⁺ over Mg²⁺, wide dynamic range, low pH sensitivity.[1][2] | |
| BTC | Ratiometric | ~7-26[1] | >10 | 400 / 485 | Not specified | Visible wavelength excitation. | Modest dynamic range, susceptible to photodamage, pH sensitive.[1][2] |
| Mag-Fluo-4 | Non-Ratiometric | ~22-81 | ~4.7-6.5 | 490 | 517 | Good signal-to-noise ratio.[3][4] | Non-ratiometric, sensitive to Mg²⁺ variations.[3][4] |
| Indo-1 (low-affinity variants) | Ratiometric | Varies | Varies | ~350 | 475 / 400 | Ratiometric (emission shift). | Can be photounstable. |
| Fluo-4 Low Affinity (Fluo-4FF) | Non-Ratiometric | ~9.7 | Not specified | 494 | 506 | Bright fluorescence. | Non-ratiometric. |
Experimental Protocols
Accurate and reproducible measurement of intracellular Ca²⁺ requires careful attention to experimental detail. The following protocols provide a general framework for using ratiometric, low-affinity Ca²⁺ indicators like this compound.
Key Signaling Pathway
The diagram below illustrates a generalized signal transduction pathway leading to an increase in intracellular calcium, the event that indicators like this compound are designed to measure.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Furaptra and Mag-Indo-1 for Intracellular Magnesium Measurement
For researchers, scientists, and drug development professionals investigating the pivotal role of intracellular magnesium, the selection of an appropriate fluorescent indicator is paramount. Furaptra (also known as Mag-Fura-2) and Mag-Indo-1 are two widely utilized ratiometric dyes for the quantification of cytosolic free magnesium concentration ([Mg²⁺]i). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal probe for specific research applications.
Quantitative Comparison of this compound and Mag-Indo-1
The selection of a fluorescent indicator is often guided by its spectral properties, affinity for the target ion, and potential for interference. The table below summarizes the key quantitative parameters for this compound and Mag-Indo-1.
| Property | This compound (Mag-Fura-2) | Mag-Indo-1 |
| Excitation Wavelength (Mg²⁺-free) | ~369 nm[1][2] | ~349 nm |
| Excitation Wavelength (Mg²⁺-bound) | ~330 nm[1][2] | ~331 nm |
| Emission Wavelength (Mg²⁺-free) | ~511 nm[1][2] | ~480-490 nm |
| Emission Wavelength (Mg²⁺-bound) | ~491 nm[1] | ~405-417 nm |
| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM[1][2] | 2.7 mM |
| Dissociation Constant (Kd) for Ca²⁺ | 25 µM[2] | ~6 µM (in the absence of Mg²⁺) |
| Ratiometric Type | Excitation Ratiometric | Emission Ratiometric |
Performance Analysis
This compound, an analog of the calcium indicator Fura-2, exhibits a shift in its excitation spectrum upon binding to Mg²⁺, making it an excitation ratiometric indicator.[2] This property is particularly advantageous for fluorescence microscopy applications. In contrast, Mag-Indo-1, an analog of Indo-1, undergoes a spectral shift in both its excitation and emission wavelengths upon Mg²⁺ binding.[3] The emission ratio is typically used for quantification, which is often preferred for applications like flow cytometry.
A critical consideration for both indicators is their affinity for calcium ions. While their affinity for Mg²⁺ is in the millimolar range, consistent with physiological intracellular magnesium concentrations (typically 0.1-6 mM), they also bind Ca²⁺ with micromolar affinity.[2][4] This can lead to interference in experiments where intracellular calcium levels fluctuate significantly. It is crucial to consider the potential for calcium interference and, if necessary, employ strategies to minimize its impact, such as using the calcium chelator BAPTA AM.
Experimental Protocols
Accurate measurement of intracellular magnesium concentration relies on proper cell loading and calibration of the fluorescent indicators. The following sections provide detailed methodologies for these key experimental steps.
Cell Loading with AM Esters
The acetoxymethyl (AM) ester forms of this compound and Mag-Indo-1 are membrane-permeant and are commonly used for loading the dyes into live cells.
Materials:
-
This compound, AM or Mag-Indo-1, AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of the AM ester in anhydrous DMSO. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Loading Solution Preparation: On the day of the experiment, dilute the AM ester stock solution into the physiological buffer to a final working concentration of 1-10 µM. To aid in the dispersion of the AM ester in the aqueous buffer, it is often beneficial to first mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 before dilution.[2]
-
Cell Incubation: Replace the cell culture medium with the loading solution and incubate the cells for 15-60 minutes at 37°C in the dark. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.
-
Washing and De-esterification: After incubation, wash the cells three times with fresh physiological buffer to remove extracellular dye. Subsequently, incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active, membrane-impermeant form of the dye within the cytosol.[5]
In Situ Calibration of Intracellular Indicators
For quantitative measurements of [Mg²⁺]i, in situ calibration is essential to account for the influence of the intracellular environment on the dye's spectral properties.
Materials:
-
Ionophore (e.g., A-23187 or ionomycin)
-
Calibration buffers with varying known concentrations of free Mg²⁺
-
Buffer for determining the minimum fluorescence ratio (Rmin), containing a high concentration of a Mg²⁺ chelator (e.g., EDTA).
-
Buffer for determining the maximum fluorescence ratio (Rmax), containing a saturating concentration of Mg²⁺.
Procedure:
-
Cell Treatment: After loading and de-esterification, expose the cells to the calibration buffers containing the ionophore. The ionophore will equilibrate the intracellular and extracellular Mg²⁺ concentrations. A-23187 is often preferred over ionomycin (B1663694) for Mg²⁺ calibrations as it transports Mg²⁺ more effectively.[5]
-
Fluorescence Measurement:
-
For this compound (Excitation Ratiometric): Measure the fluorescence emission at a single wavelength (e.g., 510 nm) while alternating the excitation wavelength between the Mg²⁺-bound (~330-340 nm) and Mg²⁺-free (~370-380 nm) isosbestic points. The ratio of the fluorescence intensities at these two excitation wavelengths is calculated.
-
For Mag-Indo-1 (Emission Ratiometric): Excite the cells at a single wavelength (~350 nm) and simultaneously measure the fluorescence emission at two wavelengths corresponding to the Mg²⁺-bound (~410 nm) and Mg²⁺-free (~490 nm) forms. The ratio of these two emission intensities is calculated.[3]
-
-
Ratio Calculation and [Mg²⁺]i Determination: The intracellular Mg²⁺ concentration can be calculated using the Grynkiewicz equation:
[Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Ffree_λ2 / Fbound_λ2)
Where:
-
Kd is the dissociation constant of the indicator for Mg²⁺.
-
R is the measured fluorescence ratio.
-
Rmin is the ratio in the absence of Mg²⁺.
-
Rmax is the ratio at saturating Mg²⁺ concentrations.
-
Ffree_λ2 / Fbound_λ2 is the ratio of fluorescence intensities at the second wavelength for the Mg²⁺-free and Mg²⁺-bound forms of the indicator. For excitation ratiometric dyes, this is the fluorescence intensity at the isosbestic point.
-
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of magnesium signaling, the following diagrams are provided.
Caption: Experimental workflow for measuring intracellular magnesium.
Magnesium ions are crucial second messengers in a variety of cellular signaling pathways. The TRPM7-PI3K-AKT and mTOR pathways are two key examples where magnesium plays a vital regulatory role.
Caption: Key magnesium signaling pathways.
References
Navigating the Challenges of In Vivo Studies with Furaptra: A Comparative Guide
For researchers in neuroscience, cell biology, and drug development, the accurate measurement of intracellular ion dynamics is paramount. Furaptra, also known as Mag-Fura-2, has been a tool for monitoring intracellular magnesium (Mg²⁺) and, notably, high-concentration transient calcium (Ca²⁺) signals. However, its application in in vivo studies is fraught with limitations that necessitate a careful consideration of its properties and a thorough evaluation of available alternatives. This guide provides an objective comparison of this compound with other indicators, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their in vivo investigations.
Unveiling the Limitations of this compound for In Vivo Applications
This compound is a ratiometric, UV-excitable fluorescent indicator. While it has proven useful in specific contexts, its characteristics present several challenges for studies in living organisms.
One of the primary drawbacks of this compound is its dual sensitivity to both Mg²⁺ and Ca²⁺ . This can confound the interpretation of fluorescence signals, particularly in dynamic cellular environments where the concentrations of both ions may fluctuate. Furthermore, the Ca²⁺ binding affinity of this compound is pH-sensitive , adding another layer of complexity to achieving accurate measurements in the variable physiological milieu.[1]
A significant hurdle for long-term in vivo imaging is this compound's requirement for UV excitation . UV light can induce phototoxicity, damaging cells and tissues and potentially altering the very physiological processes being observed. While two-photon excitation using near-infrared light can mitigate this issue, it requires specialized and often costly equipment.[2]
Furthermore, like many other organic fluorescent dyes, this compound is subject to active efflux from cells by organic anion transporters.[3] This leads to a gradual decrease in the intracellular dye concentration and a diminishing signal over time. While the use of transport inhibitors like probenecid (B1678239) can counteract this, these agents can have their own off-target effects, including altering cellular signaling pathways and potentially inducing toxicity.
Finally, the delivery and loading of this compound in vivo can be challenging. Systemic administration of the acetoxymethyl (AM) ester form of the dye does not guarantee specific targeting to the cells or tissues of interest and can lead to compartmentalization within organelles.
A Comparative Look: this compound vs. Modern Alternatives
The limitations of this compound have spurred the development of a new generation of fluorescent Ca²⁺ indicators, including both synthetic dyes and genetically encoded calcium indicators (GECIs). These alternatives often offer significant advantages for in vivo studies.
| Feature | This compound (Mag-Fura-2) | Visible-Light Excitable Dyes (e.g., Fluo-4, Cal-520) | Genetically Encoded Calcium Indicators (GECIs) (e.g., GCaMP) |
| Excitation Wavelength | UV (~340/380 nm) | Visible (~490 nm) | Visible (~488 nm) |
| Phototoxicity | High potential | Lower potential | Lower potential |
| Ion Selectivity | Sensitive to both Ca²⁺ and Mg²⁺ | Highly selective for Ca²⁺ | Highly selective for Ca²⁺ |
| Signal-to-Noise Ratio | Moderate | High | High to very high[4][5][6][7][8][9][10][11] |
| Temporal Resolution | Fast | Fast | Can be slower, but newer variants are improving[12] |
| Targeting | Non-specific | Non-specific | Cell-type specific expression |
| Long-term Expression | Prone to leakage | Prone to leakage and compartmentalization | Stable, long-term expression |
| Ratiometric | Yes | No (intensity-based) | Some ratiometric variants exist |
Visible-light excitable dyes , such as Fluo-4 and Cal-520, have become popular alternatives. Their excitation in the visible spectrum significantly reduces phototoxicity, making them more suitable for prolonged imaging sessions. They also generally exhibit a higher signal-to-noise ratio compared to this compound. However, as single-wavelength indicators, they are more susceptible to artifacts from changes in dye concentration, focus, and cell volume.
Genetically encoded calcium indicators (GECIs) , like the GCaMP series, represent a major advancement for in vivo imaging.[9][10][13][14][15] GECIs are proteins that can be expressed in specific cell types under the control of cell-specific promoters, offering unparalleled targeting specificity. This eliminates the loading issues associated with synthetic dyes and allows for chronic, longitudinal studies in the same animal. Newer generations of GECIs have been engineered to have improved brightness, signal-to-noise ratio, and kinetics, with some variants now capable of detecting single action potentials.[16]
Experimental Protocols
In Vivo Two-Photon Calcium Imaging with Synthetic Dyes (General Protocol)
This protocol, adapted from established methods, can be used for the targeted delivery of this compound or other synthetic calcium indicators into the brain of a living animal.[17]
Materials:
-
Anesthetized animal (e.g., mouse)
-
Stereotaxic apparatus
-
Two-photon microscope with a tunable near-infrared laser
-
Micropipette puller
-
Glass micropipettes
-
Microinjection pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound-AM or other dye-AM ester dissolved in DMSO with Pluronic F-127
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.
-
Dye Preparation: Prepare the dye solution by dissolving the AM ester in DMSO and then diluting it in aCSF containing a small percentage of Pluronic F-127 to aid in solubilization.
-
Micropipette Loading: Back-fill a glass micropipette with the dye solution.
-
Targeted Injection: Under visual guidance (e.g., through the microscope objective), slowly lower the micropipette into the target brain region. Use a microinjection pump to eject a small volume of the dye solution into the tissue. This method is often referred to as "bolus loading".[17]
-
Incubation: Allow sufficient time (typically 30-60 minutes) for the cells to take up and de-esterify the dye.
-
Imaging: Use the two-photon microscope to excite the dye and record the fluorescence signals. For this compound, an excitation wavelength of around 780-820 nm can be effective for two-photon excitation.[2]
Intravenous Injection of Dyes in Mice (General Guideline)
For studies requiring more widespread dye distribution, intravenous injection via the tail vein is a common method.
Materials:
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
27-30 gauge needle and syringe
-
Dye solution prepared for injection (ensure sterility and appropriate vehicle)
Procedure:
-
Restraint and Vein Dilation: Place the mouse in a restrainer. Warm the tail to make the lateral tail veins more visible and accessible.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins. A successful injection will be indicated by the lack of resistance and the absence of a subcutaneous bleb.
-
Volume: The injected volume should typically not exceed 0.2 ml for an adult mouse.[18]
Note: The specific dosage and formulation of this compound-AM for intravenous injection would need to be empirically determined and optimized for the specific animal model and research question.
Visualizing the Limitations and Alternatives
To better understand the challenges and choices in in vivo calcium imaging, the following diagrams illustrate the key concepts.
References
- 1. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Interpreting in vivo calcium signals from neuronal cell bodies, axons, and dendrites: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of neuronal population dynamics measured with calcium imaging and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mightexbio.com [mightexbio.com]
- 10. In vivo Calcium Imaging of Mouse Geniculate Ganglion Neuron Responses to Taste Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo measurement of afferent activity with axon-specific calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. web.math.princeton.edu [web.math.princeton.edu]
- 18. bsb.research.baylor.edu [bsb.research.baylor.edu]
Measuring Intracellular Messengers: A Comparative Guide to Furaptra and Alternative Fluorescent Probes
For researchers, scientists, and professionals in drug development, the precise measurement of intracellular ion dynamics is paramount to understanding cellular signaling and developing effective therapeutics. This guide provides a comprehensive comparison of Furaptra (also known as Mag-Fura-2), a fluorescent indicator for magnesium and calcium, with other commonly used fluorescent probes. We present key performance data, detailed experimental protocols, and visual guides to aid in the selection of the most appropriate tool for your research needs.
This compound is a ratiometric, UV-excitable fluorescent indicator that has found a niche in measuring high, transient intracellular calcium concentrations due to its relatively low affinity for Ca2+.[1] However, its significant affinity for magnesium necessitates careful consideration and calibration. This guide will delve into the specifics of this compound's fluorescence properties and compare them with those of other popular indicators, providing a clear, data-driven overview.
Comparative Analysis of Fluorescent Indicators
To facilitate an objective comparison, the following tables summarize the key photophysical and chemical properties of this compound and several alternative fluorescent probes used for intracellular calcium and magnesium measurement.
| Indicator | Type | Excitation (Bound/Unbound) (nm) | Emission (nm) | Kd for Ca2+ | Kd for Mg2+ | Key Advantages | Key Disadvantages |
| This compound (Mag-Fura-2) | Ratiometric | 330 / 369 | ~510 | ~20-50 µM[2][3][4] | ~1.9-6.8 mM | Suitable for high Ca2+ concentrations; Ratiometric nature corrects for loading variations.[5] | Significant Mg2+ sensitivity can interfere with Ca2+ measurements; Lower signal-to-noise ratio compared to some alternatives.[6] |
| Fura-2 | Ratiometric | 340 / 380 | ~510 | ~145 nM | >10 mM | High affinity for precise measurement of resting Ca2+ levels; Well-established with extensive literature.[7] | Phototoxic UV excitation; Can buffer intracellular Ca2+ at high concentrations. |
| Fura-2FF | Ratiometric | 336 / 364 | ~506-510 | ~6 µM[2] | >10 mM[2] | Low affinity for measuring elevated Ca2+; High selectivity over Mg2+.[2] | |
| Mag-Fluo-4 | Single Wavelength | ~490 | ~517 | ~22 µM[8] | ~4.7 mM[8] | Good signal-to-noise ratio; Tracks rapid Ca2+ transients well.[6][9] | Not ratiometric, making quantification more susceptible to artifacts; Sensitive to [Mg2+] variations.[6][9] |
| Fluo-4 | Single Wavelength | ~494 | ~516 | ~345 nM | >100 mM | Bright signal with high dynamic range; Excitable by visible light (488 nm).[8] | Not ratiometric; Can be prone to compartmentalization. |
| Cal-520 | Single Wavelength | ~492 | ~514 | ~320 nM | >100 mM | High signal-to-noise ratio; Optimized for cytosolic localization. | Not ratiometric. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for intracellular ion measurement using this compound and the widely used alternative, Fura-2.
Protocol for Intracellular Ca2+ Measurement with this compound (Mag-Fura-2)
This protocol outlines the steps for loading cells with this compound AM and performing ratiometric fluorescence imaging to measure intracellular calcium.
1. Reagent Preparation:
-
This compound AM Stock Solution: Prepare a 1 mM stock solution of this compound, AM ester in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[10]
-
Pluronic® F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This detergent aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.[10]
-
Loading Buffer: Use a physiological buffer appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer, without phenol (B47542) red. For a final this compound AM concentration of 1-5 µM, mix the this compound AM stock and the Pluronic F-127 stock (at a final concentration of ~0.02%) into the loading buffer. Vortex thoroughly to ensure complete mixing.
2. Cell Loading:
-
Grow cells on glass coverslips or in imaging-compatible plates.
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
3. Ratiometric Imaging:
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at approximately 340 nm and 380 nm (or wavelengths close to the bound and unbound excitation peaks of this compound).
-
Collect the fluorescence emission at ~510 nm for each excitation wavelength.
-
The ratio of the fluorescence intensities (F340/F380) is then calculated. This ratio is proportional to the intracellular Ca2+ concentration.
4. Calibration:
-
To convert the fluorescence ratio to absolute Ca2+ concentrations, a calibration is necessary. This typically involves treating the cells with an ionophore (e.g., ionomycin) in the presence of known high (saturating) and low (Ca2+-free with EGTA) calcium concentrations to determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios.
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of this compound for Ca2+.
Considerations for Magnesium Interference: Given this compound's sensitivity to Mg2+, it is crucial to consider the intracellular magnesium concentration, which is typically stable at ~1 mM.[11] For experiments where changes in intracellular Mg2+ are expected, it is advisable to perform independent measurements of Mg2+ or use an indicator with higher selectivity for Ca2+ over Mg2+, such as Fura-2FF.[2]
Protocol for Intracellular Ca2+ Measurement with Fura-2
A detailed protocol for using the high-affinity calcium indicator Fura-2 can be found in various resources.[12][13][14] The general steps are similar to those for this compound, involving reagent preparation, cell loading with Fura-2 AM, and ratiometric imaging with excitation at 340 nm and 380 nm and emission detection at ~510 nm.
Visualizing the Process: Diagrams and Workflows
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Conclusion
The choice of a fluorescent indicator is a critical decision in the design of experiments to measure intracellular ion concentrations. This compound offers a valuable tool for investigating high-concentration calcium transients, a domain where high-affinity probes may become saturated.[1] Its ratiometric nature provides a robust method for quantification.[5] However, its dual sensitivity to both Ca2+ and Mg2+ requires careful experimental design and data interpretation. For measurements of resting or low-level calcium, high-affinity probes like Fura-2, Fluo-4, or Cal-520 may be more suitable. This guide provides the necessary data and protocols to make an informed decision, enabling researchers to accurately correlate fluorescence signals with physiological responses and advance our understanding of cellular signaling in health and disease.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of SR free Ca2+ and Mg2+ in permeabilized smooth muscle cells with use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fura-2 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Fluorescence signals from the Mg2+/Ca2+ indicator this compound in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Furaptra: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Furaptra (also known as Mag-Fura-2), a fluorescent indicator dye, and its common solvents, catering to researchers, scientists, and drug development professionals.
Core Principles of this compound Waste Management
This compound, in its various forms (AM ester, tetrasodium (B8768297) salt, tetrapotassium salt), and solutions containing it should be treated as chemical waste. The primary goal is to neutralize and decontaminate the waste to the fullest extent possible before collection by a certified hazardous waste management service. Never dispose of untreated this compound waste down the drain.
Experimental Protocol for this compound Waste Treatment
The following protocol is a recommended procedure for the treatment of aqueous solutions containing this compound. This procedure is based on the principle of chemical oxidation to decolorize and degrade the fluorescent dye, followed by pH neutralization.
Materials:
-
Waste solution containing this compound
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5-6%)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Calibrated pH meter or pH strips
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Designated hazardous waste container, clearly labeled
Procedure:
-
Chemical Oxidation (Degradation):
-
To the aqueous waste solution containing this compound, add a sufficient volume of concentrated sodium hypochlorite solution to achieve a final concentration of at least 0.5% (5000 ppm) sodium hypochlorite.
-
Stir the solution and allow it to react for a minimum of 30 minutes. This process will help to oxidize and decolorize the fluorescent substrate.[1]
-
-
Neutralization:
-
After the degradation step, carefully neutralize the solution.
-
If the solution is alkaline (as it likely will be after adding bleach), slowly add 1 M hydrochloric acid (HCl) while monitoring the pH.
-
If the solution is acidic, slowly add 1 M sodium hydroxide (NaOH).
-
Continue adding the acid or base until the pH of the solution is between 6.0 and 8.0.[1]
-
-
Final Disposal:
-
The treated and neutralized waste should be collected in a clearly labeled hazardous waste container.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste management service.[1]
-
Disposal of Solvents Commonly Used with this compound
Dimethyl Sulfoxide (DMSO):
This compound AM ester is often dissolved in DMSO.[2][3] Waste containing DMSO should be handled as follows:
-
Collection: Collect all DMSO-containing waste, including tips, vials, and plates, in a designated, leak-proof container labeled "DMSO Waste" or "Organic Solvent Waste".[4]
-
Disposal: DMSO waste should be disposed of through a certified hazardous waste management service, typically via incineration.[3][4] Do not pour DMSO waste down the drain.[5] If DMSO is mixed with other hazardous materials, these must also be clearly indicated on the waste label.[6]
Pluronic® F-127:
Pluronic® F-127 is a non-ionic detergent often used to aid in the cellular loading of this compound AM ester.[7]
-
Disposal of Uncontaminated Solutions: If a Pluronic® F-127 solution is not contaminated with any hazardous chemicals, it can generally be disposed of in accordance with local and institutional regulations. In many cases, this may mean it can be discarded as regular waste.[8][9]
-
Disposal of Contaminated Solutions: If the Pluronic® F-127 solution is contaminated with this compound or other hazardous materials, it must be treated as hazardous waste and disposed of according to the procedures outlined for the contaminating substance.
Quantitative Data Summary
| Waste Component | Recommended Treatment | Key Parameters | Final Disposal |
| Aqueous this compound Solution | Chemical Oxidation & Neutralization | 0.5% Sodium Hypochlorite (min. 30 min), pH 6.0-8.0[1] | Hazardous Waste Collection |
| DMSO | Segregation & Collection | N/A | Hazardous Waste (Incineration)[3][4] |
| Pluronic® F-127 (uncontaminated) | As per local regulations | N/A | Regular Waste (if permitted) |
| Pluronic® F-127 (contaminated) | Treat as per contaminant | See relevant protocol | Hazardous Waste Collection |
Visual Guide to this compound Waste Disposal Workflow
Caption: this compound waste disposal decision workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. greenfield.com [greenfield.com]
- 4. DMSO disposal - General Lab Techniques [protocol-online.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. biotium.com [biotium.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. westliberty.edu [westliberty.edu]
Essential Safety and Operational Protocols for Handling Furaptra (mag-fura-2)
This document provides immediate safety, handling, and disposal protocols for Furaptra, also known as mag-fura-2, to ensure the safety of researchers, scientists, and drug development professionals. This compound is a fluorescent indicator used for measuring magnesium and high, transient calcium concentrations.[1][2][3][4][5][6][7] It is available in various forms, including tetrasodium (B8768297) salt, tetrapotassium salt, and acetoxymethyl (AM) ester.[1][2][8][9][10] While the salt forms are generally not classified as hazardous, the AM ester may present irritation risks.[8][9] Adherence to standard laboratory safety practices is crucial.
Hazard Identification and Classification
The hazard classification for this compound varies by its form. The salt forms (tetrasodium and tetrapotassium) are generally not classified as hazardous under Regulation (EC) No 1272/2008 [CLP].[8] However, the AM ester may be harmful if inhaled, swallowed, or absorbed through the skin and can cause eye and skin irritation.[9] The toxicity of the tetrapotassium salt is currently unknown.[4]
Hazard Summary Table:
| Form | HMIS Health Hazard | NFPA Health Hazard | GHS/CLP Classification | Potential Hazards |
| This compound, 4Na+ (tetrasodium salt) | 0[8] | 0[8] | None[8] | Avoid direct contact and inhalation.[8] |
| This compound, AM ester | 0[9] | 0[9] | None[9] | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation.[9] |
| This compound, 4K+ (tetrapotassium salt) | Not specified | Not specified | Not specified | Toxicity unknown. Avoid prolonged or repeated exposure.[4] |
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling all forms of this compound.
Recommended Personal Protective Equipment:
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8] |
| Eyes | Safety glasses | Must have side shields and conform to EN166 (EU) or NIOSH (US) standards.[8] |
| Respiratory | Respirator | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8] This is particularly important when handling the powder form to avoid inhalation. |
| Body | Laboratory coat | Standard lab coat to protect skin and clothing. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow minimizes risks during the handling of this compound.
Experimental Workflow for Handling this compound:
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. Biotium this compound, Tetrasodium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Mag-Fura-2 tetrapotassium salt *Cell impermeant* | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mag-Fura-2 (this compound) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. atlasbiyo.com [atlasbiyo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
